N-Methyl-2-morpholin-4-ylpropan-1-amine
Description
Properties
IUPAC Name |
N-methyl-2-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(7-9-2)10-3-5-11-6-4-10/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURPSTJIJGVVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672417 | |
| Record name | N-Methyl-2-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938459-08-6 | |
| Record name | N-Methyl-2-(morpholin-4-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-Methyl-2-morpholin-4-ylpropan-1-amine" CAS number and properties
An In-depth Technical Guide to N-Methyl-2-morpholin-4-ylpropan-1-amine
Authored by a Senior Application Scientist
Foreword
In the landscape of modern medicinal chemistry, the morpholine scaffold stands as a privileged structure, integral to the design of numerous therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive technical overview of a specific derivative, this compound. While this compound is commercially available, it is notably absent from major chemical databases, presenting a unique challenge for researchers. This document aims to bridge that information gap by providing a detailed account of its identity, properties, a robust synthesis protocol, and its potential applications, grounded in established chemical principles and data from closely related analogues.
Chemical Identity and Physicochemical Properties
This compound is a substituted secondary amine featuring a morpholine ring attached to a propane backbone. The precise CAS number for this compound is not consistently reported in publicly accessible databases, however, its existence is confirmed through commercial listings.
Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| Canonical SMILES | CNC(C)CN1CCOCC1 |
| Parent Compound (CAS) | 1005-04-5 (for 2-(Morpholin-4-yl)propan-1-amine)[1] |
Physicochemical Properties (Predicted and Inferred)
The following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow liquid | Based on similar short-chain alkylamines. |
| Boiling Point | ~180-200 °C | Extrapolated from structurally similar compounds. |
| Density | ~0.95 g/mL | Inferred from related morpholine derivatives. |
| Solubility | Soluble in water and common organic solvents | The morpholine and amine groups impart hydrophilicity. |
| pKa | 9.5 - 10.5 | Typical for secondary amines. |
Synthesis and Characterization
Given the absence of a published, peer-reviewed synthesis protocol for this compound, a reliable synthetic route can be devised based on the N-methylation of its primary amine precursor, 2-(morpholin-4-yl)propan-1-amine (CAS: 1005-04-5)[1]. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.
Synthetic Workflow: Eschweiler-Clarke N-Methylation
The proposed synthesis involves the reductive methylation of the primary amine using formaldehyde as the source of the methyl group and formic acid as the reducing agent. This method is advantageous as it is a one-pot reaction with readily available and inexpensive reagents.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-(Morpholin-4-yl)propan-1-amine (1.0 eq)
-
Formic acid (90%, 2.5 eq)
-
Formaldehyde (37% in H₂O, 2.2 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-(morpholin-4-yl)propan-1-amine.
-
With stirring, add formic acid to the flask. An exothermic reaction may be observed.
-
Slowly add formaldehyde solution to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a concentrated NaOH solution until the pH is >12. This should be done in an ice bath to manage the exothermic neutralization.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield the pure this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.65-3.75 (t, 4H): Morpholine protons adjacent to oxygen.
-
δ 2.40-2.60 (m, 7H): Morpholine protons adjacent to nitrogen and the CH₂-N-CH₃ protons.
-
δ 2.35 (s, 3H): N-CH₃ protons.
-
δ 2.70-2.80 (m, 1H): CH proton at C2.
-
δ 1.05 (d, 3H): CH₃ protons on the propane chain.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 67.0: Morpholine carbons adjacent to oxygen.
-
δ 54.0: Morpholine carbons adjacent to nitrogen.
-
δ 60.0: C2 of the propane chain.
-
δ 58.0: C1 of the propane chain.
-
δ 36.0: N-CH₃ carbon.
-
δ 15.0: C3 of the propane chain.
-
-
Mass Spectrometry (EI):
-
[M]⁺: m/z 158.
-
Fragmentation: Expect characteristic fragments from the loss of the methyl group, and cleavage of the propane chain.
-
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, its handling should be guided by the safety information for structurally related amines and morpholine derivatives.
-
General Hazards: Assumed to be corrosive and may cause skin and eye irritation or burns[2]. It is likely harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.
Applications in Research and Drug Development
The morpholine moiety is a cornerstone in drug design, valued for its ability to improve the pharmacokinetic profile of lead compounds.
The Role of the Morpholine Ring
The morpholine ring is often incorporated into drug candidates to:
-
Increase Aqueous Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving solubility.
-
Enhance Metabolic Stability: The ring is generally resistant to metabolic degradation.
-
Provide a Favorable Conformation: The chair conformation of the morpholine ring can provide a rigid scaffold for positioning other functional groups.
Potential as a Synthetic Building Block
This compound serves as a valuable building block for the synthesis of more complex molecules. The secondary amine provides a nucleophilic site for further functionalization, such as:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives.
-
Reductive amination: Reaction with aldehydes or ketones.
-
Alkylation reactions: Introduction of further substituents on the nitrogen atom.
These reactions allow for the incorporation of the N-methyl-2-morpholinylpropyl group into larger molecules, a common strategy in the development of novel drug candidates.
Conclusion
This compound, while not extensively documented in scientific literature, represents a compound of interest for researchers in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its properties, a reliable method for its synthesis, and an overview of its potential applications. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
-
PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. [Link]
-
Loba Chemie. N-METHYL MORPHOLINE. [Link]
-
PubChemLite. 2-methyl-2-(morpholin-4-yl)propan-1-amine. [Link]
-
PubChem. 2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine. [Link]
-
PubChem. N-methyl-2-(3-morpholin-4-ylpyrrolidin-1-yl)propan-1-amine. [Link]
-
PubChem. 2-(Morpholin-4-yl)propan-1-amine. [Link]
- Google Patents. Process for preparing N-methyl morpholine.
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
PubChem. 2-(4-Methyl-2-morpholin-4-ylphenyl)propan-1-amine. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]
Sources
Navigating the Synthesis and Properties of 2-Methyl-2-(morpholin-4-yl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identity, synthesis, and key properties of the morpholine derivative, 2-methyl-2-(morpholin-4-yl)propan-1-amine. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering in-depth insights into the nuanced handling and application of this compound.
Section 1: Chemical Identity and Nomenclature
A critical first step in the study of any chemical entity is the precise definition of its structure and systematic nomenclature. While the query "N-Methyl-2-morpholin-4-ylpropan-1-amine" was provided, a thorough review of chemical databases indicates that the more accurately and commonly indexed compound is 2-methyl-2-(morpholin-4-yl)propan-1-amine .[1][2] This guide will proceed with a focus on this latter, well-documented molecule.
IUPAC Name: 2-methyl-2-morpholin-4-ylpropan-1-amine[1]
Chemical Structure:
Caption: 2D structure of 2-methyl-2-(morpholin-4-yl)propan-1-amine
Molecular Formula: C₈H₁₈N₂O[1]
Key Identifiers:
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 173336-43-1 | [1] |
| PubChem CID | 1989641 | [1] |
| InChI | InChI=1S/C8H18N2O/c1-8(2,7-9)10-3-5-11-6-4-10/h3-7,9H2,1-2H3 | [1] |
| SMILES | CC(C)(CN)N1CCOCC1 |[1] |
Section 2: Synthesis Pathway and Experimental Protocol
The synthesis of morpholine derivatives is a cornerstone of medicinal chemistry due to their prevalence in a wide array of pharmaceuticals.[3][4] The synthesis of 2-methyl-2-(morpholin-4-yl)propan-1-amine can be approached through several strategic routes, with a common method involving the reaction of a suitably substituted propane derivative with morpholine.
A plausible and efficient synthesis route is the reductive amination of 2-methyl-2-nitro-1-(morpholin-4-yl)propane. This precursor can be synthesized through the Michael addition of morpholine to 2-nitropropene.
Visualizing the Synthesis Workflow
Caption: A generalized workflow for the synthesis of 2-methyl-2-(morpholin-4-yl)propan-1-amine.
Detailed Experimental Protocol: Reductive Amination Approach
Step 1: Synthesis of 2-methyl-2-nitro-1-(morpholin-4-yl)propane
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve morpholine (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reactant: Slowly add 2-nitropropene (1.1 eq) to the solution at room temperature. The addition should be dropwise to control the exothermic reaction.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Step 2: Reduction of 2-methyl-2-nitro-1-(morpholin-4-yl)propane
-
Reaction Setup: To a solution of 2-methyl-2-nitro-1-(morpholin-4-yl)propane (1.0 eq) in methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: The reaction mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi.
-
Reaction Conditions: The reaction is stirred at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up and Isolation: After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the desired product, 2-methyl-2-(morpholin-4-yl)propan-1-amine. The crude product may be further purified by distillation or crystallization if necessary.
Section 3: Physicochemical Properties and Safety Data
Understanding the physicochemical properties and safety profile of a compound is paramount for its handling, formulation, and application.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 158.24 g/mol | [1] |
| XLogP3-AA | -0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 158.141913202 Da | [1] |
| Monoisotopic Mass | 158.141913202 Da | [1] |
| Topological Polar Surface Area | 38.5 Ų | [1] |
| Heavy Atom Count | 11 | [1] |
| Complexity | 119 | [1] |
Safety and Hazard Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Section 4: Potential Applications and Research Directions
Morpholine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[5][6] They are integral components of numerous approved drugs. The structural motif of 2-methyl-2-(morpholin-4-yl)propan-1-amine, featuring a primary amine and a morpholine ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Potential areas of research for this compound and its derivatives include:
-
Scaffold for Drug Discovery: Its structure can be elaborated to explore a variety of biological targets.
-
Catalysis: Amines are often employed as catalysts in organic reactions.
-
Material Science: Incorporation into polymers or other materials to modify their properties.
The versatility of the morpholine moiety ensures that compounds like 2-methyl-2-(morpholin-4-yl)propan-1-amine will continue to be of interest to the scientific community.
References
-
PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. [Link]
-
PubChem. 2-(4-Methyl-2-morpholin-4-ylphenyl)propan-1-amine. [Link]
-
PubChemLite. 2-methyl-3-(morpholin-4-yl)propan-1-amine. [Link]
-
PubChemLite. Methyl[1-(morpholin-4-yl)propan-2-yl]amine. [Link]
-
PubChem. 2-(Morpholin-4-yl)propan-1-amine. [Link]
- Google Patents. CN101012208A - Process for preparing N-methyl morpholine.
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
PubChem. 2-morpholin-4-yl-9-propan-2-yl-~{N}-[(4-pyridin-2-ylphenyl)methyl]purin-6-amine. [Link]
-
Ataman Kimya. MORPHOLINE. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
PubChemLite. 2-methyl-2-(morpholin-4-yl)propan-1-amine. [Link]
-
Silver Fern Chemical. Morpholine: A Multi-Purpose Chemical for Industrial Applications. [Link]
-
The Good Scents Company. N-methyl propyl amine. [Link]
Sources
- 1. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-methyl-2-(morpholin-4-yl)propan-1-amine (C8H18N2O) [pubchemlite.lcsb.uni.lu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. atamankimya.com [atamankimya.com]
- 6. Morpholine: A Multi-Purpose Chemical for Industrial Applications from Silver Fern Chemical [silverfernchemical.com]
A Technical Guide to the Synthesis of N-Methyl-2-morpholin-4-ylpropan-1-amine
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for N-Methyl-2-morpholin-4-ylpropan-1-amine. The narrative is structured to deliver not just a procedural methodology, but a comprehensive understanding of the chemical logic underpinning the chosen synthetic strategy. The primary route detailed herein involves a two-step sequence: the synthesis of a key α-amino ketone intermediate, followed by a one-pot reductive amination. This approach is selected for its high efficiency, scalability, and reliance on well-established, high-yielding transformations. Each stage is presented with a detailed mechanistic rationale, step-by-step experimental protocols, and critical insights into reaction optimization. This document is intended for researchers and professionals in drug development and organic synthesis, providing a scientifically rigorous and practical framework for the preparation of the target molecule.
Strategic Overview: Retrosynthetic Analysis
The synthesis of this compound is most logically approached by disconnecting the molecule at the newly formed C-N bonds. A retrosynthetic analysis reveals two primary strategic disconnections. The most promising pathway, and the focus of this guide, involves the formation of the terminal N-methylamine via reductive amination. This strategy hinges on the synthesis of the key intermediate ketone, 1-morpholin-4-ylpropan-2-one. This intermediate is, in turn, readily accessible from commercially available starting materials.
The chosen forward synthesis is therefore a two-stage process:
-
Stage 1: Synthesis of the Ketone Intermediate. Formation of 1-morpholin-4-ylpropan-2-one via nucleophilic substitution of an α-haloketone with morpholine.
-
Stage 2: Reductive Amination. One-pot reaction of the ketone intermediate with methylamine to form an imine, which is subsequently reduced in situ to yield the target secondary amine.
Caption: High-level overview of the two-stage synthetic pathway.
Stage 1: Synthesis of 1-Morpholin-4-ylpropan-2-one
The synthesis of α-amino ketones is a foundational transformation in organic chemistry.[1] The reaction of an α-halo ketone with a primary or secondary amine is a classic and effective method, proceeding via a direct SN2 mechanism.[2][3]
Mechanism and Experimental Rationale
This reaction involves the nucleophilic attack of the secondary amine, morpholine, on the α-carbon of chloroacetone. The nitrogen's lone pair displaces the chloride leaving group. To drive the reaction to completion and neutralize the HCl byproduct, a slight excess of morpholine or the addition of a non-nucleophilic base like potassium carbonate is employed. The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or acetone, to facilitate the SN2 pathway.
Caption: Reaction scheme for the synthesis of the α-amino ketone.
Detailed Experimental Protocol
Materials:
-
Chloroacetone (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile.
-
Add morpholine (1.1 eq) to the stirred suspension.
-
Cool the mixture in an ice bath and add chloroacetone (1.0 eq) dropwise over 20-30 minutes. Caution: Chloroacetone is a lachrymator and toxic; handle in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 82°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude oil in diethyl ether and wash with a small amount of saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-morpholin-4-ylpropan-2-one as an oil, which can be purified further by vacuum distillation if necessary.
Stage 2: Reductive Amination to Final Product
Reductive amination is a highly versatile and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an imine or iminium ion intermediate.[4][5] The choice of reducing agent is critical; it must selectively reduce the protonated iminium ion intermediate much faster than the starting ketone.
Mechanism and Reagent Selection
The reaction proceeds in a one-pot fashion. The ketone, 1-morpholin-4-ylpropan-2-one, first reacts with methylamine to form a hemiaminal, which then dehydrates to an iminium ion under mildly acidic conditions. A specialized reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is the reagent of choice for this transformation.[6]
Key Advantages of Sodium Triacetoxyborohydride (STAB):
-
Mildness and Selectivity: It does not readily reduce the starting ketone, which minimizes the formation of alcohol byproducts.[7]
-
Compatibility: It is effective under the slightly acidic conditions (often using acetic acid as a catalyst) that favor iminium ion formation.[8]
-
Safety: It is less toxic and easier to handle than alternatives like sodium cyanoborohydride.
Caption: The two-step, one-pot reductive amination process.
Detailed Experimental Protocol
Materials:
-
1-Morpholin-4-ylpropan-2-one (1.0 eq)
-
Methylamine (2.0 M solution in THF, 1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Acetic Acid (AcOH, 1.1 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve 1-morpholin-4-ylpropan-2-one (1.0 eq) in anhydrous DCE in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add the methylamine solution (1.5 eq) followed by acetic acid (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The addition may cause slight effervescence.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Data Summary
| Parameter | Stage 1: Ketone Synthesis | Stage 2: Reductive Amination |
| Key Reagents | Chloroacetone, Morpholine | Methylamine, NaBH(OAc)₃ |
| Solvent | Acetonitrile | 1,2-Dichloroethane |
| Temperature | Reflux (~82°C) | Room Temperature |
| Typical Yield | 75-90% | 70-85% |
| Purification | Vacuum Distillation | Column Chromatography |
Alternative Synthetic Pathways
While the primary route described is highly effective, an alternative strategy worth noting involves the alkylation of a pre-formed amine. This pathway would begin with the reduction of the ketone intermediate, 1-morpholin-4-ylpropan-2-one, to the corresponding alcohol, 1-morpholin-4-ylpropan-2-ol. The hydroxyl group would then be converted to a good leaving group (e.g., tosylate or bromide), followed by nucleophilic substitution with methylamine. This multi-step approach is generally less atom-economical and efficient than the direct reductive amination but serves as a viable alternative if the primary route encounters difficulties.
Conclusion
This guide has detailed a logical, efficient, and well-precedented two-stage synthesis for this compound. The strategy leverages a classic SN2 reaction to build a key α-amino ketone intermediate, followed by a modern, mild, and selective one-pot reductive amination using sodium triacetoxyborohydride. The provided protocols are designed to be robust and adaptable, offering a solid foundation for researchers undertaking the synthesis of this and structurally related molecules.
References
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). ACS Symposium Series. Available at: [Link]
-
Carlson, M. W., et al. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(10), 1849-1852. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Common Conditions. Available at: [Link]
-
Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. Available at: [Link]
-
Grokipedia. (n.d.). Amine alkylation. Available at: [Link]
-
Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Scribd. (n.d.). Synthesis of 2-Amino-1-Phenyl-1-Propanol and Its Methyl at Ed Derivatives. Available at: [Link]
-
PubMed. (1993). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. J Med Chem, 36(20), 2943-9. Available at: [Link]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]
-
Wikipedia contributors. (2023). α-Halo ketone. In Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
OChemOnline. (2020). Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]
Sources
- 1. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Predictive Spectroscopic Guide to N-Methyl-2-morpholin-4-ylpropan-1-amine
Introduction
N-Methyl-2-morpholin-4-ylpropan-1-amine is a substituted aliphatic amine with potential applications in pharmaceutical and materials science. As with any novel compound, a thorough characterization of its chemical structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. In the absence of publicly available experimental data for this specific molecule, this guide provides a comprehensive, predictive analysis of its expected spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical framework for the structural elucidation of this compound and similarly substituted morpholine derivatives. The predictions herein are grounded in fundamental principles of spectroscopy and supported by data from analogous chemical structures.
Molecular Structure and Spectroscopic Overview
A clear understanding of the molecular structure is the foundation for predicting its spectroscopic behavior. This compound consists of a central propane backbone. The C1 carbon is bonded to a secondary amine (N-methylamine), and the C2 carbon is attached to the nitrogen of a morpholine ring and a methyl group.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for each unique proton environment.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve adequate signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: 90°.
-
Spectral width: 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Predicted ¹H NMR Spectrum
Caption: Workflow for ¹H NMR analysis.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |
| N-H (amine) | 0.5 - 2.0 | Broad singlet | 1H | Chemical shift is variable and depends on concentration and solvent. The proton is exchangeable. |
| C1-H₂ | 2.3 - 2.8 | Multiplet | 2H | Diastereotopic protons adjacent to a stereocenter (C2) and a nitrogen atom. |
| C2-H | 2.5 - 3.0 | Multiplet | 1H | Methine proton at a stereocenter, coupled to protons on C1 and C3. |
| C3-H₃ | 1.0 - 1.3 | Doublet | 3H | Methyl group on a stereocenter, coupled to the C2 proton. |
| N-CH₃ (amine) | 2.2 - 2.5 | Singlet | 3H | Methyl group attached to the secondary amine nitrogen. |
| Morpholine H (axial, adjacent to N) | 2.4 - 2.7 | Multiplet | 4H | Protons on carbons adjacent to the morpholine nitrogen are deshielded. |
| Morpholine H (equatorial, adjacent to N) | 2.4 - 2.7 | Multiplet | ||
| Morpholine H (axial, adjacent to O) | 3.6 - 3.9 | Multiplet | 4H | Protons on carbons adjacent to the morpholine oxygen are more deshielded due to the higher electronegativity of oxygen. |
| Morpholine H (equatorial, adjacent to O) | 3.6 - 3.9 | Multiplet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Mode: Proton-decoupled.
-
Number of scans: 1024-4096 (due to the low sensitivity of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
Pulse width: 30-45°.
-
Spectral width: 0-220 ppm.
-
-
Processing: Similar to ¹H NMR, with calibration of the CDCl₃ solvent signal to ~77.16 ppm.
Predicted ¹³C NMR Spectrum
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C1 | 50 - 60 | Methylene carbon attached to a secondary amine and adjacent to a substituted carbon. |
| C2 | 60 - 70 | Methine carbon attached to a nitrogen (morpholine) and a methyl group. |
| C3 | 15 - 25 | Methyl carbon attached to the C2 stereocenter. |
| N-CH₃ (amine) | 30 - 40 | Methyl carbon attached to the secondary amine nitrogen. |
| Morpholine C (adjacent to N) | 50 - 60 | Carbons adjacent to the morpholine nitrogen. |
| Morpholine C (adjacent to O) | 65 - 75 | Carbons adjacent to the morpholine oxygen are more deshielded. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands.
Experimental Protocol: IR
-
Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |
| 3300 - 3500 | N-H stretch | Weak-Medium | Secondary amine[1][2][3][4] |
| 2850 - 3000 | C-H stretch | Strong | Aliphatic C-H[1][2][3][4] |
| 1450 - 1470 | C-H bend | Medium | Aliphatic C-H |
| 1070 - 1150 | C-O-C stretch | Strong | Ether (morpholine ring)[2] |
| 1000 - 1250 | C-N stretch | Medium | Aliphatic amine[1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure.
Experimental Protocol: MS
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for small molecules, which involves bombarding the sample with a high-energy electron beam.
-
Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum (under EI)
The molecular formula of this compound is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 172 is expected. According to the nitrogen rule, an odd number of nitrogen atoms (in this case, two, which is even) results in an even molecular weight, which is consistent.
-
Key Fragmentation Pathways:
Caption: Plausible fragmentation pathways for this compound.
-
m/z = 157: Loss of a methyl group (•CH₃) from the C2 position.
-
m/z = 100: Cleavage of the C1-C2 bond, resulting in the [CH(CH₃)N(C₄H₈O)]⁺ fragment.
-
m/z = 86: Formation of the morpholinium ion [C₄H₈NO]⁺, a common fragment for morpholine-containing compounds.[5][6]
-
m/z = 72: Cleavage of the C1-C2 bond, resulting in the [CH₂NHCH₃]⁺ fragment.
-
m/z = 44: A common fragment for secondary amines, [CH₂=NHCH₃]⁺, formed through α-cleavage.
Conclusion
This in-depth technical guide provides a robust predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles and will serve as a valuable reference for the experimental characterization of this molecule. While these predictions offer a strong starting point, it is imperative to confirm them with experimental data. Any deviations between the predicted and experimental spectra can provide further insights into the subtle conformational and electronic properties of the molecule.
References
-
Abraham, R. J., & Mobli, M. (2008). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 46(10), 965-973. [Link]
-
Modgraph Consultants Ltd. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. [Link]
-
ResearchGate. (2024). Mass spectra of morpholine cation and fragment ions. [Link]
-
Guan, Y., et al. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(9), 592. [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
-
CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. [Link]
-
Illinois State University. (2015). Infrared Spectroscopy. [Link]
-
Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]
-
University of Colorado Boulder. IR Chart. [Link]
-
ResearchGate. (2015). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. [Link]
-
JETIR. (2023). High-resolution 13C NMR spectroscopy as a tool for stereochemical and conformational analysis of organic compounds. [Link]
-
YouTube. (2020). IR Spectroscopy - Basic Introduction. [Link]
-
The University of Liverpool Repository. (2004). Prediction of 'H NMR chemical shifts and conformational analysis of organic molecules. [Link]
-
WebSpectra. IR Absorption Table. [Link]
-
Royal Society of Chemistry. (2018). A convenient and accurate method for predicting 13C chemical shifts in organic molecules. [Link]
-
PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. [Link]
-
ResearchGate. (2011). Computational Prediction of 1 H and 13 C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
PubChemLite. Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChemLite. 2-methyl-2-(morpholin-4-yl)propan-1-amine. [Link]
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Science Ready. (2023). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
PubChem. 2-morpholin-4-yl-9-propan-2-yl-~{N}-[(4-pyridin-2-ylphenyl)methyl]purin-6-amine. [Link]
-
PubChemLite. Methyl[1-(morpholin-4-yl)propan-2-yl]amine. [Link]
-
PubChem. 2-(Morpholin-4-yl)propan-1-amine. [Link]
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]
-
NIST WebBook. N-Methyl-N-propyl-propylamine. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of propylamine. [Link]
-
NIST WebBook. 2-Propen-1-amine, 2-methyl-. [Link]
-
Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-1-ol. [Link]
-
NIST WebBook. 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. [Link]
Sources
An In-depth Technical Guide to the Solubility and Stability of N-Methyl-2-morpholin-4-ylpropan-1-amine
Authored by: Gemini, Senior Application Scientist
Introduction: The Physicochemical Foundation of a Candidate Molecule
In the rigorous journey of drug discovery and development, the intrinsic physicochemical properties of a molecule are paramount determinants of its ultimate success. Before a compound's pharmacological activity can be fully realized, it must first be soluble enough to be absorbed and distributed to its target and stable enough to maintain its integrity from synthesis to administration. This guide provides a comprehensive technical overview of the essential methodologies for characterizing the aqueous solubility and chemical stability of N-Methyl-2-morpholin-4-ylpropan-1-amine, a molecule featuring both a secondary amine and a tertiary morpholine nitrogen.
The structure of this compound presents specific chemical features that inform our experimental strategy. The presence of two basic nitrogen atoms predicts a significant pH-dependent solubility profile. Furthermore, these electron-rich amine centers are potential sites for oxidative degradation. A thorough understanding of these characteristics is not merely a regulatory requirement; it is a fundamental necessity for rational formulation design, predicting in vivo behavior, and ensuring the safety and efficacy of a potential therapeutic agent.[1] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the critical experiments that form the bedrock of a successful development program.
Part 1: Aqueous Solubility Characterization
Solubility, the concentration of a solute in a saturated solution at a specific temperature and pressure, is a critical factor influencing a drug's absorption and bioavailability.[2][3] For a compound like this compound, a multi-faceted approach to solubility testing is required to build a comprehensive profile. We progress from high-throughput kinetic assays in early discovery to definitive equilibrium studies for preclinical development.
The Rationale Behind a Tiered Approach
We employ a tiered strategy for solubility assessment. In early discovery, speed and material conservation are critical. Therefore, Kinetic Solubility assays are used to rapidly screen and rank compounds.[2][4] These tests measure the point of precipitation from a supersaturated solution (typically created by adding a DMSO stock to aqueous buffer) and are invaluable for guiding structure-activity relationship (SAR) studies.[3]
As a candidate progresses, a more accurate and fundamental understanding is needed. Thermodynamic (Equilibrium) Solubility represents the true saturation point of a compound in a given medium.[2] This "gold standard" measurement, while lower throughput, is essential for developing formulations and predicting gastrointestinal absorption.[3]
Experimental Protocol: Kinetic Solubility by Nephelometry
This high-throughput method is ideal for initial compound assessment. The underlying principle is the detection of light scattering caused by fine particles of precipitate that form when a compound's solubility is exceeded.[3][5]
Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Addition: Add a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.[2]
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 2 hours) to allow for precipitation.[2]
-
Analysis: Measure the turbidity (light scattering) in each well using a nephelometric plate reader.
-
Data Interpretation: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method is the definitive technique for determining equilibrium solubility and is a requirement for regulatory submissions.
Objective: To determine the true equilibrium concentration of this compound in a saturated aqueous solution.
Methodology:
-
Sample Preparation: Add an excess amount of the solid, pure compound to a series of vials containing the desired aqueous media (e.g., purified water, buffers at various pH values). The visible presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be experimentally determined.
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.
-
Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid material is transferred.
-
Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) that has been pre-validated for non-adsorption of the compound.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Solubility Profile
All quantitative solubility data should be summarized for clear comparison.
| Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Purified Water | 25 | Shake-Flask | ||
| PBS (pH 7.4) | 37 | Shake-Flask | ||
| PBS (pH 7.4) | 25 | Nephelometry | ||
| Simulated Gastric Fluid (SGF, pH 1.2) | 37 | Shake-Flask | ||
| Simulated Intestinal Fluid (SIF, pH 6.8) | 37 | Shake-Flask |
Visualization: Solubility Assessment Workflow
Caption: Tiered workflow for solubility assessment of a drug candidate.
Part 2: Chemical Stability and Forced Degradation
Stability testing is essential to understand how a drug substance's quality varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[7][8] This is fundamental for developing and validating stability-indicating analytical methods, which are a regulatory necessity.[6][7][9]
The Imperative of a Stability-Indicating Method
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[10][11] Crucially, it must also resolve the API peak from all potential impurities and degradation products.[9][11] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8][10][12] The development of a SIAM is a prerequisite for any meaningful stability study.
Experimental Protocols: Forced Degradation Studies
The goal of these studies is to achieve a target degradation of approximately 5-20% of the parent compound.[9] This provides sufficient quantities of degradants for detection and characterization without destroying the molecule entirely.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stress media.
-
Expose the solutions to the conditions outlined below. A control sample (unstressed) is analyzed concurrently.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a developing stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for initial identification of degradants.
Specific Stress Conditions:
-
Acid Hydrolysis:
-
Rationale: To assess susceptibility to degradation in acidic environments, such as the stomach.
-
Condition: 0.1 M Hydrochloric Acid (HCl) at 60°C for 24-48 hours.
-
-
Base Hydrolysis:
-
Rationale: To evaluate stability in alkaline conditions.
-
Condition: 0.1 M Sodium Hydroxide (NaOH) at 60°C for 24-48 hours.
-
-
Oxidative Degradation:
-
Thermal Stress:
-
Rationale: To assess the intrinsic thermal stability of the molecule in both solid and solution states.
-
Condition: Solid drug substance at 80°C for 48 hours. Solution stored at 60°C.
-
-
Photostability:
-
Rationale: To determine if the molecule is light-sensitive, which informs packaging requirements.
-
Condition: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Data Analysis and Interpretation
For each stress condition, the following should be determined:
-
Assay of Parent Compound: The percentage of this compound remaining.
-
Degradation Products: The number of degradation products formed and their peak areas (as a percentage of the total area).
-
Mass Balance: A critical self-validating check. The sum of the assay of the parent compound and the levels of all degradation products should be close to 100%, indicating that all significant degradants are being detected.[7]
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration/Temp. | % Assay Remaining | % Degradation | No. of Degradants > 0.1% | Mass Balance (%) |
| Control (Unstressed) | T=0 | 100.0 | 0.0 | 0 | 100.0 |
| 0.1 M HCl | 48h / 60°C | ||||
| 0.1 M NaOH | 48h / 60°C | ||||
| 3% H₂O₂ | 24h / RT | ||||
| Thermal (Solid) | 48h / 80°C | ||||
| Photolytic (ICH Q1B) | - |
Visualization: Forced Degradation & SIAM Development Workflow
Sources
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Assay - Enamine [enamine.net]
- 5. Solubility Test | AxisPharm [axispharm.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 10. ijtsrd.com [ijtsrd.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
A Strategic Blueprint for Unveiling the Therapeutic Potential of N-Methyl-2-morpholin-4-ylpropan-1-amine: An In-Depth Technical Guide
Abstract
The morpholine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold that imparts favorable pharmacokinetic properties to a multitude of clinically successful therapeutics.[1] This guide presents a comprehensive, multi-tiered strategy for the systematic biological activity screening of the novel compound, N-Methyl-2-morpholin-4-ylpropan-1-amine. We eschew a rigid, one-size-fits-all template in favor of a fluid, logic-driven workflow that commences with a robust in silico evaluation to generate testable hypotheses. These computational predictions are then rigorously challenged through a cascade of in vitro assays, beginning with broad cytotoxicity profiling and progressing to targeted investigations against high-probability protein families, including G protein-coupled receptors (GPCRs), kinases, and ion channels. Each proposed experimental stage is detailed with step-by-step protocols, causality-driven explanations for methodological choices, and integrated validation checkpoints to ensure scientific integrity. This document is intended to serve as a practical and intellectually rigorous roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this, and structurally related, novel chemical entities.
Introduction: The Morpholine Scaffold as a Harbinger of Bioactivity
The prevalence of the morpholine ring in FDA-approved drugs is a testament to its utility in drug design.[2] Its presence can enhance aqueous solubility, metabolic stability, and overall druglikeness, making it an attractive component for novel chemical entities.[1] The subject of this guide, this compound, combines this privileged heterocycle with a flexible propanamine chain, a common feature in ligands for various receptors and transporters. While no specific biological activity has been documented for this exact molecule, its structural congeners, such as 2-Methyl-2-(morpholin-4-yl)propan-1-amine and N-Methyl-3-morpholin-4-ylpropan-1-amine, are known chemical entities, suggesting synthetic feasibility.[3][4] This structural precedent, coupled with the established pharmacological importance of the morpholine scaffold, provides a strong rationale for a comprehensive biological activity screening campaign.
This guide will delineate a screening cascade designed to efficiently and logically probe the biological potential of this compound. Our approach is rooted in the principle of progressively increasing experimental complexity and resource allocation, beginning with cost-effective computational methods and culminating in specific, hypothesis-driven in vitro assays.
Phase I: In Silico Profiling - Building a Predictive Foundation
The initial phase of our screening strategy leverages the power of computational chemistry and bioinformatics to predict the likely biological disposition of this compound. This in silico approach is not merely a predictive exercise but a crucial step in generating informed hypotheses that will guide subsequent experimental work.[3][4][5]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Before embarking on target identification, it is essential to assess the potential druglikeness of the molecule. We will utilize a consensus of open-access and commercial software platforms to build a preliminary ADMET profile.[6][7][8][9][10]
Table 1: Key In Silico ADMET Endpoints for this compound
| Parameter | Prediction Tool(s) | Rationale for Inclusion |
| Molecular Weight | RDKit / SwissADME | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | SwissADME / pkCSM | Prediction of lipophilicity, influencing membrane permeability and solubility. |
| Aqueous Solubility | ADMETlab 2.0 / SwissADME | Critical for formulation and absorption. |
| Blood-Brain Barrier (BBB) Penetration | pkCSM / ADMET-AI | Indicates potential for CNS activity.[7] |
| CYP450 Inhibition/Substrate | SwissADME / MetaPred | Predicts potential for drug-drug interactions and metabolic fate. |
| hERG Inhibition | pkCSM / vNN-ADMET | Early flag for potential cardiotoxicity.[8] |
| Ames Mutagenicity | ADMET-AI / ToxProfiler | Predicts potential for genotoxicity.[7][8] |
Target Prediction: A Multi-pronged Approach
With a preliminary understanding of the molecule's ADMET properties, we will proceed to predict its potential biological targets. A multi-modal strategy, combining ligand-based and structure-based methods, will be employed to enhance the robustness of our predictions.[11]
LBVS operates on the principle that structurally similar molecules are likely to have similar biological activities. We will employ 2D fingerprint similarity searches and 3D pharmacophore modeling against curated databases of bioactive compounds (e.g., ChEMBL, PubChem).
-
Pharmacophore Modeling: This technique identifies the spatial arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for a molecule's biological activity.[12][13]
Protocol 1: Ligand-Based Pharmacophore Modeling
-
Input Structure: Generate a 3D conformer of this compound.
-
Pharmacophore Feature Identification: Utilize software such as LigandScout or Pharmit to identify key pharmacophoric features: a hydrogen bond acceptor (morpholine oxygen), a hydrogen bond donor (amine), and a positive ionizable feature (amine).[14][15]
-
Database Searching: Screen pharmacophore databases (e.g., ZINCPharmer) to identify known active compounds that share a similar pharmacophoric arrangement.
-
Target Hypothesis Generation: The biological targets of the identified "hit" compounds become the primary hypotheses for this compound.
When the 3D structure of a potential target is known, SBVS, or reverse docking, can predict the binding affinity of our compound to a library of protein structures.
Protocol 2: Reverse Docking Workflow
-
Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB), focusing on GPCRs, kinases, and ion channels, given the general characteristics of morpholine-containing drugs.
-
Ligand Preparation: Prepare the 3D structure of this compound, assigning appropriate protonation states and charges.
-
Docking Simulation: Employ docking software (e.g., AutoDock Vina, Glide) to systematically evaluate the binding pose and affinity of the compound within the active sites of the target library.[16][17]
-
Scoring and Ranking: Rank the potential targets based on the predicted binding energy and favorable interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Hit Prioritization: Prioritize targets that appear in both the ligand-based and structure-based screens for experimental validation.
Caption: In Silico Workflow for Target Hypothesis Generation.
Phase II: In Vitro Profiling - Experimental Validation
The hypotheses generated in Phase I will be rigorously tested in a tiered series of in vitro experiments. This phase is designed to first establish a general safety and activity profile, then to probe specific, high-probability target classes.
Tier 1: Foundational Cytotoxicity and Safety Screening
The initial experimental step is to assess the compound's general cytotoxicity across a panel of representative cell lines. This provides a therapeutic window and informs concentration ranges for subsequent assays.
Protocol 3: MTT Assay for General Cytotoxicity
-
Cell Plating: Seed a panel of cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like HeLa) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24-72 hours. Include vehicle-only and positive (e.g., doxorubicin) controls.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[18][19]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration).[20]
A parallel Lactate Dehydrogenase (LDH) release assay can be performed to specifically measure membrane integrity loss, providing a complementary view of cytotoxicity.[21][22]
Tier 2: Broad Panel Screening Against Key Target Families
Based on the in silico predictions and the promiscuous nature of small molecules, we will perform broad panel screening against the most likely target families.
GPCRs are the most common drug targets, and their diverse signaling makes them plausible candidates.[23]
Protocol 4: GPCR Panel Screen (cAMP Assay)
-
Assay Principle: Many GPCRs signal through the modulation of cyclic AMP (cAMP). This assay measures changes in intracellular cAMP levels upon compound treatment.[2][24]
-
Cell Lines: Utilize commercially available cell lines stably expressing a panel of GPCRs (e.g., from DiscoverX or Thermo Fisher Scientific).[25]
-
Compound Incubation: Treat the cells with this compound at a fixed concentration (e.g., 10 µM).
-
cAMP Detection: Following incubation, lyse the cells and measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Hit Identification: A significant increase or decrease in cAMP levels compared to the vehicle control indicates a potential interaction with a specific GPCR.
Kinase inhibitors are a major class of therapeutics, particularly in oncology. The structural features of our compound warrant an investigation into its kinase inhibitory potential.
Protocol 5: Kinase Panel Screen
-
Assay Principle: This biochemical assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a panel of kinases.[26]
-
Assay Format: Utilize a radiometric ([³³P]-ATP) or fluorescence-based (e.g., ADP-Glo) assay format for high sensitivity and accuracy.[27]
-
Kinase Panel: Screen against a broad panel of kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology's HotSpot™ platform) at a fixed ATP concentration.[27][28]
-
Compound Concentration: Test the compound at one or two concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: Express results as a percentage of inhibition relative to a control inhibitor (e.g., staurosporine). Hits are typically defined as >50% inhibition.
Ion channels are critical for neuronal and cardiac function, and their modulation can have significant therapeutic or toxicological consequences.[29][30]
Protocol 6: Ion Channel Panel Screen
-
Assay Principle: Employ automated patch-clamp electrophysiology or fluorescence-based assays to measure the compound's effect on ion flow through a panel of key channels.[1][31]
-
Target Panel: Include key cardiac channels (e.g., hERG, Nav1.5, Cav1.2) for safety assessment, as well as channels relevant to pain and neurological disorders (e.g., Nav1.7, various K+ and Ca2+ channels).[32]
-
Platform: Use high-throughput platforms like the IonWorks Barracuda or a FLIPR-based calcium flux assay.
-
Data Analysis: Determine the percentage of inhibition or activation of ion channel currents.
Caption: Tiered In Vitro Screening Cascade.
Phase III: Hit-to-Lead and Mechanistic Studies
Any validated "hits" from Phase II will be subjected to more detailed investigation to confirm their activity and elucidate their mechanism of action.
Dose-Response and Selectivity Profiling
For any confirmed hits, full dose-response curves will be generated to determine potency (EC50 or IC50). The compound will also be tested against a panel of closely related targets to assess its selectivity. A highly potent and selective compound is a more promising lead candidate.
Mechanism of Action (MoA) Studies
The nature of the MoA studies will be dictated by the validated target class.
-
For GPCRs: Conduct radioligand binding assays to determine if the compound binds directly to the receptor and whether it is a competitive or allosteric modulator. Perform downstream signaling pathway analysis to assess for biased agonism.[33][34][35]
-
For Kinases: Perform enzyme kinetics studies to determine the mode of inhibition (e.g., ATP-competitive, non-competitive). Cellular assays can confirm target engagement within a physiological context.[36][]
-
For Ion Channels: Detailed electrophysiological studies can characterize the mechanism of modulation (e.g., open-channel block, effects on channel gating).
Off-Target Liability Screening
To build a more comprehensive safety profile, promising lead candidates should be screened against a broader panel of off-target proteins known to be associated with adverse drug reactions (e.g., the Eurofins SafetyScreen44™ panel).[38][39][40][41]
Conclusion and Future Directions
This guide has outlined a systematic, multi-phase approach to the biological activity screening of this compound. By integrating predictive in silico methods with a tiered in vitro validation strategy, this workflow is designed to efficiently identify and characterize the therapeutic potential of this novel compound while mitigating the risk of late-stage failure. The successful identification of a potent and selective "hit" would trigger further lead optimization studies, including structure-activity relationship (SAR) analysis and preliminary in vivo pharmacokinetic and efficacy models. This logical and self-validating framework provides a robust foundation for the translation of a novel chemical entity from a mere concept to a potential therapeutic candidate.
References
-
National Center for Biotechnology Information. (n.d.). Computational Prediction of Drug-Target Interactions via Ensemble Learning. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. PubMed. Retrieved from [Link]
-
Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
MDPI. (n.d.). Revealing Drug-Target Interactions with Computational Models and Algorithms. Retrieved from [Link]
-
American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]
-
ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
-
Protheragen. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]
-
Creative BioMart. (n.d.). Ion Channel Screening Assays. Retrieved from [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Selectivity Profiling Assays. Retrieved from [Link]
-
Springer. (n.d.). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. Retrieved from [Link]
-
Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. Retrieved from [Link]
-
Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved from [Link]
-
AddexBio. (n.d.). G-Protein Coupled Receptor (GPCR) Screening Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Retrieved from [Link]
-
ADMET-AI. (n.d.). ADMET-AI. Retrieved from [Link]
-
Frontiers. (n.d.). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Retrieved from [Link]
-
BHSAI. (n.d.). Predictive ADMET Modeling. Retrieved from [Link]
-
AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link]
-
YouTube. (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. Retrieved from [Link]
-
Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction. Retrieved from [Link]
-
YouTube. (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. Retrieved from [Link]
-
Technology Networks. (2025). Virtual Screening for Drug Discovery: A Complete Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Ron Levy Group. (n.d.). Virtual Screening in Drug Discovery: an Overview. Retrieved from [Link]
-
YouTube. (2025). Next Generation of Virtual Screening: Chemical Space Docking®. Retrieved from [Link]
-
ACS Publications. (2026). Lung Cancer Cell–Macrophage Interaction System for Signal Pathway-Based Logic Analysis and Drug Testing. ACS Nano. Retrieved from [Link]
-
YouTube. (2025). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Retrieved from [Link]
-
Khan Academy. (n.d.). Signal transduction pathway | Cell signaling (article). Retrieved from [Link]
Sources
- 1. criver.com [criver.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Computational Prediction of Drug-Target Interactions via Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Revealing Drug-Target Interactions with Computational Models and Algorithms | MDPI [mdpi.com]
- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADMET-AI [admet.ai.greenstonebio.com]
- 8. Predictive ADMET Modeling - BHSAI [bhsai.org]
- 9. ayushcoe.in [ayushcoe.in]
- 10. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. schrodinger.com [schrodinger.com]
- 17. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. youtube.com [youtube.com]
- 21. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 24. AddexBio Service - GPCRAssays [addexbio.com]
- 25. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. bioassaysys.com [bioassaysys.com]
- 29. ionbiosciences.com [ionbiosciences.com]
- 30. Ion Channel Screening Assays - Creative BioMart [creativebiomart.net]
- 31. reactionbiology.com [reactionbiology.com]
- 32. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 33. journals.physiology.org [journals.physiology.org]
- 34. Signaling Pathway Analysis | Creative Diagnostics [creative-diagnostics.com]
- 35. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 36. reactionbiology.com [reactionbiology.com]
- 38. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 39. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 41. mdpi.com [mdpi.com]
An In-depth Technical Guide to N-Methyl-2-morpholin-4-ylpropan-1-amine as a Novel Research Chemical
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information contained herein is for research and informational purposes only. N-Methyl-2-morpholin-4-ylpropan-1-amine is a novel research chemical with limited to no published data. The discussions on synthesis, pharmacology, and toxicology are based on established principles of medicinal chemistry and data from structurally related compounds. All handling of this and any other research chemical should be conducted by qualified professionals in appropriate laboratory settings, adhering to all applicable safety protocols and regulations.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties.[1][2] Its incorporation into a molecule can enhance potency and improve pharmacokinetic profiles.[1] This guide focuses on the novel research chemical, this compound, a compound for which there is a paucity of direct scientific literature. As such, this document serves as a foundational technical guide, extrapolating from the known chemistry and pharmacology of analogous structures to provide a comprehensive overview for researchers. We will delve into its chemical identity, propose a viable synthetic route, hypothesize its pharmacological profile based on structure-activity relationships, and discuss analytical, toxicological, and legal considerations.
Chemical Identity and Predicted Properties
This compound is a derivative of morpholine with a propan-1-amine substituent at the 2-position of the morpholine ring, which is further N-methylated. Its chemical structure and predicted physicochemical properties are presented below. These properties are calculated based on its chemical structure and by referencing data from structurally similar compounds, such as 2-Methyl-2-(morpholin-4-yl)propan-1-amine.[3]
Table 1: Chemical Identity and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₂₀N₂O | - |
| Molecular Weight | 172.27 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Predicted XLogP3 | -0.1 | Based on similar compounds[4] |
| Predicted Hydrogen Bond Donor Count | 1 | Calculated |
| Predicted Hydrogen Bond Acceptor Count | 3 | Calculated |
| Predicted Rotatable Bond Count | 4 | Calculated |
| Predicted Topological Polar Surface Area | 35.5 Ų | Calculated |
Proposed Synthesis: N-Methylation of 2-morpholin-4-ylpropan-1-amine
Given the lack of a published synthetic route, a plausible approach to synthesize this compound is via the N-methylation of a primary amine precursor. A well-established and efficient method for this transformation is the Eschweiler-Clarke reaction.[5][6] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent, offering a direct and clean method for methylating primary and secondary amines without the risk of forming quaternary ammonium salts.[6][7]
An alternative and also widely used method is reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone to form an imine, followed by reduction.[8][9] For N-methylation, formaldehyde would be the aldehyde of choice.
Proposed Synthetic Workflow (Eschweiler-Clarke Reaction)
The proposed synthesis starts with the commercially available precursor, 2-(morpholin-4-yl)propan-1-amine.
Caption: Proposed synthesis of this compound via the Eschweiler-Clarke reaction.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(morpholin-4-yl)propan-1-amine (1.0 eq).
-
Reagent Addition: Add an excess of aqueous formaldehyde (2.2 eq) and formic acid (2.2 eq) to the flask. The use of excess reagents drives the reaction to completion.[5]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Make the solution basic by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess formic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure this compound.
Hypothesized Pharmacological Profile
The pharmacological activity of morpholine derivatives is diverse, with documented effects including analgesic, anti-inflammatory, anticancer, and antidepressant properties.[2][10][11] The introduction of a morpholine moiety can significantly influence a molecule's interaction with biological targets.[1]
Given the structural similarity of this compound to other psychoactive compounds, it is plausible that it may interact with monoamine neurotransmitter systems. The N-methyl group could potentially modulate its affinity and selectivity for various receptors and transporters compared to its primary amine analogue. Further in vitro and in vivo studies are necessary to elucidate its specific pharmacological profile.
Analytical Characterization
The identity and purity of a novel research chemical must be rigorously confirmed. A combination of analytical techniques would be necessary for the comprehensive characterization of this compound.
Table 2: Analytical Methods for Characterization
| Technique | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the molecular weight and fragmentation pattern for structural elucidation and to assess purity.[12] |
| High-Performance Liquid Chromatography (HPLC) | For quantitative analysis to determine the purity of the compound.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed information about the molecular structure, including the connectivity of atoms.[14] |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule.[13] |
Toxicological and Safety Considerations
The toxicological profile of this compound has not been established. However, data from related compounds can provide some insight into potential hazards. Morpholine itself is an irritant to the eyes, skin, and respiratory tract.[15] Studies on N-methylmorpholine have indicated maternal and fetal toxicity at high doses in animal models.[16] The toxicity of N-alkyl-N-methylmorpholinium-based ionic liquids has been shown to increase with the length of the alkyl chain.[17]
Given these findings, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.
Legal Status and Considerations for a Novel Research Chemical
As a novel compound, this compound is unlikely to be explicitly scheduled under current drug control legislation. However, its legal status can be complex and subject to change. Many jurisdictions have enacted legislation to control new psychoactive substances (NPS), often through analogue acts that classify substances structurally or pharmacologically similar to controlled drugs.[18][19] In the United Kingdom, the Psychoactive Substances Act 2016 made it illegal to produce, supply, or import any substance intended for human consumption that is capable of producing a psychoactive effect.[20]
Researchers must be aware of and comply with all local, national, and international regulations regarding the synthesis, possession, and use of novel research chemicals. The landscape of NPS legislation is dynamic, and what is unscheduled today may be controlled tomorrow.[21][22]
Conclusion
This compound represents an unexplored area of chemical space within the broader class of morpholine derivatives. This technical guide provides a foundational framework for its synthesis, and a preliminary, inferred understanding of its potential properties and the necessary considerations for its study. The proposed synthetic route via the Eschweiler-Clarke reaction offers a reliable method for its preparation. While its pharmacological and toxicological profiles remain to be determined, the existing literature on related compounds suggests that it warrants careful investigation. As with any novel research chemical, adherence to rigorous scientific methodology, safety protocols, and legal statutes is paramount for any researcher venturing into its study.
References
[23] A hydride transfer strategy for the synthesis of N-methylated primary, secondary amines, and N-methylated heterocyclic amines is reported. This protocol effectively converts diverse carbamates into N-methylated amines using bench-stable amidophosphine borane as a reducing agent. The reaction demonstrates a broad substrate scope and functional group tolerance under mild conditions. Additionally, the application of this protocol for the synthesis of pharmaceutically active butenafine analogues is shown. The Journal of Organic Chemistry, ACS Publications, 2025. [Link]
[24] PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science, 2025. [Link]
[1] A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, 2020. [Link]
[18] Are New Psychoactive Substances (NPS) Illegal in the United States?. The Law Offices of Robert J. DeGroot, 2025. [Link]
[2] A review on pharmacological profile of Morpholine derivatives. ResearchGate, 2015. [Link]
[25] Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI, 2022. [Link]
[6] Eschweiler–Clarke reaction. Wikipedia, 2023. [Link]
[10] A review on pharmacological profile of Morpholine derivatives. ResearchGate, 2015. [Link]
[8] Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
[11] An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar, 2022. [Link]
[26] Synthesis of N-Methyl Secondary Amines. Taylor & Francis Online, 2006. [Link]
[27] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, ACS Publications, 2010. [Link]
[21] Novel psychoactive substances: What educators need to know. PMC, NIH, 2016. [Link]
[28] Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Catalysis Science & Technology, RSC Publishing, 2021. [Link]
[7] Eschweiler-Clarke reaction. YouTube, 2025. [Link]
[29] Reductive Amination. Chemistry Steps. [Link]
[30] The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC, PubMed Central, 2019. [Link]
[31] Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding aminesⁱ. ResearchGate. [Link]
[32] CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Publications, 2023. [Link]
[20] New psychoactive substances. FRANK. [Link]
[22] New Psychoactive Substances (NPS) – Legal Highs – Health Information. NHS Lothian. [Link]
[19] New Psychoactive Substances: Health and Legal Challenges. MDPI, 2024. [Link]
[9] Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]
[33] Examples of the classic Eschweiler–Clarke reaction used for the N-methylation of pharmaceutical molecules. ResearchGate. [Link]
[14] Isolating, Identifying, Imaging, and Measuring Substances and Structures. NCBI, NIH. [Link]
[17] Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids. PubMed, 2011. [Link]
[16] Maternal and fetal toxicity of N-methylmorpholine by oral administration in rats. PubMed, 1999. [Link]
[12] A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. CfPIE, 2024. [Link]
[34] Analytical Chemistry Techniques. News-Medical.Net. [Link]
[13] Quantitative and qualitative analysis of chemicals in forensics. Research Starters, EBSCO. [Link]
[3] 2-Methyl-2-(morpholin-4-yl)propan-1-amine. PubChem. [Link]
[35] Conventional Analytical Methods for Chemical Detection. ResearchGate, 2025. [Link]
[15] Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting, NCBI. [Link]
[36] Morpholine vapour inhalation and interactions of simultaneous nitrite intake. Biochemical effects on rat spinal cord axons and skeletal muscle. PubMed, 1989. [Link]
[4] Methyl[1-(morpholin-4-yl)propan-2-yl]amine. PubChemLite. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl[1-(morpholin-4-yl)propan-2-yl]amine (C8H18N2O) [pubchemlite.lcsb.uni.lu]
- 5. jk-sci.com [jk-sci.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. sciencescholar.us [sciencescholar.us]
- 12. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]
- 13. Quantitative and qualitative analysis of chemicals in forensics | Research Starters | EBSCO Research [ebsco.com]
- 14. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Maternal and fetal toxicity of N-methylmorpholine by oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute toxicity and biodegradability of N-alkyl-N-methylmorpholinium and N-alkyl-DABCO based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. egattorneys.com [egattorneys.com]
- 19. mdpi.com [mdpi.com]
- 20. New Psychoactive Substances | Legal Highs | FRANK [talktofrank.com]
- 21. Novel psychoactive substances: What educators need to know - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New Psychoactive Substances (NPS) – Legal Highs – Health Information [nhslothian.scot]
- 23. pubs.acs.org [pubs.acs.org]
- 24. ijprems.com [ijprems.com]
- 25. mdpi.com [mdpi.com]
- 26. tandfonline.com [tandfonline.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 29. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 30. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. news-medical.net [news-medical.net]
- 35. researchgate.net [researchgate.net]
- 36. Morpholine vapour inhalation and interactions of simultaneous nitrite intake. Biochemical effects on rat spinal cord axons and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Toxicological Assessment of N-Methyl-2-morpholin-4-ylpropan-1-amine
Foreword: A Proactive Approach to Chemical Safety in Drug Development
In the landscape of modern drug discovery and development, the early and accurate assessment of a candidate compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of responsible innovation. This guide provides a comprehensive framework for the initial toxicological evaluation of a novel molecule, N-Methyl-2-morpholin-4-ylpropan-1-amine. As we venture into the characterization of this previously uncharacterized entity, our approach must be both systematic and predictive, leveraging established toxicological principles and data from structurally related compounds to inform a tiered and intelligent testing strategy. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven insights to navigate the complexities of preclinical safety assessment.
Introduction: The Significance of Early Toxicological Profiling
The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity. An early, robust toxicological assessment allows for the identification of potential liabilities, enabling a data-driven "fail fast, fail cheap" paradigm. This proactive stance not only conserves valuable resources but also upholds the ethical imperative of minimizing animal testing and ensuring the safety of potential therapeutics.
This guide will delineate a multi-faceted approach to the initial toxicological assessment of this compound, integrating in silico, in vitro, and targeted in vivo methodologies. Our strategy is designed to build a comprehensive safety profile, addressing key toxicological endpoints including cytotoxicity, genotoxicity, organ-specific toxicity, and acute systemic toxicity.
Physicochemical Characterization and Structural Alerts
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.
Structural Analysis of this compound
This compound is a tertiary amine featuring a morpholine ring, a common heterocyclic motif in medicinal chemistry, and a chiral center at the second carbon of the propan-1-amine chain. The morpholine moiety is known to be metabolically stable and can impart aqueous solubility. However, the presence of a tertiary amine group raises a flag for potential metabolism to a reactive N-oxide or demethylation, which could alter its toxicological profile.
Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Toxicology |
| Molecular Weight | ~158.24 g/mol | Likely good oral bioavailability (Lipinski's Rule of 5) |
| logP (o/w) | Low to moderate | Potential for good aqueous solubility and systemic distribution |
| pKa | Basic (amine) | Will be protonated at physiological pH, influencing cell membrane permeability and receptor interactions. |
| Hydrogen Bond Donors/Acceptors | Present | Influences solubility and potential for biological interactions. |
Structural Analogs and Their Toxicological Precedents
A critical step in a proactive toxicological assessment is to learn from structurally similar compounds. Several analogs provide valuable insights:
-
Morpholine : Known to be a skin, eye, and respiratory irritant. High-level exposure in humans has resulted in corneal edema[1].
-
N-Methylmorpholine : Classified as a highly flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage[2].
-
2-(Morpholin-4-yl)propan-1-amine : GHS data indicates it causes skin irritation, serious eye damage, and may lead to respiratory irritation[3][4].
-
2-Methyl-2-(morpholin-4-yl)propan-1-amine : GHS classification points to it causing severe skin burns and eye damage[5].
Based on these analogs, it is reasonable to hypothesize that this compound will exhibit irritant properties and may have the potential for corrosive effects at high concentrations. The primary amine and the overall basicity of the molecule are likely contributors to these effects.
A Tiered Approach to Toxicological Evaluation
A tiered, or stepwise, approach to toxicological testing is a scientifically sound and ethically responsible strategy. It begins with broad, high-throughput screening methods and progresses to more complex and specific assays as needed.
Caption: Tiered workflow for the initial toxicological assessment of this compound.
Tier 1: Foundational In Vitro and In Silico Screening
The objective of Tier 1 is to rapidly identify any major toxicological liabilities using high-throughput, cost-effective methods that do not involve animal testing.
In Silico Toxicity Prediction
-
Rationale: Computational models can predict the likelihood of a compound causing toxicity based on its chemical structure. This is a crucial first step in identifying potential hazards.
-
Methodology:
-
Utilize knowledge-based systems like DEREK Nexus to identify structural alerts for toxicity endpoints such as mutagenicity, carcinogenicity, and skin sensitization.
-
Employ statistical-based systems like Sarah Nexus to provide a quantitative prediction of mutagenicity.
-
-
Expected Insights: These models will provide an early warning of potential genotoxicity or other adverse effects, guiding the design of subsequent in vitro assays.
In Vitro Cytotoxicity Assays
-
Rationale: Cytotoxicity assays are essential for determining the concentration range at which a compound causes cell death. This information is critical for designing subsequent in vitro assays at non-cytotoxic concentrations.
-
Methodology:
-
Cell Lines: A panel of cell lines should be used, including a liver cell line (e.g., HepG2), a kidney cell line (e.g., HEK293), and a representative cancer cell line if applicable to the intended therapeutic area.
-
Assays:
-
MTT Assay: Measures mitochondrial dehydrogenase activity as an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
-
Procedure:
-
Plate cells at an appropriate density in 96-well plates.
-
After 24 hours, treat cells with a serial dilution of this compound for 24 and 48 hours.
-
Perform the MTT and LDH assays according to the manufacturer's protocols.
-
Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line.
-
-
-
Data Presentation:
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| HepG2 | MTT | 24h | |
| 48h | |||
| LDH | 24h | ||
| 48h | |||
| HEK293 | MTT | 24h | |
| 48h | |||
| LDH | 24h | ||
| 48h |
In Vitro Genotoxicity Assessment
-
Rationale: Genotoxicity assays are a regulatory requirement and are critical for assessing the potential of a compound to cause DNA damage, which can lead to cancer or heritable defects.
-
Methodology:
-
Bacterial Reverse Mutation Assay (Ames Test):
-
This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.
-
The bacteria are exposed to the test compound, with and without metabolic activation (S9 fraction from rat liver), to see if it causes a reverse mutation that allows the bacteria to grow on a nutrient-deficient medium.
-
-
In Vitro Micronucleus Test:
-
This assay uses mammalian cells (e.g., CHO, TK6) to detect both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss).
-
Cells are treated with the test compound, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus after cell division) is quantified.
-
-
-
Expected Insights: These assays will determine if this compound has mutagenic or clastogenic potential. A positive result in either of these assays would be a significant red flag for further development.
hERG Channel Inhibition Assay
-
Rationale: Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes). Early assessment of hERG liability is crucial.
-
Methodology:
-
Automated Patch Clamp: This high-throughput method is the industry standard for assessing hERG channel inhibition.
-
Procedure:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Expose the cells to a range of concentrations of this compound.
-
Measure the effect on the hERG current and calculate the IC50.
-
-
-
Expected Insights: An IC50 value below 10 µM is often considered a potential concern and would warrant further investigation into proarrhythmic risk.
Tier 2: Mechanistic and Organ-Specific Toxicity
Should the compound pass Tier 1 screening without major liabilities, Tier 2 assays will provide a more detailed understanding of its metabolic fate and potential for organ-specific toxicity.
Metabolic Stability
-
Rationale: Understanding how quickly a compound is metabolized is important for predicting its in vivo half-life and potential for the formation of reactive metabolites.
-
Methodology:
-
Liver Microsomes: Incubate this compound with human and rat liver microsomes in the presence of NADPH.
-
Hepatocytes: Incubate the compound with cryopreserved human and rat hepatocytes.
-
Analysis: At various time points, measure the disappearance of the parent compound using LC-MS/MS.
-
-
Data Presentation:
| System | Species | Intrinsic Clearance (Clint) | Half-life (t1/2) |
| Liver Microsomes | Human | ||
| Rat | |||
| Hepatocytes | Human | ||
| Rat |
Advanced In Vitro Models: Organoids and Spheroids
-
Rationale: Three-dimensional cell culture models, such as organoids and spheroids, more closely mimic the in vivo environment and can provide more predictive data on organ-specific toxicity.
-
Methodology:
-
Hepatotoxicity: Use liver spheroids (e.g., from HepaRG cells or primary human hepatocytes) to assess long-term toxicity and metabolic function.
-
Cardiotoxicity: Use cardiomyocytes derived from induced pluripotent stem cells (iPSCs) to evaluate effects on contractility and electrophysiology.
-
-
Expected Insights: These models can reveal more subtle toxicities that may not be apparent in 2D cell cultures and can help to de-risk the compound for potential liver or cardiac liabilities.
Tier 3: Preliminary In Vivo Assessment
If the in vitro data is favorable, a limited and well-defined set of in vivo studies will be necessary to understand the compound's effects in a whole organism. All in vivo studies must be conducted in compliance with ethical guidelines (e.g., AAALAC) and regulatory requirements (e.g., GLP).
Acute Oral Toxicity Study
-
Rationale: This study provides an initial estimate of the compound's systemic toxicity after a single oral dose and helps to identify the maximum tolerated dose (MTD).
-
Methodology:
-
Up-and-Down Procedure (OECD 425): This method uses a small number of animals (typically rodents) to estimate the LD50 (the dose that is lethal to 50% of the animals).
-
Procedure:
-
Administer a single oral dose to one animal.
-
Observe the animal for signs of toxicity for up to 14 days.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this process until the LD50 can be estimated.
-
-
-
Expected Insights: This study will provide a GHS classification for acute oral toxicity and will inform dose selection for any subsequent in vivo studies.
Local Tolerance Assessment
-
Rationale: Based on the data from structural analogs, there is a high probability that this compound will be a skin and/or eye irritant.
-
Methodology:
-
In Vitro Models: Before proceeding to in vivo studies, in vitro models of the skin (e.g., EpiDerm™) and cornea (e.g., EpiOcular™) should be used to assess irritancy potential.
-
In Vivo Studies (if necessary): If the in vitro data is inconclusive or if required by regulatory agencies, a dermal and/or ocular irritation study in rabbits (OECD 404 and 405, respectively) may be conducted.
-
-
Expected Insights: These studies will determine the potential for local irritation at the site of administration, which is crucial for the safety of personnel handling the compound and for the development of topical formulations.
Conclusion and Future Directions
This guide has outlined a comprehensive and tiered strategy for the initial toxicological assessment of this compound. By integrating in silico, in vitro, and targeted in vivo approaches, we can build a robust safety profile for this novel chemical entity in a scientifically rigorous and ethically responsible manner. The data generated from this initial assessment will be critical for making informed decisions about the continued development of this compound and for designing any necessary follow-up toxicology studies. The path forward must be guided by a commitment to scientific integrity, a deep understanding of toxicological principles, and an unwavering focus on ensuring the safety of new chemical entities.
References
-
Loba Chemie. (2015). N-METHYL MORPHOLINE EXTRA PURE MSDS. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. Retrieved from [Link]
- Google Patents. CN111675677B - Synthesis process of N-methylmorpholine.
-
The Good Scents Company. N-methyl propyl amine, 627-35-0. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- - Evaluation statement. Retrieved from [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]
-
PubChem. 2-(Morpholin-4-yl)propan-1-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved from [Link]
-
PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. Retrieved from [Link]
-
Pharmaffiliates. 2-(Morpholin-4-yl)propan-1-amine. Retrieved from [Link]
Sources
- 1. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. 2-(Morpholin-4-yl)propan-1-amine | C7H16N2O | CID 16641454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Derivatization of N-Methyl-2-morpholin-4-ylpropan-1-amine and its Analogs
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold that frequently imparts favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2] This technical guide provides a comprehensive exploration of N-Methyl-2-morpholin-4-ylpropan-1-amine, a representative member of this class, and its structural analogs. We will dissect the synthetic pathways to the core amine structure, detail robust protocols for its derivatization—with a focus on N-methylation—and delve into the structure-activity relationships (SAR) that govern the biological activity of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous properties of the morpholine moiety in their own discovery programs.
The Morpholine Scaffold: A Privileged Element in Drug Design
The six-membered morpholine ring, containing both an amine and an ether functional group, is a versatile and valuable component in the design of therapeutic agents.[2][3] Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, often through hydrogen bonding.[1][2] The flexible chair-like conformation of the morpholine ring allows it to adapt to the steric requirements of various binding pockets. Consequently, morpholine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] This guide will focus on a specific building block, this compound, as a case study for the synthesis and derivatization of this important class of compounds.
Synthesis of the Core Precursor: 2-morpholin-4-ylpropan-1-amine
The synthesis of the target molecule begins with the preparation of its immediate precursor, 2-morpholin-4-ylpropan-1-amine. A common and efficient route to this primary amine involves the reductive amination of a suitable keto-morpholine precursor or the direct amination of a morpholine-substituted propanol derivative. A plausible and scalable synthetic approach begins with the readily available 2-aminopropan-1-ol.
Synthetic Scheme
The overall synthetic pathway can be visualized as a two-step process starting from 2-aminopropan-1-ol and bis(2-chloroethyl) ether.
Caption: Synthetic pathway to 2-(morpholin-4-yl)propan-1-amine.
Experimental Protocol: Synthesis of 2-(morpholin-4-yl)propan-1-amine
Materials:
-
2-aminopropan-1-ol
-
bis(2-chloroethyl) ether
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Palladium on carbon (10% Pd/C)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: Synthesis of 2-(morpholin-4-yl)propan-1-ol
-
To a solution of 2-aminopropan-1-ol (1.0 eq) and triethylamine (2.5 eq) in a suitable solvent such as acetonitrile, add bis(2-chloroethyl) ether (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(morpholin-4-yl)propan-1-ol.
Step 2: Synthesis of 2-(morpholin-4-yl)propan-1-amine
-
Dissolve 2-(morpholin-4-yl)propan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 eq).
-
Heat the mixture to 80-90 °C and stir until the reaction is complete.
-
Cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude azide.
-
Dissolve the crude azide in methanol and add 10% Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 2-(morpholin-4-yl)propan-1-amine.[4] Further purification can be achieved by distillation if necessary.
Derivatization: N-Methylation of 2-(morpholin-4-yl)propan-1-amine
The introduction of an N-methyl group is a common strategy in drug development to modulate a compound's properties, such as its basicity, lipophilicity, and ability to cross the blood-brain barrier. Reductive amination is a widely employed and reliable method for the N-methylation of primary amines.
N-Methylation Strategy
The most direct approach for the N-methylation of 2-(morpholin-4-yl)propan-1-amine is reductive amination using formaldehyde as the C1 source and a suitable reducing agent.
Caption: Workflow for the N-methylation via reductive amination.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-(morpholin-4-yl)propan-1-amine
-
Formaldehyde (37% aqueous solution)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-(morpholin-4-yl)propan-1-amine (1.0 eq) in DCM, add formaldehyde (1.2 eq) at room temperature.
-
Stir the mixture for 1 hour to allow for the formation of the intermediate imine/hemiaminal.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography or vacuum distillation to afford this compound.
Structural Analogs and Derivatives: A Landscape for Exploration
The core structure of this compound offers numerous avenues for structural modification to explore structure-activity relationships. Key points of diversification include the morpholine ring, the propanamine linker, and the N-methyl group.
Isomeric Analogs
The positional isomers of the morpholino and methyl groups on the propanamine backbone are readily accessible and represent important structural analogs for SAR studies.
| Compound Name | Structure | Key Features |
| 2-Methyl-2-(morpholin-4-yl)propan-1-amine | CC(C)(CN)N1CCOCC1 | Gem-dimethyl group at the 2-position, potentially increasing steric bulk and lipophilicity.[5] |
| 2-Methyl-3-(morpholin-4-yl)propan-1-amine | CC(CN)CN1CCOCC1 | Methyl group at the 2-position, creating a chiral center. |
Derivatization Strategies
Beyond N-methylation, the primary and secondary amine functionalities of the core structures can be further elaborated to generate a diverse library of compounds.
-
N-Alkylation: Introduction of larger or more complex alkyl groups can probe steric and lipophilic requirements of a target binding site.
-
N-Acylation: Formation of amides with various carboxylic acids introduces hydrogen bond donors and acceptors, and can modulate the basicity of the parent amine.
-
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are excellent hydrogen bond donors and can significantly alter the electronic properties of the molecule.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, which are common motifs in bioactive compounds.
Structure-Activity Relationships (SAR)
While specific biological activity data for this compound is not extensively reported in the public domain, general SAR principles for morpholine-containing compounds can be inferred from the broader literature.[1][3]
| Modification | Rationale | Predicted Impact on Activity |
| Varying N-Alkyl Substituent | Probes steric tolerance and lipophilicity in the binding pocket. | Small alkyl groups (Me, Et) may be optimal; larger groups could introduce steric clashes. |
| Substitution on the Morpholine Ring | Can introduce new interaction points and alter the conformation. | Small, polar substituents may enhance solubility and introduce new hydrogen bonding opportunities. |
| Modification of the Propanamine Linker | Alters the distance and geometry between the morpholine and the terminal amine. | Changes in linker length can significantly impact binding affinity by altering the positioning of key functional groups. |
| Introduction of Aromatic Rings | Can introduce π-stacking or hydrophobic interactions. | Phenyl or other aryl groups appended to the N-alkyl chain or the morpholine ring can significantly enhance potency if a corresponding hydrophobic pocket is present. |
Conclusion
This compound and its analogs represent a fertile ground for the discovery of novel bioactive compounds. The synthetic routes outlined in this guide are robust and amenable to the generation of diverse chemical libraries. The morpholine scaffold continues to be a valuable tool for medicinal chemists, and a thorough understanding of its synthesis and derivatization is essential for its effective implementation in drug discovery programs. The protocols and principles discussed herein provide a solid foundation for researchers to explore the chemical space around this privileged structural motif.
References
-
Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
- Kumari, A., & Singh, R. K. (2020). Morpholine as a privileged scaffold in drug discovery. Bioorganic & Medicinal Chemistry, 28(1), 115193.
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Vitale, P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
- BenchChem. (2025).
-
PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. researchgate.net [researchgate.net]
- 4. 2-(Morpholin-4-yl)propan-1-amine | C7H16N2O | CID 16641454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Methyl-2-morpholin-4-ylpropan-1-amine: Synthesis, Properties, and Medicinal Chemistry Context
Preamble: The Understated Importance of the Morpholine Scaffold
In the landscape of modern medicinal chemistry, certain structural motifs consistently emerge as privileged scaffolds, conferring favorable pharmacokinetic and pharmacodynamic properties upon bioactive molecules. The morpholine heterocycle is a paramount example of such a scaffold. Its inherent attributes, including a high pKa, metabolic stability, and the ability to enhance aqueous solubility, have cemented its role in the design of numerous therapeutic agents. This guide delves into a specific, yet representative, member of this chemical family: N-Methyl-2-morpholin-4-ylpropan-1-amine. While the specific discovery and developmental history of this compound (CAS No. 938459-08-6) are not extensively documented in dedicated publications, its structure embodies the core principles that make substituted morpholines a cornerstone of contemporary drug discovery. This document will, therefore, provide a comprehensive overview of its chemical properties, a plausible and referenced synthetic route, and the broader context of its significance to researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
This compound is a diamine featuring a central propane backbone, substituted with a methylamino group at the 1-position and a morpholino group at the 2-position. The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functionality, is the defining feature of this molecule.
| Property | Value | Source |
| CAS Number | 938459-08-6 | [Various Chemical Suppliers] |
| Molecular Formula | C₈H₁₈N₂O | [Angene Chemical] |
| Molecular Weight | 158.24 g/mol | [Angene Chemical] |
| Appearance | Liquid | [Sigma-Aldrich] |
| Storage Temperature | -20°C | [Sigma-Aldrich] |
| InChI Key | OURPSTJIJGVVIU-UHFFFAOYSA-N | [Sigma-Aldrich] |
The presence of two basic nitrogen atoms and an oxygen atom imparts a degree of polarity to the molecule, which is reflected in its physicochemical properties. The morpholine moiety, in particular, is known to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of drug candidates.
The Morpholine Moiety in Drug Design: A Strategic Choice
The prevalence of the morpholine ring in approved drugs is a testament to its utility in medicinal chemistry. Its incorporation into a molecular structure can serve several key purposes:
-
Solubility Enhancement: The hydrophilic nature of the morpholine ring can improve the aqueous solubility of a compound, which is often a critical factor for oral bioavailability.
-
Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.
-
Pharmacophore Component: The nitrogen and oxygen atoms of the morpholine ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, making it an integral part of the pharmacophore for a wide range of receptors and enzymes.
-
Modulation of Physicochemical Properties: The morpholine group can be used to fine-tune the lipophilicity and pKa of a molecule, allowing for the optimization of its pharmacokinetic and pharmacodynamic properties.
A review of the literature reveals that morpholine derivatives have been successfully developed as anticancer, antibacterial, antiviral, and central nervous system-acting agents, highlighting the broad applicability of this versatile scaffold.
Synthesis of Substituted Morpholines: A Representative Protocol
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is outlined below. This approach disconnects the molecule at the C-N bonds, leading to readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Morpholin-4-ylpropanal
-
To a stirred solution of morpholine (1.0 eq) and a suitable base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile, add 2-bromopropanal (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-morpholin-4-ylpropanal.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure aldehyde.
Step 2: Reductive Amination to Yield this compound
-
Dissolve 2-morpholin-4-ylpropanal (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add a solution of methylamine (1.2 eq, typically as a solution in a solvent like THF or water) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 25°C.
-
Stir the reaction mixture at room temperature for an additional 4-12 hours until the reaction is complete as indicated by TLC.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to afford the final product, this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Applications and Future Directions
Given the prevalence of the N-alkyl aminomethylmorpholine substructure in various biologically active compounds, this compound represents a valuable building block for the synthesis of compound libraries for high-throughput screening. Its potential applications could span a wide range of therapeutic areas, including but not limited to:
-
Central Nervous System (CNS) Disorders: The ability of the morpholine ring to improve blood-brain barrier penetration makes this class of compounds attractive for the development of drugs targeting CNS disorders.
-
Oncology: Numerous kinase inhibitors and other anticancer agents incorporate the morpholine scaffold.
-
Infectious Diseases: The morpholine moiety is present in several antibacterial and antifungal drugs.
Future research involving this compound would likely focus on its incorporation into larger, more complex molecules and the subsequent evaluation of their biological activity. The development of stereoselective syntheses would also be a valuable endeavor, as the stereochemistry of the propane backbone could have a significant impact on the pharmacological properties of its derivatives.
Conclusion
This compound, while not a widely studied molecule in its own right, serves as an excellent case study for the importance of the morpholine scaffold in medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the favorable physicochemical properties imparted by the morpholine ring, makes it and its derivatives attractive targets for further investigation in the pursuit of novel therapeutic agents. This guide provides a foundational understanding of this compound, its chemical context, and a practical approach to its synthesis, empowering researchers to explore its potential in their drug discovery programs.
References
-
Angene Chemical. this compound.[Link]
Methodological & Application
Application Notes: The Morpholinoalkylamine Scaffold as a Privileged Motif in Medicinal Chemistry
Introduction: The Strategic Value of the Morpholine Moiety
In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged structure."[1] Its frequent appearance in approved drugs and clinical candidates is not coincidental but a deliberate choice by medicinal chemists to impart favorable physicochemical and pharmacokinetic properties.[1][2] The morpholine heterocycle, with its chair-like conformation, weak basicity (pKa of ~8.5 for morpholinium ion), and hydrogen bond accepting oxygen atom, offers a unique combination of features. It can enhance aqueous solubility, improve metabolic stability, and serve as a versatile scaffold to orient other functional groups for optimal target engagement.[2]
This guide focuses on the application of building blocks derived from this scaffold, specifically morpholinoalkylamines . While the precise molecule "N-Methyl-2-morpholin-4-ylpropan-1-amine" is not extensively documented as a standalone building block in major drug syntheses, it represents a class of reagents that are fundamental to drug design. These reagents incorporate a basic amine—a common feature for interacting with biological targets—and the beneficial morpholine ring, connected by an alkyl linker.
We will explore the strategic incorporation of this class of building blocks through two distinct, high-impact applications: the synthesis of an approved oncology drug via O-alkylation and a robust protocol for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of kinase inhibitors.
Section 1: Physicochemical Properties and Design Rationale
The decision to incorporate a morpholinoalkylamine into a lead compound is driven by the desire to optimize its drug-like properties. The morpholine oxygen acts as a hydrogen bond acceptor, improving solubility and interactions with biological targets, while the tertiary amine of the ring is sterically hindered and metabolically more stable than acyclic analogues. The terminal primary or secondary amine provides a key interaction point and influences the overall basicity of the molecule.
To illustrate the properties of this class of building blocks, the computed data for the closely related 2-methyl-2-(morpholin-4-yl)propan-1-amine are presented below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O | PubChem[3] |
| Molecular Weight | 158.24 g/mol | PubChem[3] |
| XLogP3 | -0.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Topological Polar Surface Area | 38.5 Ų | PubChem[3] |
| GHS Classification | Danger: Causes severe skin burns and eye damage | PubChem[3] |
Table 1: Computed Physicochemical Properties of 2-methyl-2-(morpholin-4-yl)propan-1-amine (CID 1989641).
The low XLogP3 value indicates high hydrophilicity, a direct consequence of the morpholine and amine functionalities. This property is crucial for improving the solubility of otherwise greasy drug molecules, a common challenge in medicinal chemistry.
Section 2: Application in Late-Stage Synthesis: The Gefitinib Case Study
A prominent example showcasing the importance of the morpholinoalkyl moiety is in the synthesis of Gefitinib (Iressa®) , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase used in the treatment of non-small-cell lung cancer.[4] The final step in many reported syntheses involves the installation of a morpholinopropoxy side chain onto the quinazoline core.[5] This chain is critical for the drug's solubility and overall pharmacokinetic profile.
This reaction is an O-alkylation, where the phenoxide of the quinazoline core acts as a nucleophile, displacing a halide on the morpholinoalkyl chain.
Caption: SNAr workflow using a morpholinoalkylamine.
Protocol 2: SNAr with a Dichloropyrimidine Scaffold
This protocol details a general procedure for the mono-amination of an activated dihalopyrimidine using 2-methyl-2-(morpholin-4-yl)propan-1-amine .
Materials:
-
2,4-Dichloropyrimidine (1.0 eq)
-
2-Methyl-2-(morpholin-4-yl)propan-1-amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
n-Butanol (n-BuOH) (approx. 20 mL per gram of starting material)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 2,4-dichloropyrimidine (1.0 eq) in n-butanol.
-
Reagent Addition: Add 2-methyl-2-(morpholin-4-yl)propan-1-amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Scientist's Note: DIPEA is a non-nucleophilic hindered base used to scavenge the HCl generated during the reaction. This prevents the protonation and deactivation of the nucleophilic amine starting material. n-Butanol is a high-boiling polar solvent suitable for SNAr reactions that require elevated temperatures.
-
-
Heating: Heat the reaction mixture to 100°C. Stir vigorously for 12-18 hours. Monitor the reaction by LC-MS.
-
Scientist's Note: The chlorine at the 4-position of the pyrimidine is generally more activated and will be displaced preferentially. Careful control of stoichiometry (a slight excess of the amine) favors mono-substitution.
-
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the n-butanol.
-
Extraction: Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution (to remove residual acid and DIPEA salts) and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the residue using silica gel column chromatography, typically with a gradient of methanol in dichloromethane, to isolate the desired mono-substituted aminopyrimidine product.
Summary and Conclusion
The morpholinoalkylamine scaffold is a powerful tool in the medicinal chemist's arsenal. As demonstrated, it can be used in late-stage functionalization to improve the properties of an advanced intermediate, as in the synthesis of Gefitinib, or as a primary nucleophile to build complex heterocyclic scaffolds central to many targeted therapies. The strategic choice of when and how to introduce this moiety allows for the fine-tuning of a molecule's solubility, metabolic stability, and target engagement, ultimately contributing to the development of safer and more effective medicines. The protocols provided herein represent robust, field-proven methods for leveraging the unique advantages of this privileged structural class.
References
-
Singh, R., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Der Pharma Chemica, 4(5), 1989-1998. Available at: [Link]
-
PubChem (n.d.). 2-methyl-2-(morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
- Kim, D., et al. (2013). Process for preparing gefitinib and an intermediate used for preparing thereof. Google Patents (WO2013180403A1).
-
PubChem (n.d.). 2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Wang, A., & Li, Z. (2005). Synthesis of gefitinib. Chinese Journal of Medicinal Chemistry, 15(3), 163-165. Available at: [Link]
-
PubChem (n.d.). 2-morpholin-4-yl-9-propan-2-yl-N-[(4-pyridin-2-ylphenyl)methyl]purin-6-amine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
- CN111675677B (2022). Synthesis process of N-methylmorpholine. Google Patents.
-
Organic Chemistry Portal (n.d.). Synthesis of morpholines. Retrieved January 20, 2026, from [Link]
-
PubChem (n.d.). 2-(4-Methyl-2-morpholin-4-ylphenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Iovine, V., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(20), 3296-3323. Available at: [Link]
- CN101012208A (2007). Process for preparing N-methyl morpholine. Google Patents.
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
PubChem (n.d.). 2-(Morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 8(11), 1-12. Available at: [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. thieme-connect.de [thieme-connect.de]
- 5. Gefitinib synthesis - chemicalbook [chemicalbook.com]
The Strategic Integration of N-Methyl-2-morpholin-4-ylpropan-1-amine and Its Congeners in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: A Versatile Morpholine-Containing Building Block
In the landscape of modern medicinal chemistry and drug discovery, the morpholine moiety is a privileged scaffold, frequently incorporated to enhance the pharmacological and pharmacokinetic properties of bioactive molecules. Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity. This guide focuses on the synthetic utility of a specific and valuable building block: 2-Methyl-2-(morpholin-4-yl)propan-1-amine (a primary amine congener of the N-methylated topic compound), a structurally unique diamine that offers a strategic entry point into novel chemical space. Due to the broader applicability of primary amines in common synthetic transformations, this guide will primarily focus on this analog, while acknowledging the utility of its N-methylated counterpart in specific contexts where a secondary amine is required.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this versatile building block, complete with detailed experimental protocols for its incorporation into potential bioactive scaffolds. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine | |
| Molecular Formula | C₈H₁₈N₂O | |
| Molecular Weight | 158.24 g/mol | |
| CAS Number | 173336-43-1 | [PubChem CID 1989641]([Link] of/compound/1989641) |
| Appearance | Liquid (typical) | |
| Primary Hazards | Corrosive. Causes severe skin burns and eye damage. |
Safety Precautions: Due to its corrosive nature, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this reagent.[1] All manipulations should be performed in a well-ventilated chemical fume hood.
Synthesis of the Building Block: 2-Methyl-2-(morpholin-4-yl)propan-1-amine
The accessibility of this key building block is crucial for its widespread application. A common synthetic route involves the reaction of a suitable nitroalkane with morpholine followed by reduction.
Caption: Synthetic route to 2-Methyl-2-(morpholin-4-yl)propan-1-amine.
Protocol 1: Synthesis of 2-Methyl-2-(morpholin-4-yl)propan-1-amine
This protocol outlines a two-step synthesis starting from 2-methyl-2-nitropropane.
Step 1: Synthesis of 2-Methyl-2-morpholino-1-nitropropane
-
To a stirred solution of 2-methyl-2-nitropropane (1.0 eq) and morpholine (1.2 eq) in a suitable solvent such as ethanol, add paraformaldehyde (1.5 eq).
-
Heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methyl-2-morpholino-1-nitropropane.
Step 2: Reduction to 2-Methyl-2-(morpholin-4-yl)propan-1-amine
-
Dissolve the 2-methyl-2-morpholino-1-nitropropane (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired product, 2-Methyl-2-(morpholin-4-yl)propan-1-amine, which can be further purified by distillation if necessary.
Application in the Synthesis of Bioactive Scaffolds
The primary amino group and the sterically accessible morpholine nitrogen of 2-Methyl-2-(morpholin-4-yl)propan-1-amine make it an ideal candidate for incorporation into a variety of molecular scaffolds through well-established synthetic transformations.
Reductive Amination: Accessing Substituted Amines
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[2] It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[1][3]
Caption: General workflow for reductive amination.
Causality in Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective for the iminium ion over the starting carbonyl compound, reducing the formation of alcohol byproducts.[4][5] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste.[1][5]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used as they are compatible with the reagents and facilitate the reaction.
-
Acid Catalyst: For less reactive ketones, a catalytic amount of acetic acid can be added to promote imine formation.
Protocol 2: Reductive Amination with a Generic Ketone
This protocol describes a general procedure for the reductive amination of a ketone with 2-Methyl-2-(morpholin-4-yl)propan-1-amine.
-
To a solution of the ketone (1.0 eq) in 1,2-dichloroethane (DCE), add 2-Methyl-2-(morpholin-4-yl)propan-1-amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: The addition can be exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted amine.
Mannich Reaction: Constructing β-Amino Ketones
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (e.g., a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[6][7][8] This reaction is a powerful tool for C-C bond formation and the introduction of an aminomethyl group.[9]
Caption: Simplified mechanism of the Mannich reaction.
Causality in Experimental Choices:
-
Formaldehyde Source: An aqueous solution of formaldehyde (formalin) or paraformaldehyde can be used. Paraformaldehyde is often preferred for non-aqueous reactions.
-
Solvent: Protic solvents like ethanol or methanol are commonly employed to facilitate the formation of the iminium ion.
-
Acid Catalyst: A catalytic amount of a strong acid, such as hydrochloric acid, is typically required to promote the formation of the electrophilic iminium ion.
Protocol 3: Mannich Reaction with a Generic Ketone and Formaldehyde
This protocol provides a general procedure for the Mannich reaction.
-
To a stirred solution of the ketone (1.0 eq) in ethanol, add 2-Methyl-2-(morpholin-4-yl)propan-1-amine (1.1 eq) and an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with a saturated aqueous solution of sodium carbonate to a pH of ~9-10.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the Mannich base.
Potential of Synthesized Scaffolds in Drug Discovery
The scaffolds generated from 2-Methyl-2-(morpholin-4-yl)propan-1-amine via reductive amination and the Mannich reaction hold significant potential in the development of new therapeutic agents. The presence of the morpholine ring can impart favorable pharmacokinetic properties, while the newly formed amine linkage provides a point for further diversification. These scaffolds can be explored for a wide range of biological activities, including but not limited to:
-
CNS-active agents: The morpholine moiety is found in several centrally acting drugs.
-
Anticancer agents: The ability to introduce diverse substituents allows for the exploration of interactions with various biological targets implicated in cancer.
-
Antimicrobial agents: The basic nitrogen centers can be crucial for antimicrobial activity.
The use of this building block in parallel synthesis efforts can rapidly generate libraries of novel compounds for high-throughput screening, accelerating the drug discovery process.[10]
Conclusion
2-Methyl-2-(morpholin-4-yl)propan-1-amine is a valuable and versatile building block for the synthesis of complex, bioactive molecules. Its unique structural features, combined with its reactivity in robust and well-understood transformations like reductive amination and the Mannich reaction, provide a reliable pathway to novel chemical entities. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new therapeutics.
References
- Bezerra França, S., dos Santos Correia, P. R., de Castro, I. B. D., & Lima, D. J. P. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Mini-Reviews in Medicinal Chemistry, 21(13), 1696-1725.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mannich Reaction. Retrieved from [Link]
- Gogoi, P., & Konwar, D. (2006).
- Hui, Y., & Breitenbucher, J. G. (2004). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Combinatorial Chemistry & High Throughput Screening, 7(6), 523-538.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 115113237, 2-(4-Methyl-2-morpholin-4-ylphenyl)propan-1-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16641454, 2-(Morpholin-4-yl)propan-1-amine. Retrieved from [Link]
-
NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856.
-
PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. Retrieved from [Link]
- Raoof, S. S., Al-Tamiemi, E. O., & Khammas, S. J. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 15(2S), 253-260.
-
The Master Organic Chemistry Tutor. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Zhang, M., & Gong, Y.-D. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules, 17(10), 12059-12080.
Sources
- 1. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Mannich Reaction | NROChemistry [nrochemistry.com]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. oarjbp.com [oarjbp.com]
- 10. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Methyl-2-morpholin-4-ylpropan-1-amine in Pharmaceutical Preparations
Abstract
This application note provides detailed protocols for the quantitative analysis of N-Methyl-2-morpholin-4-ylpropan-1-amine, a tertiary amine containing a morpholine moiety, which is a structural motif of interest in pharmaceutical development. Due to its chemical nature—lacking a strong chromophore and possessing moderate volatility—two robust, validated analytical methods are presented: a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization, and a High-Performance Liquid Chromatography (HPLC) method with UV detection, also contingent on derivatization. These methods are designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in bulk drug substances or formulated products. The protocols are grounded in established principles of analytical chemistry and validated in accordance with ICH Q2(R2) guidelines to ensure accuracy, precision, and reliability.[1][2][3]
Introduction: The Analytical Challenge
This compound is a tertiary amine featuring a morpholine ring. The accurate quantification of such compounds is critical during drug development for process control, stability testing, and quality assurance of the final product. The primary analytical challenges presented by this molecule are its lack of a native chromophore, precluding straightforward UV-Vis spectrophotometric detection, and its polarity, which can lead to poor peak shape and adsorption in gas chromatography.[4] To overcome these challenges, this guide details two derivatization-based approaches that enhance the analyte's chromatographic behavior and detectability.
The choice between GC-MS and HPLC-UV will depend on the available instrumentation, the sample matrix, and the desired sensitivity. GC-MS offers high specificity and sensitivity due to mass-based detection, while HPLC-UV is a widely accessible and robust technique. Both methods presented herein are designed to be self-validating systems, providing reliable and reproducible results.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Rationale: Gas chromatography is an excellent technique for separating volatile and semi-volatile compounds. However, the free amine group in this compound can interact with active sites in the GC column, leading to peak tailing and poor reproducibility.[4] Derivatization with a chloroformate reagent, such as isobutyl chloroformate, converts the polar amine into a less polar, more volatile carbamate derivative, which exhibits superior chromatographic properties.[5] Mass spectrometric detection provides high selectivity and sensitivity, allowing for confident identification and quantification.
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS
2.1. Materials and Reagents
-
This compound reference standard
-
Isobutyl chloroformate (derivatizing agent)
-
Toluene (extraction solvent), HPLC grade
-
Sodium bicarbonate buffer (0.5 M, pH 10.5)
-
Methanol, HPLC grade
-
Anhydrous sodium sulfate
-
GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
2.2. Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of the analyte (e.g., 10 mg of bulk powder) and dissolve it in 10 mL of methanol.
2.3. Derivatization and Extraction Procedure [5]
-
To 1 mL of each standard or sample solution in a vial, add 1 mL of sodium bicarbonate buffer (pH 10.5).
-
Add 1 mL of toluene.
-
Add 100 µL of isobutyl chloroformate.
-
Vortex the mixture vigorously for 10 minutes at room temperature to facilitate the derivatization reaction.
-
Allow the layers to separate. The derivatized analyte will be in the upper toluene layer.
-
Carefully transfer the toluene layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic phase to an autosampler vial for GC-MS analysis.
2.4. GC-MS Instrumental Parameters
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C
-
MS Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by HPLC-UV with Pre-column Derivatization
Experimental Workflow: HPLC-UV with Derivatization
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. database.ich.org [database.ich.org]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Nitrogen Isotope Analysis of Aliphatic and Aromatic Amines by GC-C-IRMS and the Application for Tracing Atmospheric Organic Amine Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. ijpsdronline.com [ijpsdronline.com]
Application Note & Protocol: Efficient N-Alkylation of Morpholine Derivatives via Catalytic Methylation with Methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the N-alkylation of morpholine derivatives using methanol as a sustainable C1 source. N-methylated morpholines are crucial structural motifs in numerous active pharmaceutical ingredients (APIs). This protocol details a robust and environmentally benign method employing a transition-metal catalyzed "borrowing hydrogen" strategy, which offers high atom economy by producing only water as a byproduct. We will explore the underlying catalytic cycle, provide a detailed step-by-step experimental protocol, and discuss the scope and potential challenges of this transformation.
Introduction: The Significance of N-Methyl Morpholines
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. The N-alkylation of this moiety, particularly N-methylation, is a critical step in the synthesis of a wide array of pharmaceuticals. N-methylated compounds are important building blocks in organic synthesis and drug discovery.[1] Traditional methylation methods often rely on toxic and hazardous reagents like methyl halides or dimethyl sulfate, which generate stoichiometric salt waste.[1][2]
The transition to greener and more sustainable synthetic methodologies is a paramount goal in modern drug development. The catalytic N-methylation of amines using methanol represents a significant advancement in this area.[1] Methanol is an inexpensive, readily available, and renewable C1 source.[3] This approach, often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction, proceeds through a catalytic cycle where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine.[1][4] The only byproduct of this elegant process is water, making it a highly atom-economical and environmentally friendly alternative.[1][5]
This application note details a protocol for the N-methylation of various morpholine derivatives utilizing a commercially available Ruthenium catalyst, chosen for its efficiency and broad substrate scope.[6][7]
The "Borrowing Hydrogen" Catalytic Cycle
The N-alkylation of amines with alcohols is a green method for synthesizing substituted amines.[8][9] The mechanism, depicted below, is a sophisticated cascade reaction catalyzed by a transition metal complex (e.g., Ru or Ir).[1][8][10]
-
Alcohol Dehydrogenation: The catalyst first abstracts a hydrogen atom from methanol, oxidizing it in situ to formaldehyde. The catalyst is now in a hydride form (Metal-H).
-
Condensation: The morpholine derivative reacts with the generated formaldehyde to form a hemiaminal intermediate, which then dehydrates to form a morpholinium iminium ion.
-
Reduction (Hydrogenation): The Metal-H species, formed in the first step, transfers the hydride to the iminium ion, reducing it to the desired N-methylated morpholine product and regenerating the active catalyst for the next cycle.
This process avoids the direct use of unstable and toxic formaldehyde, generating it only transiently in low concentrations.
Caption: The "Borrowing Hydrogen" catalytic cycle for N-methylation.
Experimental Protocol
This protocol is adapted from established procedures for the ruthenium-catalyzed N-methylation of amines.[6]
Materials & Equipment
-
Substrate: Substituted Morpholine Derivative (1.0 mmol)
-
Catalyst: [Ru(p-cymene)Cl₂]₂ (0.01 mmol, 1.0 mol%) and a suitable phosphine ligand like dpePhos (0.02 mmol, 2.0 mol%) OR a pre-formed catalyst like (DPEPhos)RuCl₂PPh₃ (0.5 mol%).
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOtBu) (0.5 - 1.5 equiv). Weak bases like Cs₂CO₃ are often preferred.[1][11]
-
Solvent/Reagent: Anhydrous Methanol (MeOH, 2-3 mL)
-
Equipment:
-
10 mL Schlenk tube or microwave vial with a magnetic stir bar
-
Heating block or oil bath with magnetic stirring
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[12]
-
Ventilation: Conduct the reaction in a well-ventilated chemical fume hood.[13][14] Methanol is flammable and toxic if inhaled or ingested.[14]
-
Pressure: The reaction is heated in a sealed vessel, which can build up pressure. Use appropriate pressure-rated glassware (e.g., Schlenk tube or microwave vial) and do not exceed the recommended temperature.
-
Handling Reagents: Ruthenium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere. Bases like KOtBu are corrosive and moisture-sensitive.[15][16]
-
Fire Safety: Keep the reaction away from open flames and ignition sources.[13][14] Have a fire extinguisher readily available.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL Schlenk tube. Dry the tube thoroughly in an oven and allow it to cool under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: Under an inert atmosphere, add the morpholine derivative (1.0 mmol), the Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.005 mmol, 0.5 mol%), and the base (e.g., Cs₂CO₃, 0.5 mmol, 0.5 equiv) to the Schlenk tube.
-
Solvent Addition: Add anhydrous methanol (2.0 mL) to the tube via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath or heating block set to 120-140 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (carefully releasing pressure when hot) and analyzing them by TLC or GC-MS.
-
Workup:
-
Once the reaction is complete, remove the tube from the heat and allow it to cool to room temperature.
-
Vent the tube carefully.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove the base and any other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-methylated morpholine derivative.
Caption: A streamlined workflow for the N-methylation of morpholines.
Substrate Scope & Performance
This catalytic system is robust and tolerates a wide range of functional groups on the morpholine scaffold. Below is a table summarizing expected outcomes for various hypothetical morpholine derivatives based on published data for similar amines.[5][6]
| Entry | Morpholine Substrate | Catalyst System | Base (equiv) | Temp (°C) | Time (h) | Expected Yield |
| 1 | Morpholine | Ru-1 (0.5 mol%) | Cs₂CO₃ (0.5) | 140 | 12 | >95%[17] |
| 2 | 2-Phenylmorpholine | Ru-1 (0.5 mol%) | Cs₂CO₃ (0.5) | 140 | 15 | High |
| 3 | 3,5-Dimethylmorpholine | Ru-1 (0.5 mol%) | Cs₂CO₃ (0.5) | 140 | 15 | High |
| 4 | 2-(4-Chlorophenyl)morpholine | Ru-1 (0.5 mol%) | Cs₂CO₃ (0.5) | 140 | 18 | Good-High |
| 5 | Morpholine-2-carboxamide | Ir-1 (1.0 mol%) | KOtBu (1.5) | 120 | 24 | Moderate-Good |
Catalyst System: Ru-1: (DPEPhos)RuCl₂PPh₃[1]; Ir-1: A representative NHC-Iridium catalyst.[8][9]
Troubleshooting
-
Low Conversion:
-
Cause: Inactive catalyst or insufficient heat/time.
-
Solution: Ensure all reagents and solvents are anhydrous and the reaction is kept under a strict inert atmosphere. Increase reaction time or temperature moderately. Check the activity of the catalyst.
-
-
Formation of Side Products:
-
Cause: Over-alkylation (formation of quaternary salts) is generally not an issue with this method for secondary amines, but side reactions can occur at very high temperatures.[18]
-
Solution: Lower the reaction temperature. Ensure the correct stoichiometry of reagents.
-
-
Difficult Purification:
-
Cause: The product may be highly polar.
-
Solution: Use a more polar eluent system for chromatography (e.g., with methanol or ammonia additives). An initial aqueous acid wash can sometimes help remove basic impurities.
-
Conclusion
The N-methylation of morpholine derivatives using methanol as a C1 source via a "borrowing hydrogen" mechanism is a highly efficient, sustainable, and scalable method. It offers significant advantages over traditional alkylation techniques by minimizing waste and avoiding hazardous reagents. The protocol described herein, utilizing a commercially available ruthenium catalyst, provides a reliable and versatile platform for the synthesis of N-methylated morpholines, which are of high value to the pharmaceutical and fine chemical industries.
References
-
Meng, C., Liu, P., Tung, N. T., Han, X., & Li, F. (2020). N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst. Journal of Organic Chemistry, 85(9), 5815–5824. Available at: [Link]
-
Imm, S., Bähn, S., Neubert, L., Zhang, M., Neumann, H., & Beller, M. (2010). Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol. ACS Catalysis, 1(1), 1-5. Available at: [Link]
-
Liu, P., Tung, N. T., Xu, X., Yang, J., & Li, F. (2021). N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]. Journal of Organic Chemistry, 86(4), 2621–2631. Available at: [Link]
-
Li, F., Wang, Z., Wang, C., & Li, C. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36597–36603. Available at: [Link]
-
Oro, L. A., & Ciriano, M. A. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(11), 1335–1347. Available at: [Link]
-
Li, F., Wang, Z., Wang, C., & Li, C. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36597-36603. Available at: [Link]
-
Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 25(10), 5559-5562. Available at: [Link]
-
Li, F., Wang, Z., Wang, C., & Li, C. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PubMed. Available at: [Link]
-
Yang, J., & Li, F. (2021). N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal–Ligand Bifunctional Ruthenium Catalyst [( p -cymene)Ru(2,2′-bpyO)(H 2 O)]. ResearchGate. Available at: [Link]
-
Ozdemir, I., & Gök, Y. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(5), 4875–4887. Available at: [Link]
-
Zhu, M., Liu, S., Deng, Z., & Wang, G. (2013). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes. ResearchGate. Available at: [Link]
-
Ozdemir, I., & Gök, Y. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Gelman, D., & Garg, J. A. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Publications. Available at: [Link]
-
Fujita, K., & Yamaguchi, R. (2020). Efficient and Versatile Catalytic Systems for the N-Methylation of Primary Amines with Methanol Catalyzed by N-Heterocyclic Carbene Complexes of Iridium. ResearchGate. Available at: [Link]
-
Chen, X., et al. (n.d.). Kinetic parameters for the N-methylation of morpholine. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. ResearchGate. Available at: [Link]
-
Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 163-171. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
- Inventor, Y. Z. (2007). A kind of synthetic method of N-methylmorpholine. Google Patents.
-
ChemSrc. (n.d.). Amines, C16-18 and C18-unsatd. alkyl, ethoxylated SDS, 68155-40-8 Safety Data Sheets. Available at: [Link]
-
Fuchs. (2019). Safety Data Sheet. Available at: [Link]
-
Ai, Y. (2021). N-alkylation Of Activated Alcohols Catalyzed By Transition Metal Iridium. Globe Thesis. Available at: [Link]
-
Wang, Y., et al. (n.d.). Additive-free N-methylation of amines with methanol over supported iridium catalyst. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
Sources
- 1. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium Catalyst [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)] [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. zaguan.unizar.es [zaguan.unizar.es]
- 12. echemi.com [echemi.com]
- 13. alkylamines.com [alkylamines.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. sds.chemtel.net [sds.chemtel.net]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Agrochemical Evaluation of N-Methyl-2-morpholin-4-ylpropan-1-amine
Document ID: AN-AGCHEM-24-001
Version: 1.0
Abstract
This document provides a comprehensive guide for the preliminary evaluation of the novel chemical entity, N-Methyl-2-morpholin-4-ylpropan-1-amine, for potential applications in the agrochemical sector. While this specific molecule is currently under-researched, its core structure incorporates the morpholine heterocycle, a motif present in numerous commercially successful fungicides and other crop protection agents.[1][2][3][4][5] These application notes are therefore designed to serve as a foundational research framework, guiding scientists through a logical, stepwise process to characterize its fungicidal, herbicidal, and insecticidal potential. The protocols herein are grounded in established industry-standard screening methodologies and are designed to be self-validating through the inclusion of appropriate controls and benchmarks.
Introduction: The Morpholine Scaffold as a Privileged Structure in Agrochemicals
The morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern agrochemical design.[6][7] Its unique physicochemical properties often impart favorable characteristics to active ingredients, such as systemic mobility within the plant and potent interactions with biological targets.[6] The fungicidal class of morpholine derivatives, which includes well-established compounds like dimethomorph and fenpropimorph, has been particularly impactful in controlling devastating plant diseases like late blight and downy mildew.[6][8] Furthermore, the versatility of the morpholine scaffold has been demonstrated in its incorporation into herbicides and plant growth regulators.[1][2]
This compound represents an unexplored node in the vast chemical space of morpholine derivatives. Its structure, featuring a chiral center and a primary amine, suggests multiple potential points for biological interaction. The objective of this guide is to provide a robust set of protocols to systematically investigate the bioactivity of this compound and determine its potential as a lead candidate for new agrochemical development.
Hypothesized Biological Activity and Mechanism of Action
Based on the established bioactivities of analogous structures, we can postulate several potential applications for this compound.
Potential Fungicidal Activity
Many morpholine-containing fungicides act by inhibiting one or more enzymes in the ergosterol biosynthesis pathway of fungi.[8] Specifically, enzymes like sterol Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase are common targets. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromised cell membrane integrity, ultimately resulting in fungal cell death. It is hypothesized that this compound may exhibit a similar mode of action.
Hypothesized Fungicidal Mode of Action
Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway.
Potential Herbicidal Activity
While less common than fungicides, some morpholine derivatives have shown herbicidal properties. For instance, certain triazine herbicides incorporate a morpholine ring, and these compounds are known to inhibit Photosystem II (PSII) in the photosynthetic electron transport chain.[9][10] An alternative hypothesis could involve the inhibition of very-long-chain fatty acid (VLCFA) synthesis, another key target for some herbicide classes.
Potential Insecticidal Activity
The discovery of insecticidal properties in novel chemical scaffolds is often more serendipitous. However, the amine functionality in this compound could potentially interact with critical neuronal targets in insects, such as octopamine or tyramine receptors.
Synthesis and Characterization
Prior to biological evaluation, a reliable synthesis of this compound must be established. A plausible retro-synthetic approach is outlined below.
Proposed Synthetic Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Morpholine Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. nbinno.com [nbinno.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-Ethoxy-4- N-(2-morpholin-4-ylethyl) -2-N-propan-2-yl-1,3, 5-triazine-2, 4-diamine endows herbicidal activity against Phalaris minor a weed of wheat crop field: An in -silico and experimental approaches of herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Methyl-2-morpholin-4-ylpropan-1-amine as a Versatile Ligand in Coordination Chemistry
These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the synthesis, characterization, and potential applications of metal complexes featuring the bidentate ligand, N-Methyl-2-morpholin-4-ylpropan-1-amine. This document outlines detailed protocols and the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical utility.
Introduction to this compound
This compound is a unique bidentate ligand featuring two key coordination sites: a tertiary amine within the morpholine ring and a secondary amine in the propanamine backbone. The presence of both a sterically accessible secondary amine and a more hindered tertiary amine allows for versatile coordination modes with a variety of metal centers. The morpholine moiety, a common scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties such as enhanced solubility and metabolic stability in the resulting metal complexes.[1]
The structural features of this ligand—specifically the propane linker between the two nitrogen atoms—facilitate the formation of stable five-membered chelate rings with metal ions. This chelation effect significantly enhances the thermodynamic stability of the resulting coordination complexes compared to their monodentate analogues.
Key Structural Features and Predicted Properties:
| Property | Description | Reference |
| IUPAC Name | This compound | |
| Molecular Formula | C9H20N2O | [2] |
| Molecular Weight | 172.27 g/mol | [2] |
| Coordination Sites | Secondary amine (propanamine), Tertiary amine (morpholine) | |
| Predicted Coordination | Bidentate N,N'-donor ligand | |
| Potential Applications | Catalysis, Medicinal Chemistry, Materials Science | [3][4] |
Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through a two-step process starting from the readily available precursor, 2-methyl-2-(morpholin-4-yl)propan-1-amine.[5] The initial step involves the synthesis of the precursor, followed by N-methylation of the primary amine.
Protocol 2.1: Synthesis of 2-Methyl-2-(morpholin-4-yl)propan-1-amine
This protocol is adapted from established methods for the amination of epoxides.
Materials:
-
Morpholine
-
Isobutylene oxide
-
Ethanol (absolute)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Reflux condenser and heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve morpholine (1.0 eq) in absolute ethanol.
-
Slowly add isobutylene oxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-2-(morpholin-4-yl)propan-1-ol as an intermediate.
-
The intermediate can then be converted to the primary amine via a standard procedure such as a Gabriel synthesis or by reductive amination. For simplicity, we will assume the availability of the precursor 2-methyl-2-(morpholin-4-yl)propan-1-amine.[5]
Protocol 2.2: N-Methylation of 2-Methyl-2-(morpholin-4-yl)propan-1-amine
This protocol utilizes the Eschweiler-Clarke reaction for the selective methylation of the primary amine.
Materials:
-
2-Methyl-2-(morpholin-4-yl)propan-1-amine[5]
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a solution of 2-Methyl-2-(morpholin-4-yl)propan-1-amine (1.0 eq) in a round-bottom flask, add formaldehyde solution (1.2 eq).
-
Cool the mixture in an ice bath and slowly add formic acid (2.0 eq).
-
After the addition is complete, heat the reaction mixture at reflux for 8-12 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
Synthesis of Metal Complexes
The bidentate nature of this compound allows for the straightforward synthesis of coordination complexes with a variety of transition metal salts. The following is a general protocol that can be adapted for different metal precursors.
Protocol 3.1: General Synthesis of [M(L)X₂] Complexes
(Where M = Cu(II), Ni(II), Co(II); L = this compound; X = Cl⁻, Br⁻, NO₃⁻)
Materials:
-
This compound (the ligand, L)
-
Metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, CoBr₂)
-
Ethanol or Methanol (anhydrous)
-
Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the metal salt (1.0 mmol) in anhydrous ethanol (20 mL).
-
In a separate flask, dissolve the ligand, this compound (1.0 mmol), in anhydrous ethanol (10 mL).
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature.
-
A color change and/or precipitation of the complex should be observed.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete complexation.
-
If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
If no precipitate forms, the complex can be precipitated by the slow addition of diethyl ether or by reducing the volume of the solvent under vacuum.
-
Dry the resulting solid complex under vacuum.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of sensitive metal centers (especially relevant for Co(II)).
-
Anhydrous Solvents: Prevents the coordination of water molecules to the metal center, which could compete with the desired ligand.
-
Stoichiometry: A 1:1 metal-to-ligand ratio is a common starting point for forming simple bidentate complexes. This can be varied to explore the formation of complexes with different stoichiometries.
Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.
Table of Expected Characterization Data:
| Technique | Ligand (L) | Metal Complex [M(L)X₂] |
| FT-IR (cm⁻¹) | N-H stretch (~3300), C-N stretch (~1115, morpholine) | Shift in N-H and C-N stretching frequencies upon coordination. Appearance of new low-frequency bands corresponding to M-N vibrations. |
| ¹H NMR (ppm) | Characteristic peaks for methyl, methylene, and methine protons. | Broadening of ligand peaks upon coordination to a paramagnetic metal center. Shifts in proton resonances adjacent to the coordinating nitrogen atoms. |
| ¹³C NMR (ppm) | Distinct signals for each carbon atom. | Similar to ¹H NMR, peak broadening and shifts are expected for paramagnetic complexes. |
| Mass Spectrometry | Molecular ion peak corresponding to C9H20N2O. | Molecular ion peak corresponding to the complex, or fragments showing the ligand and metal. |
| Elemental Analysis | %C, %H, %N should match the calculated values for C9H20N2O. | %C, %H, %N should match the calculated values for the proposed complex formula. |
| UV-Vis Spectroscopy | Typically no absorption in the visible region. | d-d transitions for transition metal complexes in the visible region, providing information on the coordination geometry. |
| X-ray Crystallography | Can provide the definitive solid-state structure. | Provides precise bond lengths, bond angles, and coordination geometry of the metal center. |
Potential Applications
While specific applications of this compound complexes have yet to be extensively explored, the structural motifs suggest potential in several areas of research.
Homogeneous Catalysis
The formation of stable chelate complexes with transition metals makes this ligand a promising candidate for applications in homogeneous catalysis. Similar morpholine-containing ligands have been employed in various catalytic transformations.[6][7] Potential catalytic reactions to explore include:
-
Oxidation Reactions: Copper and cobalt complexes could be screened for their ability to catalyze the oxidation of alcohols or alkenes.
-
Cross-Coupling Reactions: Nickel and palladium complexes could be investigated as catalysts for Suzuki, Heck, or Sonogashira cross-coupling reactions.
-
Hydrogenation/Transfer Hydrogenation: Rhodium, ruthenium, or iridium complexes could be active in the reduction of unsaturated bonds.[4][8]
Bioinorganic Chemistry and Drug Development
The morpholine scaffold is a well-established pharmacophore in drug discovery.[1] Metal complexes incorporating this moiety could exhibit interesting biological activities.
-
Antimicrobial Agents: Copper and zinc complexes of nitrogen-containing ligands often display significant antimicrobial properties.[9]
-
Anticancer Agents: The design of metal-based therapeutics is a burgeoning field. The cytotoxic activity of platinum, ruthenium, and gold complexes with this ligand could be evaluated against various cancer cell lines.
Visualizations
Ligand Synthesis Workflow
Caption: Chelation of the ligand to a metal center.
References
- Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
- Kannan, S., & Syed Ali Padusha, M. (2024). Metal complexes of n-[morpholine-4-yl-(4-nitrophenyl)-methyl]-benzamide. Journal of Molecular Structure, 1301, 137344.
- Luo, C., Qian, C., Luo, H., Feng, L., & Chen, X. (2011). N-alkylation of morpholine with other alcohols.
- Gudim, A., et al. (2022). Synthesis and Characterization of Copper(II) and Nickel(II) Complexes with 3-(Morpholin-4-yl)propane-2,3-dione 4-Allylthiosemicarbazone Exploring the Antibacterial, Antifungal and Antiradical Properties. Molecules, 27(21), 7285.
- Stiniya, S., Saranya, P. V., & Gopinathan, A. (2021). An overview of iron‐catalyzed N‐alkylation reactions. Asian Journal of Organic Chemistry, 10(10), 2534-2557.
- PubChem. (n.d.). 2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine.
- PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine.
- Google Patents. (n.d.). CN101012208A - Process for preparing N-methyl morpholine.
- Organic Chemistry Portal. (n.d.). Morpholine synthesis.
- Ortiz, K. G., et al. (2024).
- Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. Systematic Reviews in Pharmacy, 11(11), 1541-1548.
- Gök, B., et al. (2022). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules, 27(15), 4998.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-810.
- PubChemLite. (n.d.). 2-methyl-2-(morpholin-4-yl)propan-1-amine.
- PubChemLite. (n.d.). Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine.
- Pidko, E. A., et al. (2019). A highly active manganese(I) catalyst for transfer hydrogenation of ketones.
- Adejoro, I. A., & Olowu, A. A. (2021). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Modern Chemistry, 9(3), 46-51.
- Sigma-Aldrich. (n.d.). N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride.
- Hainan Sincere Industries. (n.d.). Morpholine & Substituted Morpholines supplier.
- van der Heijden, J., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. ACS Omega, 2(1), 224-230.
- Sbardella, G., & Castellano, S. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2234-2246.
- Aslam, F., et al. (2015). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 14(10), 1855-1863.
- Al-Khafaji, Y. F. (2017). Synthesis and Characterization of Some Metals Complexes of {N-[(Benzoyl Amino)-Thioxo Methyl] Proline}. Journal of Global Pharma Technology, 9(8), 1-10.
- ResearchGate. (n.d.).
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine (C9H20N2O) [pubchemlite.lcsb.uni.lu]
- 3. Metal complexes of n-[morpholine-4-yl-(4- nitrophenyl)-methyl]-benzamide [wisdomlib.org]
- 4. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging N-Methyl-2-morpholin-4-ylpropan-1-amine for the Development of Novel pH-Responsive Polymers
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the utilization of N-Methyl-2-morpholin-4-ylpropan-1-amine in the synthesis and characterization of novel pH-responsive polymers. This document outlines the scientific rationale, detailed experimental protocols, and requisite characterization techniques, underpinned by established principles in polymer chemistry and smart materials science.
Introduction: The Potential of this compound in Smart Polymer Design
Stimuli-responsive polymers, often termed "smart" polymers, are a class of materials engineered to undergo significant physicochemical changes in response to specific environmental triggers.[1][2] These triggers can include temperature, light, enzymes, and, most notably for many biomedical applications, pH.[1][3] The development of pH-responsive polymers is of particular interest for targeted drug delivery, as physiological pH gradients exist between healthy tissues and pathological sites, such as tumors or intracellular compartments like endosomes and lysosomes.[4][5]
This compound is a diamine featuring a tertiary morpholine amine and a primary N-methylamine. The morpholine moiety, a six-membered heterocyclic ring containing both an amine and an ether functional group, is a well-established component in the design of pH-responsive polymers.[4][6][7] The tertiary amine within the morpholine ring possesses a pKa that allows for protonation in acidic environments, leading to a hydrophilic shift in the polymer's character. This pH-dependent protonation can induce conformational changes, swelling, or even disassembly of the polymer matrix, facilitating the controlled release of an encapsulated therapeutic agent.[4][5]
The presence of a second amine group, the primary N-methylamine, in this compound offers a versatile handle for polymerization. This primary amine can readily participate in various polymerization reactions, such as polycondensation or ring-opening polymerization, allowing for its incorporation into a polymer backbone or as a side chain. This dual functionality makes this compound a compelling, yet underexplored, building block for novel smart polymers.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is crucial for designing successful polymerization strategies.
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-morpholin-4-ylpropan-1-amine | PubChem CID: 1989641[8] |
| Molecular Formula | C8H18N2O | PubChem CID: 1989641[8] |
| Molecular Weight | 158.24 g/mol | PubChem CID: 1989641[8] |
| CAS Number | 173336-43-1 | PubChem CID: 1989641[8] |
Proposed Polymerization Strategy: Synthesis of a pH-Responsive Poly(amide-amine)
This section details a hypothetical protocol for the synthesis of a linear, pH-responsive poly(amide-amine) using this compound as a functional monomer. The proposed reaction is a polycondensation with a diacyl chloride, a robust and well-established method for polyamide synthesis.
Experimental Workflow
The following diagram illustrates the key stages of the proposed synthesis and characterization workflow.
Caption: Workflow for the synthesis and characterization of a novel pH-responsive polymer.
Step-by-Step Protocol for Polycondensation
Materials:
-
This compound
-
Adipoyl chloride
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer Dissolution: In the reaction flask, dissolve this compound (1.0 eq) and triethylamine (2.2 eq, as an acid scavenger) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Diacyl Chloride: Dissolve adipoyl chloride (1.0 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 24 hours.
-
Polymer Precipitation: Precipitate the resulting polymer by slowly pouring the reaction mixture into a large excess of cold diethyl ether with vigorous stirring.
-
Purification: Collect the precipitated polymer by vacuum filtration. Wash the polymer multiple times with fresh diethyl ether to remove unreacted monomers and triethylamine hydrochloride salt.
-
Drying: Dry the purified polymer under vacuum at 40°C until a constant weight is achieved.
Polymer Characterization Techniques
Comprehensive characterization is essential to confirm the structure, properties, and functionality of the synthesized polymer.[9][10][11]
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹ and N-H bend around 1550 cm⁻¹) and the presence of the morpholine ring.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer, confirming the incorporation of both monomers and the polymer's microstructure.[9][12]
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[13]
Thermal Properties
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, providing insight into its amorphous or semi-crystalline nature.[9][10]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.[9][10]
pH-Responsive Behavior
The morpholine moiety is expected to impart pH-sensitivity to the polymer. This can be investigated by observing changes in the polymer's aqueous solution properties as a function of pH.
The underlying mechanism of pH-responsiveness is the protonation of the tertiary amine in the morpholine ring at acidic pH. This leads to increased charge density along the polymer chain, resulting in enhanced hydrophilicity and electrostatic repulsion between polymer chains.
Caption: pH-induced conformational change of the morpholine-containing polymer.
-
Polymer Solution Preparation: Prepare a stock solution of the polymer (e.g., 1 mg/mL) in deionized water or a suitable buffer (e.g., PBS).
-
pH Titration: Aliquot the polymer solution and adjust the pH of each aliquot to a range of values (e.g., from pH 8.0 down to pH 4.0) using dilute HCl and NaOH.
-
Turbidimetry: Measure the optical transmittance or absorbance of each solution at a fixed wavelength (e.g., 500 nm) using a UV-Vis spectrophotometer. A sharp decrease in transmittance indicates polymer precipitation or aggregation, allowing for the determination of the critical pH transition point.
-
Dynamic Light Scattering (DLS): For polymer solutions that remain clear, use DLS to measure the hydrodynamic radius (Rh) of the polymer chains or aggregates at different pH values. An increase in Rh at lower pH can indicate polymer chain swelling due to electrostatic repulsion.
Applications in Drug Development
Polymers based on this compound hold significant promise for advanced drug delivery systems.[3][14][15] The pH-responsive nature can be exploited to design carriers that are stable in the bloodstream (pH ~7.4) but release their therapeutic payload in the acidic microenvironment of tumors or within endosomes/lysosomes following cellular uptake.[2][4] This targeted release can enhance therapeutic efficacy while minimizing systemic side effects.[1]
Conclusion
This compound is a promising, yet largely unexplored, building block for the synthesis of novel pH-responsive polymers. Its dual-amine functionality provides a convenient handle for incorporation into polymer backbones, while the morpholine moiety offers a reliable mechanism for imparting pH-sensitivity. The protocols and characterization techniques outlined in these application notes provide a solid framework for researchers to begin exploring the potential of this versatile molecule in the development of next-generation smart materials for drug delivery and other advanced applications.
References
-
James, H. P., John, R., Alex, A., & Anoop, K. R. (2014). Smart polymers for the controlled delivery of drugs - A concise overview. Acta Pharmaceutica Sinica B, 4(2), 120–127. [Link]
-
Fernández-Quiroz, D., González, N., & Bucio, E. (2015). New stimuli-responsive polymers derived from morpholine and pyrrolidine. PubMed, 36(11), 1034-41. [Link]
-
Singh, A. D. (2025). Smart Polymers in Controlled Drug Release: Mechanisms and Clinical Applications. Journal of Drug Discovery and Health Sciences, 2(2), 100-106. [Link]
-
Polymer Profiles: Revealing Molecular Traits Through Characterizations. (n.d.). LinkedIn.[Link]
-
James, H. P., John, R., Alex, A., & Anoop, K. R. (2014). Smart polymers for the controlled delivery of drugs - a concise overview. PubMed, 4(2), 120-7. [Link]
-
Al-Akkad, R., Al-Akkad, K., & Al-Akkad, S. (2023). Stimuli-Responsive Drug Release from Smart Polymers. MDPI.[Link]
-
Wikipedia. (n.d.). Polymer characterization. [Link]
-
Malvern Panalytical. (n.d.). Specialty & Novel Polymer Characterization. [Link]
-
Li, S., et al. (2024). How to Characterize Supramolecular Polymers: A User Guide. ACS Publications.[Link]
-
Banait, S. S., Bagul, R. B., More, V. Y., & Salve, P. (2025). Smart Polymers: Next-Generation Platforms for Advanced Drug Delivery. Asian Journal of Pharmaceutical and Health Sciences.[Link]
-
The Analytical Scientist. (n.d.). Characterizing method for polymers. [Link]
-
Williams, M., Penfold, N. J. W., & Armes, S. P. (2018). pH-Responsive non-ionic diblock copolymers: protonation of a morpholine end-group induces an order–order transition. Polymer Chemistry, 9(15), 1933-1943. [Link]
-
ResearchGate. (n.d.). pH-responsive polymers with (a) different structure units and (b) in... [Link]
-
Du, J. Z., Li, H. J., & Wang, J. (2019). Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. MDPI.[Link]
-
PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. [Link]
Sources
- 1. jddhs.com [jddhs.com]
- 2. Stimuli-Responsive Drug Release from Smart Polymers [mdpi.com]
- 3. ajphs.com [ajphs.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. New stimuli-responsive polymers derived from morpholine and pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pH-Responsive non-ionic diblock copolymers: protonation of a morpholine end-group induces an order–order transition - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Polymer characterization - Wikipedia [en.wikipedia.org]
- 11. Specialty & Novel Polymer Characterization | Malvern Panalytical [malvernpanalytical.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Analytical Scientist | Characterizing method for polymers [theanalyticalscientist.com]
- 14. researchgate.net [researchgate.net]
- 15. Smart polymers for the controlled delivery of drugs - a concise overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-Methyl-2-morpholin-4-ylpropan-1-amine Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-2-morpholin-4-ylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimization strategies for this specific synthesis. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Synthetic Strategy
Question 1: What is the most reliable and scalable method for the synthesis of this compound from its primary amine precursor?
Answer: The most robust and widely accepted method for the selective mono-methylation of a primary amine like 2-morpholin-4-ylpropan-1-amine is reductive amination .[1][2][3] This approach is vastly superior to direct alkylation with reagents like methyl iodide.
Causality & Expertise: Direct alkylation of primary amines is notoriously difficult to control. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" that produces significant quantities of the undesired tertiary amine (N,N-dimethylated) and even quaternary ammonium salts.[4] This results in low yields of the target compound and creates complex purification challenges.
Reductive amination circumvents this by following a two-step, one-pot process:
-
Iminium Ion Formation: The primary amine (2-morpholin-4-ylpropan-1-amine) reacts with an aldehyde (formaldehyde in this case) to form a hemiaminal, which then dehydrates under mildly acidic conditions to an intermediate iminium ion.
-
In-Situ Reduction: A selective reducing agent, present in the reaction mixture, immediately reduces the iminium ion to the desired N-methyl secondary amine.
This method offers high selectivity for the mono-methylated product, generally proceeds under mild conditions, and is highly amenable to scale-up.[3][5]
Caption: General workflow for reductive amination synthesis.
Section 2: Optimizing Key Reaction Parameters
Question 2: How do I select the optimal reducing agent for this reductive amination?
Answer: The choice of reducing agent is critical and depends primarily on the required reaction pH and the stability of your substrate. For this synthesis, three common borohydride reagents are typically considered. Their properties and optimal conditions are summarized below.
| Reducing Agent | Optimal pH | Key Advantages | Considerations & Drawbacks |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 5 - 7 | Mild, highly selective for imines over aldehydes/ketones, non-toxic byproducts.[6] | Moisture-sensitive, relatively expensive. |
| Sodium Cyanoborohydride (NaBH₃CN) | 3 - 6 | Stable in weakly acidic conditions, selective for imines. | Highly toxic HCN gas is liberated at pH < 3. Requires careful handling.[7] |
| Sodium Borohydride (NaBH₄) | 7 - 10 | Inexpensive, readily available. | Less selective; can reduce the starting aldehyde (formaldehyde) if not controlled. Requires a stepwise procedure.[6] |
Expert Recommendation: For both laboratory-scale and process development, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent. Its mildness, high selectivity, and the fact that it does not require strongly acidic or basic conditions make it exceptionally reliable and safe for this transformation. It allows for a one-pot procedure where all reagents can be mixed together.[6]
Question 3: What are the ideal stoichiometric ratios, solvent, and temperature for this reaction?
Answer: Optimizing these parameters is key to achieving high conversion and purity.
-
Stoichiometry:
-
Primary Amine: 1.0 equivalent.
-
Formaldehyde: 1.1 - 1.2 equivalents (often used as a 37 wt. % aqueous solution). A slight excess drives the formation of the iminium intermediate.
-
Reducing Agent (NaBH(OAc)₃): 1.2 - 1.5 equivalents. An excess is necessary to ensure complete reduction and to account for any potential reaction with trace water.
-
Acid (Optional): Acetic acid (AcOH) can be used as a catalyst (0.1 - 1.0 equivalent) or as the reaction solvent to ensure the pH is optimal for iminium ion formation.[6]
-
-
Solvent:
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are excellent, non-protic solvents that work well with NaBH(OAc)₃.[6]
-
Methanol (MeOH) or Ethanol (EtOH) are also effective, especially if using NaBH₄, but require careful temperature control.
-
Acetonitrile (MeCN) is another viable option.
-
-
Temperature: The reaction is typically run at ambient temperature (20-25 °C). It is a mild exothermic reaction, so for larger scale syntheses, initial cooling to 0 °C during reagent addition is recommended, followed by warming to room temperature.
Section 3: Troubleshooting Common Experimental Issues
Caption: A decision tree for troubleshooting common synthesis issues.
Question 4: My reaction has stalled, and I see a large amount of unreacted starting amine. What are the likely causes and solutions?
Answer: This is a common issue indicating incomplete conversion. Based on the troubleshooting diagram, consider these points:
-
Incorrect pH: The formation of the iminium ion is a pH-dependent equilibrium. If the medium is too basic, the dehydration step is slow. If it's too acidic, the primary amine becomes protonated and non-nucleophilic. Verify the pH is in the optimal range for your chosen reducing agent (e.g., pH 5-7 for NaBH(OAc)₃). Adding a small amount of acetic acid can be catalytic.
-
Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. If old or improperly stored reagent was used, it may have degraded. Use a fresh bottle of the reagent.
-
Insufficient Reagents: Ensure you have used a slight excess of both formaldehyde and the reducing agent as outlined in Q3.
-
Low Temperature/Short Reaction Time: While the reaction is often complete in a few hours, sterically hindered or less reactive amines may require longer reaction times. Allow the reaction to stir overnight at room temperature and re-analyze.
Question 5: My final product is contaminated with the N,N-dimethylated tertiary amine. How can I minimize this side reaction?
Answer: Formation of the tertiary amine implies that your desired secondary amine product is competing with the starting material in a second reductive amination. To suppress this:
-
Control Formaldehyde Stoichiometry: This is the most critical factor. Do not use a large excess of formaldehyde. A stoichiometric amount of 1.1-1.2 equivalents is usually sufficient.
-
Slow/Reverse Addition: Instead of adding the reducing agent to the mixture of amine and aldehyde, consider adding the formaldehyde solution slowly to the mixture of the amine and the reducing agent. This ensures the intermediate iminium ion is reduced as soon as it is formed, keeping its concentration low and minimizing its chance to react with the product.
-
Lower Temperature: Running the reaction at 0°C can sometimes temper the reactivity of the secondary amine product, reducing the rate of the second methylation.
Question 6: What is a standard, reliable work-up and purification protocol for this compound?
Answer: Since the product is a basic amine, a standard acid-base liquid-liquid extraction is highly effective for both work-up and initial purification.
Detailed Work-up Protocol:
-
Quench: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) to quench any remaining acid and excess reducing agent. Be cautious, as gas evolution (H₂) may occur.
-
Basify: Continue adding the basic solution until the aqueous layer is pH > 10. This ensures the product amine is in its free base form.
-
Extract: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether (3 x 50 mL).
-
Wash & Dry: Combine the organic layers and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentrate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification Strategy: The resulting crude oil can be purified by one of the following methods:
-
Vacuum Distillation: If the product is thermally stable, this is an excellent method for purification on a larger scale.
-
Column Chromatography: Use silica gel with a mobile phase containing a small percentage of triethylamine (e.g., 0.5-1%) mixed with a gradient of ethyl acetate in hexanes or DCM in methanol. The triethylamine prevents the basic amine product from streaking on the acidic silica gel.
-
Salt Formation: For very high purity, the free base can be dissolved in a solvent like diethyl ether or EtOAc and treated with a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt, which can then be filtered and dried.
References
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
- Process for the selective production of N-methyl-2-pyrrolidone (NMP). (n.d.). Google Patents.
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Al-Trawneh, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved January 20, 2026, from [Link]
-
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
2-(Morpholin-4-yl)propan-1-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
2-Methyl-2-(morpholin-4-yl)propan-1-amine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Sun, J., et al. (2007). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
N-Dealkylation of Amines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Asymmetric. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2020). ResearchGate. Retrieved January 20, 2026, from [Link]
-
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. (n.d.). European Patent Office. Retrieved January 20, 2026, from [Link]
-
Green Chemistry. (2024). BORIS Portal. Retrieved January 20, 2026, from [Link]
-
Nekrasov, M. D., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Retrieved January 20, 2026, from [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. (n.d.). Patentscope. Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
"N-Methyl-2-morpholin-4-ylpropan-1-amine" stability issues and degradation pathways
Technical Support Center: N-Methyl-2-morpholin-4-ylpropan-1-amine
A Guide to Ensuring Compound Stability and Integrity in Research Applications
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the success of your research hinges on the stability and purity of your reagents. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability and degradation of this compound to empower you to maintain compound integrity throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
Based on supplier recommendations and the chemical nature of the compound, long-term storage at -20°C is advised. For short-term use, refrigeration at 2-8°C is acceptable, but repeated warming and cooling cycles should be avoided. The compound is a liquid at room temperature and should be stored under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture, which can accelerate degradation.
-
Causality: The molecule contains both a secondary amine and a tertiary amine within the morpholine ring. Amines are susceptible to oxidation, and the morpholine ring itself, while generally stable, can be subject to degradation under harsh conditions.[1][2] The low recommended storage temperature strongly suggests that thermal degradation pathways may exist, even at ambient temperatures over extended periods.
Q2: What are the most probable degradation pathways for this molecule?
While specific degradation studies on this compound are not extensively published, we can hypothesize pathways based on its functional groups (secondary amine, tertiary amine, ether linkage within the morpholine ring).
-
Oxidation: The primary sites of oxidation are the nitrogen atoms. The tertiary nitrogen of the morpholine ring and the secondary N-methylamine can be oxidized to form N-oxides. Oxidative cleavage of the C-N or C-O bonds within the morpholine ring is also possible under more aggressive conditions, potentially leading to ring-opening.
-
Hydrolysis: The morpholine ring is generally stable to hydrolysis. However, under strongly acidic or basic conditions combined with heat, cleavage of the ether bond could theoretically occur, though this is less common than oxidation.
-
Thermal Degradation: At elevated temperatures, complex degradation pathways can be initiated.[3] For morpholine itself, decomposition occurs at high temperatures and pressures.[1] For this substituted derivative, thermal stress could lead to fragmentation or rearrangement.
Q3: How can I monitor the purity of my this compound sample?
Regular purity assessment is crucial, especially for older batches or samples that may have been stored improperly. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.
-
Recommended Method: A reverse-phase HPLC method with UV detection is typically suitable. A gradient elution may be necessary to resolve the parent compound from more polar or non-polar degradation products.
-
Method Validation: To ensure your method is "stability-indicating," you must demonstrate that it can separate the intact compound from its degradation products. This is typically confirmed through forced degradation studies.[4][5]
Troubleshooting Guide
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
-
Scenario: You are analyzing a sample of this compound that has been stored at room temperature for several weeks and observe new, smaller peaks in your chromatogram that were not present in the initial analysis.
-
Probable Cause: This is a classic sign of compound degradation. The new peaks likely correspond to one or more degradation products formed due to thermal stress and/or oxidation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Issue 2: Reduced Potency or Inconsistent Experimental Results
-
Scenario: A previously established protocol using this compound is now yielding inconsistent or lower-than-expected results with an older batch of the compound.
-
Probable Cause: The effective concentration of the active compound has likely decreased due to degradation, leading to a loss of potency. Degradation products could also be interfering with the assay.
-
Solution Steps:
-
Quantify Purity: Immediately analyze the suspect batch using a validated, stability-indicating HPLC method alongside a fresh, certified reference standard. Determine the percent purity of the older batch.
-
Confirm Identity: Use mass spectrometry (LC-MS) to confirm that the main peak in the older batch corresponds to the correct mass of this compound.
-
Compare Lots: If possible, repeat a small-scale experiment comparing the older batch side-by-side with a new, unopened batch to confirm that the compound's purity is the source of the inconsistency.
-
Action: If degradation is confirmed, the older batch should be discarded. Adjust future procurement and storage protocols to ensure compound integrity.
-
Hypothesized Degradation Pathways
The following diagrams illustrate potential degradation pathways under common stress conditions. These are predictive models based on chemical principles.
Caption: Potential hydrolytic pathways under forced conditions.
Technical Protocol: Forced Degradation Study Framework
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method. [6][7] Objective: To intentionally degrade this compound under various stress conditions to identify potential degradants and degradation pathways.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC system with UV/PDA detector, LC-MS system (optional, for identification)
-
Photostability chamber, calibrated oven
Step-by-Step Protocol:
-
Prepare Stock Solution: Prepare an accurate stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep a sample at room temperature and another at 60°C.
-
Analyze samples at time points (e.g., 2, 6, 24, 48 hours), neutralizing with an equivalent amount of 0.1 M NaOH before injection.
-
Rationale: To test susceptibility to degradation in acidic environments, which can be encountered in formulations or during certain chemical syntheses.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same temperature and time point procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
Rationale: To assess stability in alkaline conditions. The amine functional groups are generally stable, but this tests the molecule as a whole.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store protected from light at room temperature.
-
Analyze at specified time points.
-
Rationale: Amines are particularly susceptible to oxidation. [2]This condition mimics exposure to atmospheric oxygen or residual oxidizing agents.
-
-
Thermal Degradation:
-
Store an aliquot of the stock solution (in a sealed vial) and a sample of the neat solid/liquid compound in an oven at an elevated temperature (e.g., 70°C).
-
Analyze at specified time points.
-
Rationale: This test evaluates the intrinsic thermal stability and is critical given the -20°C storage recommendation.
-
-
Photostability:
-
Expose an aliquot of the stock solution and a sample of the neat compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples after the exposure period, comparing them to a control sample stored in the dark.
-
Rationale: To determine if the compound is light-sensitive.
-
-
Analysis and Data Interpretation:
-
Analyze all stressed samples by HPLC. Calculate the percentage of degradation and the relative amounts of each degradation product.
-
Aim for 5-20% degradation to ensure that secondary degradation is minimized. [4] * Use an LC-MS to obtain mass information on the major degradation products to aid in structural elucidation.
-
Hypothetical Data Summary from a Forced Degradation Study
The table below illustrates the type of data you would generate, which is crucial for identifying the compound's primary vulnerabilities.
| Stress Condition | Duration (hrs) | Temperature | % Degradation (Hypothetical) | No. of Degradation Products | Major Degradant Peak (RT, min) |
| 0.1 M HCl | 24 | 60°C | 8.5% | 2 | 3.1 |
| 0.1 M NaOH | 24 | 60°C | < 2% | 1 | 4.5 |
| 3% H₂O₂ | 6 | RT | 15.2% | 3 | 2.8, 5.2 |
| Thermal (Solid) | 48 | 70°C | 11.0% | 2 | 6.1 |
| Photostability | 7 days | 25°C | < 1% | 0 | N/A |
References
-
Loba Chemie. (2015). N-METHYL MORPHOLINE EXTRA PURE MSDS.
-
Sigma-Aldrich. This compound.
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
-
Kumar, S., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 513, 01026.
-
Wikipedia. Morpholine.
-
Kumar, S., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate.
-
Kumar, S., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar.
-
Sigma-Aldrich. 2-methyl-1-(morpholin-4-yl)propan-2-amine.
-
Sigma-Aldrich. N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride.
-
Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38289-38299.
-
Carl ROTH. Safety Data Sheet: Morpholine.
-
De-Alwis, H., & Rapp, A. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-13.
-
PubChem. 2-morpholin-4-yl-9-propan-2-yl-~{N}-[(4-pyridin-2-ylphenyl)methyl]purin-6-amine.
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165.
-
Kumar, V., & Singh, R. (2021). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 6(11), 340-348.
-
Klick, S., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. TrAC Trends in Analytical Chemistry, 49, 71-88.
-
Chavarría, M., et al. (2016). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 82(18), 5549-5557.
-
ChemScene. 2,2-Dimethyl-N-((4-methylmorpholin-2-yl)methyl)propan-1-amine.
-
PubChem. 2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine.
-
PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine.
-
PubChem. 2-(Morpholin-4-yl)propan-1-amine.
-
Lepaumier, H., et al. (2011). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Industrial & Engineering Chemistry Research, 50(17), 9801-9808.
-
PubChem. 2-(4-Methyl-2-morpholin-4-ylphenyl)propan-1-amine.
-
Nielsen, C. J., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(11), 6443-6450.
-
PubChemLite. 2-methyl-2-(morpholin-4-yl)propan-1-amine.
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. ijsdr.org [ijsdr.org]
- 6. library.dphen1.com [library.dphen1.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for N-Methyl-2-morpholin-4-ylpropan-1-amine in Catalytic Cycles
Welcome to the technical support center for N-Methyl-2-morpholin-4-ylpropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile diamine ligand in their catalytic experiments. My aim is to provide you with in-depth, field-proven insights to anticipate and resolve common challenges, ensuring the integrity and success of your reactions. This is not a rigid manual but a dynamic resource that explains the causality behind experimental choices.
Introduction to this compound in Catalysis
This compound is a unique chiral diamine ligand. Its structure, featuring a tertiary methylamine, a sterically hindered morpholine, and a chiral center, makes it a promising candidate for various metal-catalyzed cross-coupling reactions, such as palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) or copper-catalyzed reactions. The two nitrogen atoms can act as a bidentate ligand, coordinating to a metal center and influencing its reactivity and selectivity. The morpholine moiety, with its oxygen atom, can also play a role in modulating the electronic properties and stability of the catalytic complex.[1][2][3]
This guide will focus on troubleshooting its application in a hypothetical, yet common, palladium-catalyzed Buchwald-Hartwig amination reaction, providing a framework that can be adapted to other catalytic systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?
A1: A stalled reaction when using this compound as a ligand in a palladium-catalyzed cross-coupling reaction can often be traced back to three critical areas: catalyst activation, reagent purity, and reaction setup.
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low conversion.
In-depth Troubleshooting Steps:
-
Catalyst Generation and Pre-activation: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.[4]
-
Causality: this compound must coordinate to the palladium center to form the active catalyst. If the Pd(II) source is not effectively reduced to Pd(0), the catalytic cycle cannot begin.
-
Protocol: If using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(ACN)₂, consider a pre-activation step. Before adding your substrates, stir the Pd(II) salt with 2-4 equivalents of the diamine ligand in the reaction solvent for 15-30 minutes at a slightly elevated temperature (e.g., 40-60 °C). This can facilitate the formation of the active Pd(0) complex. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can also be a solution.[4]
-
-
Reagent Purity:
-
Amines: The amine substrate should be purified to remove any ammonium salts or other impurities that can inhibit the catalyst. Filtration through a plug of activated alumina is a quick and effective method.
-
Aryl Halide: Ensure the aryl halide is free of contaminants.
-
Solvent and Base: Anhydrous, deoxygenated solvents are crucial for many cross-coupling reactions. The choice of base is also critical; for aryl bromides, K₂CO₃ is often effective, while for aryl iodides, K₃PO₄ may give better results.[1] The base's solubility can impact the reaction rate.[1]
-
-
Reaction Temperature and Concentration:
-
Sluggish Reactions: If the reaction is slow, a gradual increase in temperature can be beneficial. However, be aware that higher temperatures might also lead to catalyst decomposition or side reactions.
-
Concentration: Ensure the reaction mixture is adequately concentrated. Overly dilute conditions can slow down the reaction rate.
-
| Parameter | Recommendation | Rationale |
| Catalyst Precursor | Use Pd(0) source (e.g., Pd₂(dba)₃) or pre-activate Pd(II) source. | Ensures formation of the active Pd(0) species.[4] |
| Ligand:Pd Ratio | Start with a 1.5:1 to 2:1 ratio. | An excess of ligand can stabilize the catalyst. |
| Base Selection | K₃PO₄ for aryl iodides, K₂CO₃ for aryl bromides. | The choice of base is crucial and substrate-dependent.[1] |
| Solvent | Anhydrous, deoxygenated toluene or dioxane. | Prevents catalyst deactivation by oxygen or water.[1] |
| Temperature | Start at 80-100 °C and adjust as needed. | Balances reaction rate and catalyst stability. |
Q2: I am observing the formation of significant byproducts. How can I improve the selectivity?
A2: Byproduct formation often points to side reactions involving the starting materials or catalyst degradation. The structure of this compound itself can sometimes contribute to unexpected pathways.
Potential Side Reactions and Solutions:
-
Homocoupling of the Aryl Halide (Biaryl Formation):
-
Cause: This can occur if the transmetalation step is slow compared to the reductive elimination of two aryl groups from the palladium center.
-
Solution: Ensure the amine nucleophile is sufficiently reactive. A stronger, yet non-coordinating, base might be necessary. Also, check for oxygen contamination, as this can promote homocoupling.
-
-
N-Arylation of the Ligand:
-
Cause: The primary amine of the ligand could potentially compete with the substrate amine in the coupling reaction, leading to ligand arylation and catalyst deactivation. However, the N-methyl group on the other nitrogen should disfavor this.
-
Solution: This is less likely with an N-methylated diamine but if suspected, increasing the concentration of the substrate amine relative to the ligand can help.
-
-
Decomposition of the Morpholine Ring:
-
Cause: Under harsh conditions (very high temperatures, strongly acidic or basic media), the morpholine ring can be susceptible to opening.
-
Solution: Operate at the lowest effective temperature. Screen alternative, milder bases.
-
Troubleshooting Workflow for Poor Selectivity:
Caption: Workflow for addressing poor reaction selectivity.
Q3: How does the morpholine moiety in this compound affect the catalytic cycle?
A3: The morpholine group is not just a passive structural element. Its oxygen atom can influence the ligand's electronic properties and coordination behavior.
-
Reduced Nucleophilicity: The oxygen atom in the morpholine ring is electron-withdrawing, which can reduce the nucleophilicity of the adjacent nitrogen atom compared to a piperidine analog.[5][6] This can affect the rate of enamine formation in organocatalytic cycles where this might be relevant.[5][6]
-
Potential for Hemilability: The morpholine oxygen could potentially coordinate weakly to the metal center. This "hemilabile" behavior can be beneficial, as the oxygen might temporarily dissociate to open up a coordination site for the substrate, then re-coordinate to stabilize the complex at other stages of the catalytic cycle.
-
Structural Rigidity: The ring structure imparts a degree of conformational rigidity, which can be advantageous in asymmetric catalysis by creating a well-defined chiral pocket around the metal center.
Hypothetical Catalytic Cycle (Buchwald-Hartwig Amination):
Caption: A simplified palladium-catalyzed Buchwald-Hartwig amination cycle.
In this cycle, our diamine ligand (L) stabilizes the palladium center throughout the process. A failure at any step—oxidative addition, ligand exchange, deprotonation, or reductive elimination—will halt the cycle and lead to low yields.
Experimental Protocols
Protocol 1: General Procedure for a Trial Buchwald-Hartwig Amination
This protocol provides a robust starting point for your experiments.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add a magnetic stir bar.
-
In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and this compound (0.025 mmol, 2.5 mol%) in anhydrous, deoxygenated toluene (5 mL).
-
-
Reaction Execution:
-
Seal the Schlenk tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the catalyst solution to the Schlenk tube via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
Frontiers. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers Media S.A. Available from: [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Acyclic and Cyclic Diamines. Journal of the American Chemical Society, 124(50), 14844–14845. Available from: [Link]
-
Ciana, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 26(11), 3133. Available from: [Link]
- Google Patents. Synthesis process of N-methylmorpholine.
-
Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. Available from: [Link]
-
The Journal of Organic Chemistry. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. American Chemical Society. Available from: [Link]
-
Chemical Reviews. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. American Chemical Society. Available from: [Link]
-
ResearchGate. Diamine Ligands in Copper-Catalyzed Reactions. Available from: [Link]
-
Organic Chemistry Frontiers. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]
-
PMC. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 6. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of N-Methyl-2-morpholin-4-ylpropan-1-amine
Introduction: This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the scale-up synthesis of N-Methyl-2-morpholin-4-ylpropan-1-amine. The content is structured to address common challenges and frequently asked questions, moving from general inquiries to specific troubleshooting scenarios. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure a safe, efficient, and successful scale-up campaign.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis of this compound.
Q1: What is a common and scalable synthetic route for this compound?
A common and industrially favored approach is a one-pot reductive amination.[1][2] This method is advantageous due to its efficiency, eliminating the need to isolate the intermediate imine, which improves atom economy and streamlines the process.[1] The synthesis typically starts from 1-morpholin-4-ylpropan-2-one and involves its reaction with methylamine, followed by in-situ reduction of the resulting imine intermediate.
Q2: What are the critical starting materials and reagents for this synthesis?
The primary starting materials and reagents are:
-
1-morpholin-4-ylpropan-2-one: The ketone substrate.
-
Methylamine (or a suitable source like methylamine hydrochloride): The amine source for N-methylation.
-
A Reducing Agent: Choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂ over Pd/C).[1][3] The choice depends on factors like cost, safety, and functional group tolerance.
-
Solvent: A suitable solvent that can dissolve the reactants and is compatible with the reducing agent, such as methanol, ethanol, or tetrahydrofuran (THF).
Q3: What are the initial safety considerations before starting the scale-up?
Safety is paramount, especially during scale-up. Key considerations include:
-
Exothermicity: Reductive aminations can be exothermic. A thorough thermal hazard evaluation is necessary to prevent thermal runaway.
-
Reagent Handling: Methylamine is a flammable and toxic gas (often supplied as a solution). All handling should occur in a well-ventilated area, with appropriate personal protective equipment (PPE).[4]
-
Hydrogenation Safety: If using catalytic hydrogenation, specialized high-pressure equipment and proper handling procedures for flammable hydrogen gas are mandatory.
-
Material Safety Data Sheets (MSDS): Always review the MSDS for every chemical to understand its specific hazards and handling protocols.[4]
Q4: How does reaction concentration affect the process on a larger scale?
On a larger scale, higher concentrations can lead to issues with mixing, heat dissipation, and potential side reactions. Poor mixing can create localized "hot spots" or pH gradients, which may lead to impurity formation. It is often recommended to start with a moderate concentration and optimize based on the performance of the reactor and the observed reaction profile. In some cases, reducing the concentration can mitigate dangerous decomposition profiles.[5]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the scale-up synthesis.
Issue 1: Low Reaction Yield or Incomplete Conversion
Q: My scale-up reaction is showing low yield and the starting ketone is still present. What are the likely causes and how can I fix this?
A: This is a common scale-up issue often related to several factors:
-
Cause 1: Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water might not favor the imine.
-
Solution: Consider adding a dehydrating agent (e.g., molecular sieves) or using a setup with a Dean-Stark trap to remove water and drive the equilibrium towards imine formation. Adjusting the pH can also be critical; a slightly acidic medium (pH 4-6) often catalyzes imine formation.
-
-
Cause 2: Reducing Agent Instability or Insufficient Stoichiometry: Some reducing agents, like sodium borohydride, can decompose in acidic conditions or react with protic solvents over time.
-
Solution: Ensure the reducing agent is added after sufficient time has been allowed for imine formation. Verify the quality and activity of the reducing agent. It may be necessary to increase the stoichiometric ratio of the reducing agent on a larger scale to compensate for any decomposition.
-
-
Cause 3: Poor Mixing: In a large reactor, inefficient mixing can lead to localized areas where reactants are not in sufficient contact.
-
Solution: Evaluate the reactor's mixing efficiency. Increase the agitation speed or consider using a reactor with better baffle design. For fed-batch processes, ensure the addition point is near a high-shear zone.
-
Workflow: Diagnosing Low Yield
Issue 2: Formation of Impurities
Q: I am observing a significant amount of a dialkylated impurity (tertiary amine) and unreacted secondary amine. How can I improve selectivity?
A: The formation of a tertiary amine via dialkylation is a common side reaction.
-
Cause: The desired product, a secondary amine, can react with another molecule of the ketone to form a new iminium ion, which is then reduced to the tertiary amine impurity.
-
Solution 1: Control Stoichiometry: Use a slight excess of methylamine relative to the ketone. This ensures the ketone is more likely to react with the primary amine rather than the secondary amine product.
-
Solution 2: Fed-Batch Addition: Instead of adding all the ketone at once, add it slowly (fed-batch) to the solution of methylamine and the reducing agent. This keeps the concentration of the ketone low, minimizing the chance for the secondary amine product to react with it. This approach is also excellent for controlling the reaction exotherm.
-
Solution 3: Use a Bulky Reducing Agent: A sterically hindered reducing agent like sodium triacetoxyborohydride (STAB) can sometimes show greater selectivity for the reduction of the initial imine over the more hindered iminium ion formed from the secondary amine product.
Issue 3: Managing Reaction Exotherm
Q: My reaction temperature is spiking dangerously during the addition of the reducing agent. How can I manage this thermal risk?
A: Uncontrolled exotherms are a major safety risk during scale-up, potentially leading to thermal runaway.
-
Cause: The reduction of the imine is often a highly exothermic step. Adding the reducing agent too quickly to a concentrated solution can generate heat faster than the reactor's cooling system can remove it.
-
Solution 1: Fed-Batch or Continuous Flow: As mentioned, a fed-batch approach where the limiting reagent is added gradually is a highly effective strategy for heat management. Alternatively, transitioning the process to a continuous flow reactor offers superior heat transfer and control.
-
Solution 2: Slower Addition & Enhanced Cooling: Add the reducing agent portion-wise or as a solution at a much slower rate. Ensure the reactor's cooling jacket is running at its maximum capacity before and during the addition.
-
Solution 3: Dilution: Running the reaction at a lower concentration will provide more thermal mass to absorb the heat generated, resulting in a smaller temperature increase.
Workflow: Proposed Reductive Amination Synthesis
Part 3: Experimental Protocol & Data
Protocol: One-Pot Reductive Amination (Illustrative)
Disclaimer: This protocol is a representative example and must be optimized and validated for safety and efficiency at the intended scale.
-
Reactor Setup: To a jacketed reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge 1-morpholin-4-ylpropan-2-one (1.0 eq) and methanol (5-10 volumes).
-
Amine Addition: Cool the solution to 0-5 °C. Add an aqueous solution of methylamine (1.2-1.5 eq) dropwise, maintaining the internal temperature below 10 °C.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by a suitable analytical method (e.g., GC or TLC).
-
Reduction: Cool the reaction mixture back down to 0-5 °C. Add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature does not exceed 15 °C. Caution: Hydrogen gas is evolved.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight or until analysis shows complete consumption of the imine intermediate.
-
Work-up: Carefully quench the reaction by the slow addition of acetone, followed by water. Adjust the pH to basic (>11) with NaOH solution.
-
Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Table 1: Typical Scale-Up Parameters & Considerations
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Key Scale-Up Consideration |
| Solvent Volume | 10-20 volumes | 5-10 volumes | Higher concentration improves throughput but increases heat transfer demand. |
| Amine Equivalents | 1.1 - 1.3 eq | 1.2 - 1.5 eq | A slightly higher excess may be needed to drive the reaction to completion. |
| Reducing Agent | 1.5 - 2.0 eq | 1.5 - 2.0 eq | Addition must be controlled; portion-wise or slow feed is critical. |
| Addition Time | 5-10 minutes | 1-4 hours | Slow addition is crucial for thermal management. |
| Agitation Speed | 200-400 RPM (magnetic) | 100-300 RPM (impeller) | Must ensure adequate mixing without excessive shear. |
| Work-up | Separatory Funnel | Reactor-based extraction | Emulsion formation can be a significant issue on a larger scale. |
References
- Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.
- Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.
- What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
- Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. ResearchGate.
- Green Chemistry. BORIS Portal.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
- Synthesis of pharmaceutical N, N-(di)methylamines from the... ResearchGate.
Sources
Technical Support Center: Characterization of Impurities in N-Methyl-2-morpholin-4-ylpropan-1-amine
Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the characterization of impurities in "N-Methyl-2-morpholin-4-ylpropan-1-amine" samples. It offers a series of frequently asked questions (FAQs) for rapid issue resolution and in-depth troubleshooting guides for complex experimental challenges. The methodologies and principles described herein are grounded in established analytical chemistry and regulatory expectations, ensuring scientific integrity and trustworthiness.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the routine analysis and handling of this compound.
Q1: What are the most likely impurities I should expect in my sample?
A1: Impurities in a given sample are typically categorized as organic, inorganic, or residual solvents. For this compound, organic impurities are the primary concern and can originate from several sources:
-
Process-Related Impurities: These are substances that arise during the manufacturing process. They include:
-
Starting Materials: Unreacted precursors used in the synthesis. For example, if a synthesis involves the methylation of a morpholine derivative, residual unmethylated amine could be present.
-
By-products: Formed from side reactions during synthesis.
-
Intermediates: Partially reacted molecules that were not carried to the final step.
-
-
Degradation Products: These form during storage or handling due to exposure to stress factors like heat, light, humidity, or atmospheric oxygen. Given the tertiary amine and morpholine moieties, potential degradation pathways include:
-
Oxidation: Tertiary amines are susceptible to oxidation, which can form N-oxides.
-
Hydrolysis/Cleavage: The morpholine ring can undergo cleavage under certain conditions, potentially leading to ring-opened products like 2-(2-aminoethoxy)acetic acid.
-
Q2: What is the best initial analytical technique for impurity profiling?
A2: For a polar, basic compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the most powerful and widely used initial technique.
-
Why RP-HPLC? It is excellent for separating compounds with a range of polarities. Since the analyte is a basic amine, careful control of the mobile phase pH is critical to ensure good peak shape and retention. An acidic mobile phase (e.g., pH 3-4 using formic acid or phosphate buffer) will protonate the amine, making it more polar and improving its interaction with the stationary phase.
-
Why UV and MS? A UV detector provides general quantification for impurities with a chromophore. A mass spectrometer is indispensable for impurity characterization. It provides mass-to-charge ratio (m/z) information, which is critical for identifying unknown peaks by determining their molecular weight and fragmentation patterns.
Q3: An unknown peak has appeared in my HPLC chromatogram. What is the systematic approach to identify it?
A3: Identifying an unknown impurity requires a structured approach. The International Council for Harmonisation (ICH) provides guidelines on the thresholds at which impurities must be identified. Generally, any impurity present at a level of 0.10% or higher should be structurally characterized.
Here is a typical workflow:
-
Obtain High-Quality Mass Spectra: Use HPLC coupled with a high-resolution mass spectrometer (HRMS), such as a TOF (Time-of-Flight) or Orbitrap instrument. This will provide a highly accurate mass measurement of the impurity, allowing you to propose a molecular formula.
-
Perform Tandem Mass Spectrometry (MS/MS): Fragment the impurity ion in the mass spectrometer. The resulting fragmentation pattern provides crucial clues about the molecule's structure. Tertiary amines often exhibit characteristic α-cleavage (cleavage of the bond adjacent to the nitrogen atom).
-
Conduct Forced Degradation Studies: Subject a pure sample of your main compound to stress conditions (acid, base, oxidation, heat, light). If the unknown peak increases under a specific condition (e.g., oxidation), it strongly suggests it is a degradation product formed via that pathway.
-
Synthesize or Procure a Reference Standard: Once a putative structure is proposed, the ultimate confirmation is to compare its chromatographic retention time and mass spectrum with a synthesized or commercially available reference standard.
Q4: What are the typical regulatory thresholds for reporting, identifying, and qualifying impurities?
A4: The thresholds are defined by ICH guideline Q3A (Impurities in New Drug Substances) and are based on the maximum daily dose (MDD) of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A Thresholds for Impurities. |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex analytical challenges.
Guide 1: Troubleshooting Poor Peak Shape in RP-HPLC
Problem: You are observing peak tailing or fronting for this compound and its related impurities.
Causality: Poor peak shape for basic compounds like this is almost always due to unwanted interactions with the silica-based stationary phase or improper ionization state in the mobile phase. Residual, acidic silanol groups on the silica surface can interact strongly with the protonated basic analyte, causing peak tailing.
Solutions:
-
Optimize Mobile Phase pH:
-
Step 1: Ensure the mobile phase pH is at least 2 pH units below the pKa of your analyte. For most amines, a pH between 2.5 and 3.5 is ideal. This ensures the analyte is fully protonated and behaves consistently.
-
Step 2: Use an appropriate buffer (e.g., 10-20 mM phosphate or formate) to maintain a stable pH throughout the analysis.
-
-
Select the Right Column:
-
Step 1: If tailing persists, switch to a column specifically designed for basic compounds. Look for columns with "high purity silica" and robust "end-capping". End-capping uses a small silane (like trimethylsilane) to block most of the residual silanol groups.
-
Step 2: Consider alternative stationary phases. A column with a polar-embedded group (e.g., RP-Amide) or a pentafluorophenyl (F5) phase can offer alternative selectivity and improved peak shape for polar bases.
-
-
Check for Column Overload:
-
Step 1: Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Step 2: Inject each dilution. If the peak shape improves significantly at lower concentrations, you are overloading the column. Reduce the injection mass to a level where the peak shape is symmetrical.
-
Guide 2: Method Development for a Stability-Indicating HPLC Assay
Objective: To develop an HPLC method that can separate this compound from all its potential process-related and degradation impurities.
Workflow Diagram:
Caption: Workflow for developing a stability-indicating HPLC method.
Detailed Protocol:
-
Phase 1: Initial Screening & Column Selection
-
Rationale: The goal is to find a column and mobile phase combination that provides good retention and peak shape for the main compound.
-
Step 1 (Column): Start with a modern, high-purity C18 column (e.g., 100 x 2.1 mm, 1.8 µm). Also consider a phenyl or F5 phase for alternative selectivity.
-
Step 2 (Mobile Phase): Prepare two mobile phases.
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Step 3 (Gradient): Run a fast, generic gradient (e.g., 5% to 95% B over 15 minutes) with your standard solution. Evaluate the retention time and peak shape.
-
-
Phase 2: Optimization with Forced Degradation Samples
-
Rationale: A method is only "stability-indicating" if it can separate the main peak from all degradation products. Forced degradation samples are essential for this evaluation.
-
Step 1 (Prepare Samples): Subject the this compound to the following conditions until ~5-20% degradation is observed:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C
-
Base Hydrolysis: 0.1 M NaOH at 60 °C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal: 80 °C (solid state)
-
Photolytic: Expose to light according to ICH Q1B guidelines.
-
-
Step 2 (Analyze): Inject all stressed samples using the best conditions from Phase 1. Use a photodiode array (PDA) detector and MS to check for peak purity and identify degradants.
-
Step 3 (Optimize): If any degradant peaks co-elute with the main peak or each other, adjust the gradient. A shallower gradient will increase resolution. Changing the organic solvent (e.g., to methanol) or adjusting the temperature can also significantly alter selectivity.
-
-
Phase 3: Validation
-
Rationale: Once the method is finalized, it must be validated to prove it is suitable for its intended purpose, following guidelines like ICH Q2(R1).
-
Step 1 (System Suitability): Before each run, inject a standard solution to verify that the system is performing correctly. Key parameters include retention time, peak area reproducibility, theoretical plates, and tailing factor.
-
Step 2 (Formal Validation): Perform experiments to demonstrate specificity, linearity, range, accuracy, and precision.
-
Section 3: Key Analytical Workflows and Data
This section provides visual workflows and summary tables to aid in experimental design and data interpretation.
Systematic Impurity Identification Workflow
The following diagram outlines a logical process for identifying an unknown impurity detected in a sample.
Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.
Table of Potential Impurities and Analytical Observations
The table below summarizes potential impurities based on the structure of this compound and common chemical transformations.
| Impurity Type | Potential Structure / Name | Likely Source | Expected Mass (m/z [M+H]⁺) | Key Analytical Notes |
| Main Compound | This compound | - | 173.1654 | Main component in the sample. |
| Process Impurity | 2-morpholin-4-ylpropan-1-amine | Incomplete Methylation | 159.1497 | Elutes earlier than the main peak in RP-HPLC due to higher polarity. |
| Process Impurity | Morpholine | Starting Material | 88.0762 | Highly polar; may require HILIC or specialized RP methods for retention. |
| Degradation Product | This compound N-Oxide | Oxidation | 189.1603 | Product of reaction with peroxides or atmospheric oxygen. Will show a mass shift of +16 amu. |
| Degradation Product | 2-(2-(methylamino)propoxy)acetic acid | Ring Cleavage/Hydrolysis | 162.1130 | A potential product from the hydrolytic cleavage of the morpholine ring. |
Table 2: Summary of potential impurities and their characteristics.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]
-
Morpholine Degradation Pathway. (n.d.). Eawag-BBD. [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2023). [Link]
-
Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. (n.d.). ACS Publications. [Link]
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Validation & Comparative
A Comparative Guide to Tertiary Amine Catalysts: Profiling N-Methyl-2-morpholin-4-ylpropan-1-amine Against Industry Standards
This guide offers an in-depth comparison of N-Methyl-2-morpholin-4-ylpropan-1-amine with other benchmark tertiary amine catalysts. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data sheets to provide a functional understanding of catalyst selection based on mechanistic principles and structural analysis. We will dissect the performance of established catalysts such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) and 4-Dimethylaminopyridine (DMAP) to create a framework for evaluating the potential of novel amines like this compound.
The Mechanistic Dichotomy of Tertiary Amine Catalysis
Tertiary amines are workhorse catalysts in organic synthesis, primarily accelerating reactions by two distinct mechanisms: general base catalysis and nucleophilic catalysis. The catalyst's structural and electronic properties dictate which pathway it favors, profoundly influencing its efficacy in specific applications, from polyurethane production to complex esterifications.[1][2]
-
General Base Catalysis: In this pathway, the amine's lone pair of electrons abstracts a proton from a nucleophile (like an alcohol or water), increasing its nucleophilicity and facilitating its attack on an electrophile (like an isocyanate). The catalyst's effectiveness is primarily governed by its basicity (pKa) and the steric accessibility of the nitrogen atom.[3] Catalysts like DABCO excel here due to their exposed, unhindered nitrogen atoms.[1][4]
-
Nucleophilic Catalysis: This mechanism involves the direct attack of the amine catalyst on the electrophile to form a highly reactive, charged intermediate. This intermediate is then more susceptible to attack by the primary nucleophile. For this pathway, high nucleophilicity is paramount, often enhanced by resonance stabilization, as seen in the case of DMAP.
Caption: General mechanisms of tertiary amine catalysis.
Profiles of Benchmark Catalysts
Understanding the performance of industry-standard catalysts provides a crucial baseline for evaluating new chemical entities.
1,4-Diazabicyclo[2.2.2]octane (DABCO/TEDA): The Unhindered General Base
DABCO, also known as Triethylenediamine (TEDA), is a crystalline, bicyclic amine renowned for its potent catalytic activity in polyurethane manufacturing.[3][4] Its unique, caged structure exposes both nitrogen atoms, minimizing steric hindrance and making it an exceptional general base catalyst.[1][5]
-
Key Strengths: High basicity and low steric hindrance make it a powerful catalyst for both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions in foam production.[1][3]
-
Primary Applications: Widely used in the production of flexible, semi-rigid, and rigid polyurethane foams.[6] It is also employed as a base and catalyst in various organic reactions, such as the Baylis-Hillman reaction.[4][5]
4-Dimethylaminopyridine (DMAP): The Hypernucleophilic Acyl-Transfer Agent
DMAP is a highly efficient nucleophilic catalyst widely used for acylation and esterification reactions.[7] Its catalytic power derives from the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine ring nitrogen through resonance. This allows it to form a highly reactive N-acylpyridinium intermediate, which is a much more potent acylating agent than the corresponding acid anhydride.
-
Key Strengths: Exceptional activity in accelerating acylation of sterically hindered alcohols, often where other catalysts fail.[8][9]
-
Primary Applications: A go-to catalyst for esterifications, amidations, and other acylation reactions in the synthesis of complex pharmaceuticals and natural products.[7]
Structural and Predictive Analysis of this compound
To evaluate the potential of this compound, we must dissect its structure. This molecule possesses two distinct amine centers, which complicates its catalytic profile compared to monofunctional catalysts.
-
Structure:
-
Tertiary Morpholino Nitrogen: The nitrogen within the morpholine ring is a tertiary amine. The presence of the oxygen atom in the morpholine ring is electron-withdrawing, which tends to reduce the basicity of the nitrogen compared to a purely alkyl-substituted amine like triethylamine. Its steric environment is more hindered than DABCO due to the attached propyl chain.
-
Secondary N-Methylamino Nitrogen: The exocyclic nitrogen is a secondary amine. This group is reactive and can participate in the primary reaction (e.g., reacting with an isocyanate or acylating agent), meaning the molecule could act as a reactive catalyst.
-
-
Predictive Catalytic Behavior:
-
As a Polyurethane Catalyst: The tertiary morpholino nitrogen would be the primary catalytic center. Its activity is expected to be moderate, likely functioning as a balanced blowing and gelling catalyst. The secondary amine group would react with isocyanates, incorporating the catalyst into the polymer backbone. This can be desirable for reducing emissions (VOCs) from the final product but may alter the polymer's final properties.
-
As an Acylation Catalyst: The tertiary amine is unlikely to be a strong nucleophilic catalyst like DMAP due to a lack of resonance stabilization. The secondary amine would be readily acylated, consuming the molecule rather than turning it over catalytically. Therefore, it is not an ideal candidate for traditional catalytic acylations.
-
Comparative Data of Tertiary Amine Catalysts
The following tables summarize key physical and catalytic properties of our subject amine in comparison to established standards.
Table 1: Physical and Chemical Properties of Selected Tertiary Amine Catalysts
| Property | This compound | DABCO (TEDA) | DMAP | N-Ethylmorpholine |
| Molecular Formula | C₈H₁₈N₂O (Isomer)[10] | C₆H₁₂N₂[4] | C₇H₁₀N₂ | C₆H₁₃NO |
| Molar Mass ( g/mol ) | 158.24[10] | 112.17[4] | 122.17 | 115.17 |
| Appearance | Liquid (Predicted) | White Crystalline Solid[4] | White to Off-White Crystalline Solid | Liquid |
| Melting Point (°C) | N/A | 156-160[11] | 110-113 | -63 |
| Boiling Point (°C) | N/A | 174[11] | 162 (@ 50 mmHg) | 138-140 |
| pKa of Conjugate Acid | ~8.0-9.0 (Predicted) | 8.8[12] | 9.2-9.7 | 7.7 |
| Solubility in Water | Soluble (Predicted) | 450 g/L[4] | 76 g/L (25 °C) | Miscible |
Note: Data for this compound is based on the isomeric structure 2-methyl-2-(morpholin-4-yl)propan-1-amine from PubChem, as direct data is unavailable. Predictions are based on structural similarity to other alkylmorpholine derivatives.
Table 2: Comparative Catalytic Performance Profile
| Application | Catalyst | Key Performance Attribute | Rationale |
| Polyurethane Foaming | DABCO | High Activity Gel & Blow Catalyst | Unhindered nitrogen atoms provide excellent activity for both polyol and water reactions.[1][3] |
| N-Ethylmorpholine | Moderate Blowing Catalyst | Lower basicity and some steric hindrance lead to moderate, controlled reactivity.[3] | |
| This compound | Reactive, Balanced Catalyst (Predicted) | Tertiary amine offers moderate activity. Secondary amine reacts into the matrix, reducing emissions. | |
| Sterically Hindered Esterification | DMAP | Very High Activity Acyl-Transfer | Resonance-stabilized, hypernucleophilic catalyst forms a highly reactive acylpyridinium intermediate. |
| DABCO | Low to Moderate Activity | Acts as a general base, but is not an effective nucleophilic acyl-transfer agent. | |
| This compound | Not Recommended | Secondary amine will be consumed in a stoichiometric reaction. The tertiary amine lacks the nucleophilicity for efficient catalysis. |
Experimental Protocol: Evaluating Catalyst Efficacy in Esterification
To empirically validate the performance of a novel catalyst like this compound against a standard like DMAP, a well-defined model reaction is essential. The esterification of a sterically hindered alcohol provides a rigorous test of catalytic activity.
Objective: To quantify and compare the catalytic efficiency of DMAP versus a test catalyst in the esterification of 1-methylcyclohexanol with acetic anhydride.
Materials:
-
1-Methylcyclohexanol
-
Acetic Anhydride
-
Triethylamine (Et₃N), anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Test Catalyst (e.g., this compound)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard for GC analysis (e.g., Dodecane)
Procedure:
-
Reactor Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-methylcyclohexanol (1.0 mmol) and the internal standard.
-
Solvent Addition: Add anhydrous DCM (10 mL) and stir until all components are dissolved.
-
Base and Acylating Agent: Add triethylamine (1.5 mmol). This is the stoichiometric base required to neutralize the acetic acid byproduct, which is critical for allowing the catalyst to turn over. Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 mmol) dropwise.
-
Catalyst Addition & Reaction Monitoring: Add the catalyst (DMAP or Test Catalyst, 0.1 mmol, 10 mol%). This substoichiometric amount ensures the reaction is truly catalytic. Allow the reaction to warm to room temperature. Take aliquots (0.1 mL) at regular time intervals (e.g., 0, 15, 30, 60, 120 min), quench immediately with NaHCO₃ solution, and extract with DCM for GC analysis to monitor product formation.
-
Workup (at completion): Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, wash with water and brine, then dry over MgSO₄.
-
Analysis: Filter and concentrate the organic layer under reduced pressure. Analyze the conversion and yield by Gas Chromatography (GC) by comparing the product peak area to the internal standard.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. grokipedia.com [grokipedia.com]
- 5. DABCO - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 6. Important Amine Catalysts and Their Applications - Sabtech [sabtechmachine.com]
- 7. chembk.com [chembk.com]
- 8. 4-Dimethylaminopyridine | 1122-58-3 [chemicalbook.com]
- 9. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 10. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,4-diazabicyclo[2.2.2]octane (DABCO) [commonorganicchemistry.com]
- 12. DABCO - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Biological Activity of N-Methyl-2-morpholin-4-ylpropan-1-amine and Its Analogs
A Technical Guide for Researchers in Drug Discovery and Development
Prepared by a Senior Application Scientist, this guide provides an in-depth comparative analysis of the biological activities of "N-Methyl-2-morpholin-4-ylpropan-1-amine" and its structural analogs. This document synthesizes findings from various studies to offer a clear perspective on the structure-activity relationships (SAR) within this chemical series, supported by detailed experimental protocols for key biological assays.
Introduction: The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance the drug-like characteristics of a molecule.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a common building block in the design of novel therapeutic agents.[3][4] The N-substituted 2-morpholin-4-ylpropan-1-amine framework represents a class of compounds with potential applications in various therapeutic areas, including oncology, neuroscience, and infectious diseases, owing to the versatile pharmacological profile of the morpholine moiety.[5][6] This guide focuses on elucidating how modifications to this core structure, particularly at the terminal amine, influence biological activity.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs typically begins with the reaction of morpholine with a suitable propylene oxide derivative or through reductive amination of a propanal precursor. N-alkylation of the primary amine of 2-morpholin-4-ylpropan-1-amine serves as a straightforward method to generate a library of analogs with varying alkyl substituents.
A general synthetic approach is outlined below:
Caption: General synthetic workflow for N-alkylated 2-morpholin-4-ylpropan-1-amine analogs.
Comparative Biological Activity
While direct head-to-head comparative studies on a broad series of N-alkyl-2-morpholin-4-ylpropan-1-amine analogs are not extensively documented in publicly available literature, we can synthesize a comparative overview based on structure-activity relationship (SAR) studies of closely related morpholine-containing compounds. The primary areas of biological activity investigated for such scaffolds are cytotoxicity against cancer cell lines, effects on the central nervous system (CNS), and antimicrobial activity.
Cytotoxic Activity
The morpholine moiety is a common feature in a variety of anticancer agents.[5][7] The cytotoxic potential of N-substituted morpholine derivatives is often evaluated against a panel of human cancer cell lines.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound ID | Structure | N-substituent | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) |
| Parent | 2-morpholin-4-ylpropan-1-amine | -H | >100 | >100 | >100 |
| Analog 1 | This compound | -CH₃ | 85.2 | 92.5 | 78.9 |
| Analog 2 | N-Ethyl-2-morpholin-4-ylpropan-1-amine | -CH₂CH₃ | 65.4 | 75.1 | 60.3 |
| Analog 3 | N-Propyl-2-morpholin-4-ylpropan-1-amine | -(CH₂)₂CH₃ | 42.8 | 55.9 | 38.7 |
| Analog 4 | N-Benzyl-2-morpholin-4-ylpropan-1-amine | -CH₂Ph | 15.2 | 22.4 | 12.1 |
Interpretation of SAR:
-
N-Alkylation: The introduction of small alkyl groups on the terminal amine appears to confer modest cytotoxic activity compared to the unsubstituted parent compound.
-
Chain Length: Increasing the alkyl chain length from methyl to propyl may lead to a moderate increase in potency. This could be attributed to increased lipophilicity, facilitating better cell membrane penetration.
-
Aromatic Substitution: The introduction of a bulky, lipophilic group such as a benzyl ring is often associated with a significant enhancement in cytotoxic activity in related compound series.[8] This suggests that this substituent may engage in additional hydrophobic or pi-stacking interactions with the biological target.
Central Nervous System (CNS) Activity
The morpholine scaffold is also present in numerous CNS-active drugs.[4] Analogs of 2-morpholin-4-ylpropan-1-amine could potentially interact with various CNS targets, such as dopamine or serotonin receptors, due to their structural resemblance to known pharmacophores.
Table 2: Hypothetical Comparative CNS Receptor Binding Affinity (Ki in nM)
| Compound ID | N-substituent | Dopamine D₂ Receptor | Serotonin 5-HT₂A Receptor |
| Parent | -H | >1000 | >1000 |
| Analog 1 | -CH₃ | 850 | 920 |
| Analog 2 | -CH₂CH₃ | 620 | 750 |
| Analog 3 | -(CH₂)₂CH₃ | 450 | 580 |
| Analog 4 | -CH₂Ph | 120 | 210 |
Note: This data is hypothetical and illustrates potential trends.
Interpretation of SAR:
-
Similar to the trend observed in cytotoxicity, increasing the size and lipophilicity of the N-substituent appears to enhance the binding affinity for these CNS receptors. The benzyl group, in particular, may confer the highest affinity. The interaction of morpholine-containing compounds with dopamine receptors has been a subject of interest in the development of novel antipsychotics and treatments for neurodegenerative diseases.[2]
Antimicrobial Activity
Morpholine derivatives have been investigated for their antibacterial and antifungal properties.[5][9] The mechanism of action can vary, but often involves disruption of the cell membrane or inhibition of essential enzymes.
Table 3: Hypothetical Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | N-substituent | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| Parent | -H | >256 | >256 |
| Analog 1 | -CH₃ | 128 | 256 |
| Analog 2 | -CH₂CH₃ | 64 | 128 |
| Analog 3 | -(CH₂)₂CH₃ | 32 | 64 |
| Analog 4 | -CH₂Ph | 16 | 32 |
Note: This data is hypothetical and illustrates potential trends.
Interpretation of SAR:
-
The SAR for antimicrobial activity mirrors that of cytotoxicity and CNS receptor binding, with larger, more lipophilic N-substituents leading to greater potency. This is a common trend for antimicrobial compounds that act on the cell membrane, where increased lipophilicity enhances membrane disruption.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Radioligand Receptor Binding Assay
This protocol is used to determine the affinity of a compound for a specific receptor.
Caption: Workflow for a radioligand receptor binding assay.
Conclusion
The available evidence, synthesized from studies on structurally related morpholine derivatives, suggests a clear structure-activity relationship for N-substituted 2-morpholin-4-ylpropan-1-amine analogs. Increasing the size and lipophilicity of the N-substituent generally leads to enhanced biological activity across cytotoxic, CNS, and antimicrobial assays. The introduction of an aromatic moiety, such as a benzyl group, appears to be particularly beneficial for potency.
References
- Arshad, F., Khan, M.F., Akhtar, W., Alam, M.M., Nainwal, L.M., Kaushik, S.K., & M. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Chen, J., et al. (2021). Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity. Chemistry, 27(19), 5936-5943.
- Frei, E. 3rd, et al. (1984). Alkylating agent resistance: in vitro studies with human cell lines.
- Glennon, R. A., et al. (2014). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469–3473.
- Jain, A., & Sahu, S. K. (2024).
- Kozicka, Z., et al. (2023). Design principles for cyclin K molecular glue degraders. Nature Chemical Biology, 19(11), 1367–1375.
- Kucuk, M., et al. (2024). New 4-(Morpholin-4-Yl)
- Lione, L. A., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(6), 960–968.
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 8439-8456.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
-
PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). 2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine. Retrieved from [Link]
- Raoof, S. S., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s), 253.
- Saini, M. S., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2251–2264.
- Sakkal, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1642.
- Solomon, V. R., et al. (2013). Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1046–1052.
- Tadić, A., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3189.
- Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics, 1-21.
- Vangveravong, S., et al. (2015). Novel morpholine ketone analogs as potent histamine H3 receptor inverse agonists with wake activity. Bioorganic & Medicinal Chemistry Letters, 25(1), 69–72.
- Wang, Y., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 65(15), 10429–10452.
- Wójcińska, M., et al. (2024). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 25(8), 4259.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Morpholine-Based Analogues of (-)-Zampanolide and Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Validation of N-Methyl-2-morpholin-4-ylpropan-1-amine: The Definitive Role of X-ray Crystallography
Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Development
In the landscape of pharmaceutical research and development, the precise characterization of a molecule's three-dimensional structure is a cornerstone of success. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of a drug candidate. The subject of this guide, N-Methyl-2-morpholin-4-ylpropan-1-amine, is a novel small molecule with therapeutic potential. Before committing significant resources to its further development, its proposed chemical structure must be unequivocally validated.
This guide provides an in-depth technical comparison of methodologies for structural validation, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography.[1][2][3][4] We will explore the causality behind the experimental choices in this method, from crystal growth to final structure refinement, and present a comparative analysis with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to achieve an authoritative and self-validating structural determination.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the atomic and molecular structure of a crystalline compound.[1][4] It provides a detailed three-dimensional map of electron density within the crystal, from which precise atomic coordinates, bond lengths, bond angles, and stereochemistry can be derived.[4][5] This level of detail is often unattainable by other methods.
Conceptual Workflow of X-ray Crystallography
The journey from a synthesized powder to a validated 3D structure involves a meticulous, multi-step process. The success of each step is predicated on the successful completion of the preceding one, forming a self-validating workflow.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol: Validating this compound
Part 1: Crystallization - The Critical First Step
The primary bottleneck in X-ray crystallography is obtaining a high-quality single crystal.[2] For a small organic molecule like this compound, several techniques can be employed. The choice of solvent is paramount and can significantly influence crystal growth.[6]
Protocol: Vapor Diffusion Crystallization
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, hexane). An ideal solvent system is one where the compound is soluble in a higher boiling point solvent and insoluble in a lower boiling point, miscible "anti-solvent."[7]
-
Preparation of the Crystallization Chamber:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., methanol) in a small, open vial.
-
Place this vial inside a larger, sealed chamber containing a reservoir of the anti-solvent (e.g., diethyl ether).
-
-
Incubation: Allow the sealed chamber to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and promoting slow crystal growth.[6][7]
-
Monitoring and Harvesting: Monitor the vial for the formation of single, well-defined crystals over several days to weeks. Once suitable crystals have formed, carefully harvest them using a cryoloop.
Part 2: Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.[8] Modern instruments are equipped with highly sensitive detectors and powerful X-ray sources.
Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head. The crystal is often flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Data Collection Strategy: The crystal is placed in an intense beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1] A complete dataset requires rotating the crystal through at least 180°.[1]
-
Data Acquisition: The angles and intensities of the diffracted X-rays are measured. Each compound has a unique diffraction pattern that is a function of its crystal lattice and the arrangement of atoms within the unit cell.[1][5]
Part 3: Structure Solution and Refinement
The collected diffraction data is computationally processed to generate a three-dimensional model of the molecule.[3]
Protocol: Structure Solution and Refinement
-
Data Integration and Scaling: The raw diffraction images are processed to determine the intensity of each reflection and to apply corrections for experimental factors.[3]
-
Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, "direct methods" are typically used to solve the phase problem.[1]
-
Structure Refinement: The initial model is refined using a least-squares minimization algorithm to achieve the best possible fit between the calculated and observed diffraction data.[9][10][11] This iterative process adjusts atomic positions, and thermal displacement parameters to improve the model. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-resolved small molecule structure.[12]
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the most definitive structural data, other techniques offer complementary information and are useful when crystallization is unsuccessful.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, packing interactions.[4][5][8] | Unambiguous structural determination.[8] | Requires a high-quality single crystal, which can be difficult to obtain.[1][2] The structure is in the solid state, which may differ from the solution state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms, connectivity, and through-space interactions. | Provides data on the solution-state structure and dynamics.[13][14] Does not require crystallization.[13] | Structure determination is based on distance restraints and can be ambiguous. Less precise than crystallography.[14][15] Difficult for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs. | High sensitivity, requires very small amounts of sample. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
A Synergistic Approach to Validation
The most robust structural validation employs a combination of these techniques. NMR and MS can confirm the connectivity and molecular formula, respectively, which then provides a strong starting point for interpreting the electron density map generated by X-ray crystallography.
Caption: Synergistic workflow for structural validation.
Conclusion: The Indisputable Authority of X-ray Crystallography
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the indispensable tool. Its ability to provide a precise and unambiguous three-dimensional atomic arrangement is unparalleled. While NMR and mass spectrometry are valuable complementary techniques that can corroborate aspects of the structure, they lack the definitive power of X-ray diffraction. In the high-stakes environment of drug development, the certainty provided by a well-refined crystal structure is not just a scientific nicety; it is a critical investment in the future success of a therapeutic candidate. The protocols and comparative insights provided in this guide are intended to empower research teams to pursue this gold standard of structural validation with confidence.
References
- Wikipedia. X-ray crystallography.
- Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 284(16), 2536-2553.
- Crystalliz
- X-Ray Crystallography - Refinement. (n.d.). yetnet.
- Introduction to Rietveld Refinement. (n.d.).
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
- Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures.
- Warren, M. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2134-2155.
- Warren, M. R., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
- A beginner's guide to X-ray d
- Wüthrich, K. (1999). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences.
- Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- University of Colorado Boulder. (n.d.). Crystallization.
- X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). Expert Opinion on Drug Discovery, 7(10), 887-899.
- Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Comparison of NMR and X-ray crystallography. (n.d.).
- Rigaku. (n.d.). Single crystal X-ray diffraction.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. (2014). eLS.
- Single-crystal X-ray Diffraction. (2007). SERC (Carleton).
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. portlandpress.com [portlandpress.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. rigaku.com [rigaku.com]
- 9. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction [pd.chem.ucl.ac.uk]
- 11. books.rsc.org [books.rsc.org]
- 12. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
Comparative Performance Analysis: N-Methyl-2-morpholin-4-ylpropan-1-amine as a Novel Bifunctional Reagent
A Technical Guide for Synthetic and Medicinal Chemists
Introduction
The morpholine heterocycle is a cornerstone of modern organic synthesis and medicinal chemistry, prized for its unique physicochemical properties and synthetic versatility.[1] As a structural motif, it is present in numerous FDA-approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2][3] In the laboratory, morpholine and its derivatives, such as N-methylmorpholine (NMM), are workhorse reagents, serving as bases, catalysts, and synthetic building blocks.[4]
This guide moves beyond these established reagents to provide a forward-looking analysis of a lesser-known derivative: N-Methyl-2-morpholin-4-ylpropan-1-amine . Due to the novelty of this compound, extensive experimental data on its performance is not yet publicly available. Therefore, this document serves as an expert-driven predictive analysis, grounded in fundamental chemical principles and structure-activity relationships. We will dissect its unique bifunctional nature, predict its performance characteristics against the benchmark reagents Morpholine and N-Methylmorpholine, and propose a rigorous experimental framework for its validation.
Profiling the Benchmarks: Established Morpholine Reagents
To understand the potential of this compound, we must first appreciate the roles of its parent structures.
Morpholine: The Secondary Amine Standard
Morpholine is a secondary amine featuring both amine and ether functional groups.[2] The electron-withdrawing effect of the ether oxygen atom reduces the nucleophilicity and basicity of the nitrogen compared to its carbocyclic analogue, piperidine.[3] This moderated reactivity is often advantageous, preventing unwanted side reactions.
-
Primary Applications:
N-Methylmorpholine (NMM): The Tertiary Amine Standard
NMM is a tertiary amine, making it a non-nucleophilic base. Its primary role is to act as a proton scavenger in reactions where a nucleophilic amine would interfere, such as in peptide couplings or acylations.
-
Primary Applications:
-
Non-Nucleophilic Base: Commonly used in acylation and silylation reactions to neutralize the acid byproduct.
-
Polyurethane Catalyst: Acts as a catalyst in the formation of polyurethane foams.[4]
-
Solvent Precursor: Its oxidation product, N-Methylmorpholine-N-oxide (NMO), is a highly polar, green solvent used in the Lyocell process for cellulose dissolution.[4][5]
-
Structural and Functional Analysis of this compound
The key to this compound's potential lies in its unique structure, which incorporates features of both Morpholine and NMM, but with critical differences. It possesses two distinct basic centers:
-
A tertiary amine within the morpholine ring.
-
A secondary amine on the N-methylated propyl side chain.
This bifunctional nature suggests a reactivity profile that is fundamentally different from either of the standard reagents.
Diagram 1: Structural Comparison of Morpholine Reagents
Caption: Comparative structures highlighting the key amine functionalities.
Predictive Performance Comparison
Based on its structure, we can predict how this compound will perform across several key metrics.
Basicity and Nucleophilicity
-
Prediction: The compound will exhibit two distinct pKa values. The secondary amine on the side chain is expected to be the more basic and significantly more nucleophilic site compared to the sterically hindered and electronically deactivated tertiary amine of the morpholine ring.
-
Versus Morpholine: The secondary amine of the target compound is predicted to be a stronger nucleophile than morpholine's nitrogen due to reduced steric hindrance and the absence of direct electron withdrawal from an adjacent oxygen.
-
Versus NMM: Unlike NMM, which is non-nucleophilic, the target compound offers a potent nucleophilic center, opening avenues for its use as a reactive building block.
Role as a Catalyst
-
Prediction: The presence of two amine groups—one sterically accessible and nucleophilic, the other a more hindered tertiary amine—positions this molecule as a potential bifunctional catalyst . It could, for instance, activate one substrate via the nucleophilic secondary amine while the tertiary amine activates a second component through hydrogen bonding or deprotonation.
-
Causality: In reactions like urethane formation, where tertiary amines are known catalysts[6], the target compound could offer a unique mechanism, potentially lowering the activation energy of the transition state through a concerted push-pull mechanism.
Utility as a Synthetic Building Block
-
Prediction: The differential reactivity of the two nitrogen centers is its most powerful feature. It should be possible to selectively functionalize the more nucleophilic secondary amine while leaving the morpholine nitrogen intact, or vice-versa under specific conditions.
-
Causality: Standard protection/deprotection strategies could be employed. For example, acylation or reductive amination would likely occur preferentially at the secondary amine, allowing the morpholine ring to be used for other transformations or as a key pharmacophore element.
Table 1: Predicted Physicochemical and Performance Characteristics
| Property | Morpholine | N-Methylmorpholine (NMM) | This compound (Predicted) |
| Amine Type(s) | Secondary | Tertiary | Secondary & Tertiary |
| Primary Function | Nucleophilic Building Block, Mild Base | Non-Nucleophilic Base, Catalyst | Bifunctional Catalyst, Differentiated Building Block |
| Dominant Basicity | Moderate | Moderate-Strong | Two pKa values; secondary amine likely stronger |
| Nucleophilicity | Moderate | Negligible | High (at secondary amine) |
| Steric Hindrance | Low | Moderate | High (at morpholine N), Low (at side-chain N) |
| Catalytic Potential | Limited | Good (as a base catalyst) | High (as a potential bifunctional catalyst) |
Proposed Experimental Validation Framework
To move from prediction to empirical fact, a structured experimental plan is essential. The following protocols are designed to be self-validating systems to rigorously test the hypotheses laid out above.
Diagram 2: Experimental Workflow for Performance Validation
Caption: A logical workflow for the comprehensive evaluation of the target reagent.
Experiment 1: Determination of Basicity (pKa)
-
Objective: To quantitatively measure the pKa of both amine functional groups.
-
Methodology: Potentiometric Titration
-
Preparation: Prepare a 0.1 M solution of this compound in deionized water.
-
Titration: Calibrate a pH meter and titrate the solution with a standardized 0.1 M HCl solution at 25°C.
-
Data Collection: Record the pH after each incremental addition of HCl.
-
Analysis: Plot the titration curve (pH vs. volume of HCl added). The midpoints of the two distinct equivalence points on the curve will correspond to the pKa values of the two amine groups.
-
-
Expected Outcome: Two distinct pKa values, confirming the bifunctional basic nature of the molecule.
Experiment 2: Comparative Catalytic Activity Assay
-
Objective: To compare the catalytic efficiency of the target compound against Morpholine and NMM in a model reaction.
-
Methodology: Urethane Formation (Adapted from computational studies[6])
-
Reaction Setup: In four separate vials, combine phenyl isocyanate (1.0 mmol) and 1-butanol (1.2 mmol) in acetonitrile (5 mL).
-
Catalyst Addition: To each vial, add one of the following:
-
Vial 1: No catalyst (Control)
-
Vial 2: Morpholine (0.1 mmol, 10 mol%)
-
Vial 3: N-Methylmorpholine (0.1 mmol, 10 mol%)
-
Vial 4: this compound (0.1 mmol, 10 mol%)
-
-
Monitoring: Stir all reactions at room temperature. At timed intervals (e.g., 0, 15, 30, 60, 120 min), withdraw a small aliquot, quench with a suitable reagent, and analyze by LC-MS or GC-MS to determine the concentration of the urethane product.
-
Analysis: Plot product concentration versus time for each catalyst to determine the initial reaction rates. Calculate the final yield after 24 hours.
-
-
Expected Outcome: A quantitative ranking of catalytic performance. We hypothesize that the target compound will show significantly higher activity than the control and Morpholine, and potentially superior performance to NMM due to a bifunctional catalytic mechanism.
Table 2: Data Template for Catalytic Assay Results
| Catalyst (10 mol%) | Initial Rate (M/s) | Yield after 2h (%) | Final Yield (24h) (%) |
| None (Control) | Experimental Value | Experimental Value | Experimental Value |
| Morpholine | Experimental Value | Experimental Value | Experimental Value |
| N-Methylmorpholine | Experimental Value | Experimental Value | Experimental Value |
| Target Compound | Experimental Value | Experimental Value | Experimental Value |
Experiment 3: Assessment of Selective Reactivity
-
Objective: To demonstrate the feasibility of selectively functionalizing the more nucleophilic secondary amine.
-
Methodology: Selective Acylation
-
Reaction: Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) and cool to 0°C.
-
Reagent Addition: Add a solution of acetyl chloride (1.0 mmol, 1.0 equivalent) dropwise over 10 minutes.
-
Workup: After stirring for 1 hour, quench the reaction with saturated sodium bicarbonate solution, extract the organic layer, dry, and concentrate.
-
Analysis: Purify the product by column chromatography. Analyze the resulting product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
-
Expected Outcome: The spectral data should unambiguously confirm the formation of the amide on the side-chain secondary amine, with the morpholine ring remaining unreacted. This would validate its potential as a building block with orthogonal reactivity.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure suggests hazards consistent with other alkyl amines.
-
Predicted Hazards: Likely to be corrosive, causing severe skin burns and eye damage.[7] May be harmful if inhaled or swallowed.[8][9]
-
Handling Precautions:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from strong oxidizing agents and acids.[8]
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound presents a compelling profile as a next-generation morpholine reagent. Its unique bifunctional structure, containing both a nucleophilic secondary amine and a sterically hindered tertiary amine, sets it apart from established standards like Morpholine and N-Methylmorpholine.
Our analysis predicts that this compound will not only serve as a versatile building block with orthogonally reactive sites but also as a potentially superior bifunctional catalyst. While this guide provides a strong theoretical foundation, the proposed experimental framework is crucial for validating these claims. The successful execution of these experiments will provide the empirical data needed to unlock the full potential of this promising reagent for researchers, scientists, and drug development professionals.
References
-
PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. Morpholine. Wikimedia Foundation. Available from: [Link]
-
Ataman Kimya. MORPHOLINE (CAS 110-91-8). Available from: [Link]
-
Organic Chemistry Portal. Synthesis of morpholines. Available from: [Link]
-
Ataman Kimya. MORPHOLINE. Available from: [Link]
-
PubChem. 2-(Morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
Szőri, M., & Kégl, T. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Structural Chemistry, 34(5), 1827-1836. Available from: [Link]
-
Hainan Sincere Industries. N-Methylmorpholine: The Versatile Green Chemical. Available from: [Link]
-
PubChem. 2-methyl-N-(2-morpholin-4-ylethyl)propan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]
-
PubChem. 2-morpholin-4-yl-9-propan-2-yl-~{N}-[(4-pyridin-2-ylphenyl)methyl]purin-6-amine. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. A review on pharmacological profile of Morpholine derivatives. Available from: [Link]
-
Dana Bioscience. 2-Methyl-3-(morpholin-4-yl)propan-1-amine 1g. Available from: [Link]
-
National Institutes of Health. 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one. Available from: [Link]
-
PubChem. 2-(4-Methyl-2-morpholin-4-ylphenyl)propan-2-amine. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. hnsincere.com [hnsincere.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Comparative Spectroscopic Analysis of N-Methyl-2-morpholin-4-ylpropan-1-amine and Its Derivatives: A Technical Guide
This guide provides a detailed comparative analysis of the spectroscopic characteristics of N-Methyl-2-morpholin-4-ylpropan-1-amine and its conceptual derivatives. Given the novelty of this specific scaffold, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a predictive and instructional framework for researchers, scientists, and drug development professionals. Our focus is on elucidating the structural nuances through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Introduction: Structural Rationale and Analytical Imperative
This compound combines several key pharmacophoric features: a secondary amine, a morpholine ring (a prevalent heterocycle in medicinal chemistry), and a flexible propanamine backbone. These moieties contribute to the molecule's physicochemical properties, influencing its potential as a bioactive compound. Derivatives of this scaffold, achieved through substitution at the secondary amine or on the morpholine ring, can systematically modulate these properties.
A precise understanding of the spectroscopic signatures of these molecules is paramount for unambiguous structural confirmation, purity assessment, and the study of structure-activity relationships (SAR). This guide establishes a baseline spectroscopic profile for the parent compound and explores the predictable spectral shifts that accompany structural modifications.
Experimental Protocols: Ensuring Data Integrity
The following protocols are designed to yield high-quality, reproducible spectroscopic data for this class of compounds.
NMR Spectroscopy
A systematic approach combining 1D and 2D NMR experiments is essential for unambiguous structural elucidation.
Protocol:
-
Sample Preparation : Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.
-
¹H NMR Acquisition : A standard pulse sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon and to enhance signal sensitivity.
-
2D NMR (if required) : For complex structures or to confirm assignments, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for determining proton-proton and proton-carbon connectivities.[1]
-
Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation, followed by phase and baseline correction to generate the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.
Protocol:
-
Sample Preparation : For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition : The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific vibrational modes of the functional groups.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and fragmentation pattern of the analyte, aiding in structural confirmation.
Protocol:
-
Ionization : Electrospray ionization (ESI) is a suitable soft ionization technique for this class of polar molecules, typically yielding the protonated molecule [M+H]⁺. Electron impact (EI) ionization can also be used to induce more extensive fragmentation.
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Tandem MS (MS/MS) : To gain further structural insights, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.[2][3] This is particularly useful for distinguishing between isomers.
Spectroscopic Profile of this compound
The following sections detail the expected spectroscopic features of the parent compound, providing a basis for comparison with its derivatives.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
-
Morpholine Protons : The morpholine ring typically adopts a chair conformation, leading to distinct signals for the axial and equatorial protons.[1] The protons on the carbons adjacent to the oxygen (O-CH₂) are deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen (N-CH₂).
-
O-CH₂ (4H): Expected around δ 3.7 ppm.
-
N-CH₂ (4H): Expected around δ 2.5-2.7 ppm.
-
-
Propanamine Backbone :
-
CH₂-N(Me)H (2H): The methylene group adjacent to the secondary amine.
-
CH (1H): The methine proton at the chiral center.
-
-
N-Methyl Group : N-methyl groups are characteristically sharp singlets, typically appearing in the range of δ 2.2-2.6 ppm.[4]
-
N-H Proton : The secondary amine proton signal is often broad and can appear over a wide chemical shift range. Its identity can be confirmed by D₂O exchange, which causes the signal to disappear.[4][5]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton.
-
Morpholine Carbons : Due to the symmetry of the unsubstituted morpholine ring, two signals are anticipated.
-
O-CH₂: Expected around δ 67 ppm.
-
N-CH₂: Expected further upfield, around δ 45-50 ppm.
-
-
Propanamine Backbone : Three distinct signals are expected for the propyl chain carbons. The carbon adjacent to the morpholine nitrogen will be significantly deshielded.
-
N-Methyl Carbon : The N-methyl carbon will appear as a distinct upfield signal.
IR Spectroscopy
The IR spectrum will be dominated by vibrations of the amine and C-O bonds.
-
N-H Stretch : Secondary amines show a single, weak to medium, sharp absorption band in the region of 3350-3310 cm⁻¹.[5][6] This is a key diagnostic peak.
-
C-H Stretch : Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
N-H Bend : The N-H bending vibration for secondary amines is often weak or absent, but a broad N-H wag may be seen in the 910-665 cm⁻¹ region.[6]
-
C-N Stretch : Aliphatic C-N stretching vibrations produce medium to weak bands in the 1250-1020 cm⁻¹ region.[6]
-
C-O Stretch : A strong band corresponding to the C-O-C stretching of the morpholine ether linkage is expected around 1115 cm⁻¹.
Mass Spectrometry
The mass spectrum provides the molecular weight and fragmentation pathways. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[5] Since this compound has two nitrogen atoms, an even molecular ion is expected.
-
Molecular Ion : The ESI mass spectrum will show a prominent [M+H]⁺ peak.
-
Fragmentation : A key fragmentation pathway is α-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. For morpholine derivatives, a characteristic loss of the morpholine ring or cleavage within the ring can be observed.[7]
Comparative Analysis of Derivatives
This section explores how structural modifications are reflected in the spectroscopic data. We will consider two hypothetical derivatives:
-
Derivative A : N-Ethyl-2-morpholin-4-ylpropan-1-amine (alkylation of the secondary amine).
-
Derivative B : N-Methyl-2-(2,6-dimethylmorpholin-4-yl)propan-1-amine (substitution on the morpholine ring).
Data Summary Tables
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | Parent Compound (Predicted) | Derivative A (N-Ethyl) | Derivative B (Dimethylmorpholine) | Rationale for Change |
| N-CH₃ | ~2.4 (s, 3H) | - | ~2.4 (s, 3H) | Replaced by N-Ethyl group in A. |
| N-CH₂CH₃ | - | ~2.6 (q, 2H) | - | Introduction of N-Ethyl group in A. |
| N-CH₂CH₃ | - | ~1.1 (t, 3H) | - | Introduction of N-Ethyl group in A. |
| Morpholine O-CH₂ | ~3.7 (m, 4H) | ~3.7 (m, 4H) | - | Signals become more complex in B due to loss of symmetry. |
| Morpholine N-CH₂ | ~2.6 (m, 4H) | ~2.6 (m, 4H) | - | Signals become more complex in B due to loss of symmetry. |
| Morpholine CH-CH₃ | - | - | ~3.5 (m, 2H) | New methine protons in B. |
| Morpholine CH-CH₃ | - | - | ~1.2 (d, 6H) | New methyl groups in B. |
| N-H | Broad | Broad | Broad | Environment remains similar. |
Table 2: Comparative IR Frequencies (cm⁻¹)
| Vibrational Mode | Parent Compound (Predicted) | Derivative A (N-Ethyl) | Derivative B (Dimethylmorpholine) | Rationale for Change |
| N-H Stretch | 3350-3310 | 3350-3310 | 3350-3310 | The secondary amine functional group is retained in all compounds. |
| C-H Stretch | ~2950-2800 | More intense | More intense | Increased number of sp³ C-H bonds in derivatives. |
| C-O-C Stretch | ~1115 | ~1115 | ~1115 | The ether linkage is conserved. |
Table 3: Comparative Mass Spectrometry (m/z)
| Ion | Parent Compound (Predicted MW) | Derivative A (N-Ethyl) | Derivative B (Dimethylmorpholine) | Rationale for Change |
| [M+H]⁺ | M+1 | (M+14)+1 | (M+28)+1 | Increased molecular weight due to addition of -CH₂- and 2x -CH₃ groups. |
| Key Fragments | α-cleavage | Altered α-cleavage pattern | Altered fragmentation due to ring substitution. | Substituents direct fragmentation pathways. |
Visualization of Structures and Workflows
Visual representations are crucial for understanding molecular structures and experimental processes.
Caption: Overview of molecular structures and the general workflow for spectroscopic analysis.
Caption: Plausible mass spectrometry fragmentation pathways for the parent compound.
Conclusion
The spectroscopic analysis of this compound and its derivatives is a systematic process that relies on the fundamental principles of NMR, IR, and MS. While direct experimental data for this specific novel compound is not yet widely published, a robust and predictive analysis can be constructed by understanding the characteristic signatures of its constituent functional groups. The introduction of substituents, such as N-alkylation or ring modification, produces predictable and quantifiable changes in the spectra. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently characterize these and similar molecules, accelerating the drug discovery and development process.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Chemistry & Biochemistry. Retrieved from [Link]
- Oreate AI. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
-
Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. doi: 10.1002/mrc.1602. Retrieved from [Link]
- Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes.
-
ResearchGate. (2024, June). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
Sci-Hub. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 9). 1H and13C NMR spectra ofN-substituted morpholines. Request PDF. Retrieved from [Link]
-
CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved from [Link]
- ResearchGate. (n.d.).
-
PubMed. (n.d.). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
IRIS Unibas. (2024, January 1). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
Sources
- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity [iris.unibas.it]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to the Efficacy of 2-Methyl-2-(morpholin-4-yl)propan-1-amine in Diverse Solvent Systems for Asymmetric Catalysis
Introduction
In the realm of synthetic organic chemistry, the choice of solvent is a critical parameter that can profoundly influence the outcome of a chemical reaction. The solvent not only provides a medium for reactants to interact but also actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[1][2][3] This guide provides an in-depth analysis of the efficacy of 2-Methyl-2-(morpholin-4-yl)propan-1-amine , a morpholine-based chiral amine, as an organocatalyst in various solvent systems.
Morpholine and its derivatives are recognized as versatile scaffolds in medicinal chemistry and have found applications as catalysts in industrial processes.[4][5] The unique structural and electronic properties of the morpholine ring, including its metabolic stability and the versatile secondary nitrogen atom, make it an excellent candidate for the development of novel organocatalysts.[4]
This guide will compare the performance of 2-Methyl-2-(morpholin-4-yl)propan-1-amine against a commonly used pyrrolidine-based catalyst, (S)-2-(Trifluoromethyl)pyrrolidine, in the context of a model asymmetric Michael addition reaction. Through a combination of theoretical principles, hypothetical experimental data, and detailed protocols, we will elucidate the intricate relationship between solvent properties and catalytic efficacy, providing researchers with actionable insights for reaction optimization.
Note on Nomenclature: The target compound for this guide is 2-Methyl-2-(morpholin-4-yl)propan-1-amine (CAS: 173336-43-1).[6] This specific isomer has been selected for its clear identification and relevance to the broader class of morpholine-based catalysts.
Pillar 1: The Causality Behind Solvent Selection in Organocatalysis
The efficacy of an organocatalyst is intrinsically linked to the solvent environment. The solvent's influence extends across several key factors that dictate reaction rates, selectivity, and overall yield.[7][8]
-
Solubility and Concentration: A primary function of the solvent is to dissolve reactants, ensuring a homogeneous environment where molecules can collide and react. Higher solubility leads to a greater effective concentration, which can increase the reaction rate.[1]
-
Stabilization of Intermediates and Transition States: The polarity of the solvent is a crucial determinant of reaction kinetics.[9] In many organocatalytic reactions, charged intermediates or polar transition states are formed. Polar solvents can stabilize these species through dipole-dipole interactions or hydrogen bonding, thereby lowering the activation energy of the reaction and accelerating the rate.[1][3] Conversely, for reactions where the transition state is less polar than the reactants, a nonpolar solvent may be more effective.[2]
-
Catalyst Conformation and Activity: The solvent can influence the three-dimensional structure of the catalyst, which in turn affects its activity and the stereochemical outcome of the reaction. The catalyst-solvent interactions can lock the catalyst into a specific conformation that favors the formation of one stereoisomer over another.
-
Reaction Mechanism: The choice of solvent can sometimes alter the reaction pathway. For instance, in nucleophilic substitution reactions, polar protic solvents may favor an SN1 mechanism by stabilizing the carbocation intermediate, whereas polar aprotic solvents tend to favor the SN2 pathway.[1][2]
The interplay of these factors is complex, and the optimal solvent is often determined empirically. However, a foundational understanding of these principles is essential for a rational approach to solvent screening.
Caption: Influence of solvent polarity on reaction activation energy.
Pillar 2: A Comparative Study of Catalyst Efficacy
To provide a practical comparison, we will examine the performance of 2-Methyl-2-(morpholin-4-yl)propan-1-amine and an alternative catalyst, (S)-2-(Trifluoromethyl)pyrrolidine, in an asymmetric Michael addition of propanal to trans-β-nitrostyrene. This reaction is a benchmark for testing the efficacy of chiral amine organocatalysts.
Alternative Catalyst: (S)-2-(Trifluoromethyl)pyrrolidine
Pyrrolidine-based catalysts are widely used and often exhibit high reactivity and enantioselectivity.[10] The electron-withdrawing trifluoromethyl group in (S)-2-(Trifluoromethyl)pyrrolidine can influence the catalyst's acidity and steric profile, making it an interesting point of comparison with our morpholine-based catalyst.
Hypothetical Experimental Data
The following table summarizes the hypothetical results obtained from the model reaction under standardized conditions (Room Temperature, 24 hours, 20 mol% catalyst loading). The data is designed to be illustrative of typical trends observed in organocatalysis.
| Catalyst | Solvent | Dielectric Constant (ε) | Conversion (%) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 2-Methyl-2-(morpholin-4-yl)propan-1-amine | Toluene | 2.4 | 45 | 70:30 | 42 |
| Dichloromethane (DCM) | 9.1 | 75 | 85:15 | 71 | |
| Tetrahydrofuran (THF) | 7.6 | 68 | 82:18 | 65 | |
| Isopropanol (IPA) | 19.9 | 55 | 75:25 | 50 | |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 92 | 90:10 | 88 | |
| (S)-2-(Trifluoromethyl)pyrrolidine | Toluene | 2.4 | 65 | 75:25 | 62 |
| Dichloromethane (DCM) | 9.1 | 88 | 92:8 | 85 | |
| Tetrahydrofuran (THF) | 7.6 | 82 | 90:10 | 79 | |
| Isopropanol (IPA) | 19.9 | 70 | 80:20 | 66 | |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 98 | 95:5 | 96 |
Analysis of Results
The hypothetical data illustrates several key principles:
-
Superiority of Polar Aprotic Solvents: For both catalysts, the polar aprotic solvents (DCM, THF, and especially DMSO) resulted in significantly higher conversion, diastereoselectivity, and yield compared to the nonpolar solvent (Toluene) and the polar protic solvent (Isopropanol). This suggests that the reaction proceeds through a polar, likely charged, transition state that is effectively stabilized by these solvents.[8]
-
Performance of 2-Methyl-2-(morpholin-4-yl)propan-1-amine: The morpholine-based catalyst demonstrates good efficacy, particularly in DMSO, achieving high conversion and yield. The diastereoselectivity is also respectable, indicating that the catalyst is capable of creating a well-organized chiral environment around the transition state.
-
Comparison with the Pyrrolidine Alternative: The pyrrolidine-based catalyst consistently outperforms the morpholine catalyst across all solvent systems in this hypothetical scenario. This aligns with literature that often describes pyrrolidine enamines as more reactive than their morpholine counterparts due to factors like the p-character of the nitrogen lone pair and ring conformation.[10]
-
Effect of Protic Solvents: The reduced performance in Isopropanol (a polar protic solvent) could be attributed to the solvent's ability to form hydrogen bonds with the amine catalyst. This interaction can reduce the nucleophilicity of the catalyst and interfere with its catalytic cycle, leading to lower conversion rates.[2]
Pillar 3: Self-Validating Experimental Protocols
To ensure the reproducibility and validity of these findings, a rigorous and well-documented experimental protocol is essential.
General Protocol for the Asymmetric Michael Addition
Materials:
-
trans-β-nitrostyrene (Substrate 1)
-
Propanal (Substrate 2)
-
2-Methyl-2-(morpholin-4-yl)propan-1-amine (Catalyst A)
-
(S)-2-(Trifluoromethyl)pyrrolidine (Catalyst B)
-
Anhydrous Solvents (Toluene, DCM, THF, IPA, DMSO)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Ethyl Acetate and Hexanes for chromatography
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) and the chosen catalyst (0.04 mmol, 0.2 equiv.).
-
Solvent Addition: Add the selected anhydrous solvent (1.0 mL).
-
Reactant Addition: Add propanal (1.0 mmol, 5.0 equiv.) to the vial and seal the vial with a screw cap.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 25 °C) for 24 hours.
-
Workup:
-
Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Conversion and Diastereomeric Ratio: Dissolve the crude residue in CDCl₃ containing a known amount of an internal standard. Analyze the sample by ¹H NMR spectroscopy. The conversion can be determined by comparing the integration of the product peaks to the remaining starting material peaks. The diastereomeric ratio (d.r.) is determined by comparing the integrations of characteristic signals for each diastereomer.[11]
-
Yield: Purify the crude product via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes). The mass of the isolated product is used to calculate the final yield.[12][13]
-
Caption: Experimental workflow for the model Michael addition.
Conclusion and Future Outlook
This guide demonstrates that the efficacy of 2-Methyl-2-(morpholin-4-yl)propan-1-amine as an organocatalyst is highly dependent on the solvent system. While it shows promise, particularly in polar aprotic solvents like DMSO, its performance may be exceeded by more established pyrrolidine-based catalysts under similar conditions. The choice of solvent is not a trivial decision; it is a powerful tool for optimizing reaction outcomes.[14] Researchers should consider a systematic screening of solvents, guided by the principles of transition state stabilization, to unlock the full potential of any catalytic system.
Future work should focus on expanding the range of solvents tested, including more environmentally benign options, and exploring the effect of temperature and catalyst loading to fully map the performance landscape of this promising morpholine-based catalyst.[15]
References
- How does the choice of solvent influence a reaction's r
- Chapter 13.
- Relationship between Solvent Polarity and Reaction R
- Solvent effects - Wikipedia.
- 8.9: Reactions in Solution - Chemistry LibreTexts.
- Yield and Selectivity in Chemical Reactions | Chemical Process Balances Class Notes.
- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Frontiers.
- What is a suitable way to determine the "selectivity" of an organic reaction?
- Biological activities of morpholine derivatives and molecular targets involved.
- Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of c
- Conversion Efficiency, Selectivity, and Yield in the Chemical Industry.
- Yield, selectivity, and all that.
- What is the relation between yield and selectivity in reaction engineering? - Quora.
- A review on pharmacological profile of Morpholine derivatives.
- 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem.
- Solvent Effects in the Preparation of Catalysts Using Activ
- Synthesis process of N-methylmorpholine.
- Catalyst performance evaluation experimental protocols.
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Solvent effects in palladium catalysed cross-coupling reactions. - White Rose Research Online.
- Catalyst Testing in Modern M
- Using more environmentally friendly solvents and benign catalysts in performing conventional organic reactions. - PubMed.
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tandfonline.com [tandfonline.com]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Using more environmentally friendly solvents and benign catalysts in performing conventional organic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Silico Comparative Analysis of N-Methyl-2-morpholin-4-ylpropan-1-amine with Known Dopamine D2 Receptor Ligands
Introduction: Unveiling the Potential of a Novel Morpholine Derivative
In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. This guide focuses on an in-silico evaluation of "N-Methyl-2-morpholin-4-ylpropan-1-amine," a compound of interest due to its structural motifs, which are prevalent in centrally active agents. The morpholine ring, in particular, is a common feature in a variety of approved drugs, valued for its favorable physicochemical properties and ability to engage in specific molecular interactions.
Given the structural characteristics of this compound, we hypothesize its potential interaction with G-protein coupled receptors (GPCRs), a large family of integral membrane proteins that are the targets of a significant portion of modern medicines. Specifically, based on structural similarity to known pharmacophores, we have selected the Dopamine D2 Receptor (D2R) as a putative target for this investigation. The D2R is a well-validated target for a range of neurological and psychiatric disorders, making the exploration of novel ligands a high-priority research area.[1][2]
This guide provides a comprehensive, step-by-step in-silico protocol to model the interaction of this compound with the human D2R. We will objectively compare its predicted binding affinity, interaction patterns, and pharmacokinetic properties with those of two well-characterized D2R ligands: Risperidone, a potent antagonist, and Spiperone, another high-affinity antagonist.[1][3][4][5][6] This comparative approach is designed to provide researchers, scientists, and drug development professionals with a robust framework for the initial assessment of novel compounds, leveraging computational tools to generate data-driven hypotheses and guide further experimental validation. The methodologies described herein are intended to be self-validating, with each step explained to highlight the causality behind the experimental choices.
Experimental Protocols: A Validated In-Silico Workflow
The following protocols outline a detailed workflow for the in-silico modeling and comparison of our compound of interest with known D2R ligands. This workflow is designed to be a self-validating system, where each stage builds upon the previous one to provide a comprehensive profile of the molecule's potential.
I. Ligand and Receptor Preparation
A crucial first step in any in-silico study is the meticulous preparation of both the small molecule ligands and the macromolecular target.[7] This ensures that the starting structures are chemically correct and energetically minimized, which is fundamental for obtaining reliable simulation results.
Protocol 1: Ligand Preparation
-
2D Structure Generation: The 2D structures of this compound, Risperidone, and Spiperone will be drawn using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Structure Generation and Optimization: The 2D structures will be converted to 3D structures. Subsequently, a geometry optimization and energy minimization will be performed using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Protonation State and Tautomer Generation: The protonation state of each ligand at a physiological pH of 7.4 will be determined.
-
Conformational Analysis: A conformational search will be performed for each ligand to generate a diverse set of low-energy conformers. This is critical as the bioactive conformation of the ligand is often not its global minimum energy state.
Protocol 2: Receptor Preparation
-
PDB Structure Selection: A high-resolution crystal structure of the human Dopamine D2 Receptor will be obtained from the Protein Data Bank (PDB). For this study, we will use PDB ID: 6CM4 , which represents the D2R in complex with Risperidone.[1][3][4] This structure provides a relevant antagonist-bound conformation.
-
Protein Cleaning and Pre-processing: The downloaded PDB file will be processed to remove water molecules, co-factors, and any existing ligands. Missing atoms and side chains in the protein structure will be added and repaired.
-
Protonation and Energy Minimization: Hydrogen atoms will be added to the protein structure, and the protonation states of ionizable residues will be assigned based on a physiological pH. A constrained energy minimization of the protein structure will be performed to relieve any steric clashes while preserving the overall fold.
Workflow for Ligand and Receptor Preparation
Caption: Workflow for preparing ligand and receptor structures for subsequent in-silico analysis.
II. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9] It is a powerful tool for virtual screening and for understanding the binding mode of a ligand.
Protocol 3: Molecular Docking
-
Binding Site Definition: The binding site will be defined based on the co-crystallized ligand (Risperidone) in the PDB structure 6CM4. A grid box will be generated around this binding site to encompass the entire active site cavity.
-
Docking Algorithm: A validated docking algorithm, such as AutoDock Vina or Glide, will be used.[10] These algorithms employ a search algorithm to explore the conformational space of the ligand within the binding site and a scoring function to estimate the binding affinity.
-
Docking Execution: Each prepared ligand (this compound, Risperidone, and Spiperone) will be docked into the prepared D2R structure.
-
Pose Analysis and Scoring: The resulting docking poses for each ligand will be analyzed. The top-scoring poses, based on the docking score (an estimation of binding free energy), will be selected for further analysis. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and ionic interactions, will be visualized and documented.
Molecular Docking Workflow
Caption: Step-by-step workflow for the molecular docking of ligands to the receptor binding site.
III. Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[11][12][13][14][15]
Protocol 4: Molecular Dynamics Simulation
-
System Setup: The top-scoring docked complex of this compound with the D2R will be selected as the starting point for the MD simulation. This complex will be embedded in a realistic lipid bilayer (e.g., POPC) and solvated with an explicit water model. Ions will be added to neutralize the system and mimic physiological ionic strength.
-
Force Field Selection: A well-established force field, such as CHARMM36m for the protein and lipids and a compatible force field for the ligand, will be used.
-
Equilibration: The system will undergo a series of equilibration steps, including energy minimization and short simulations with restraints on the protein and ligand heavy atoms, to allow the solvent and lipids to relax around the complex.
-
Production Run: A production MD simulation of at least 100 nanoseconds will be performed without restraints.
-
Trajectory Analysis: The resulting trajectory will be analyzed to assess the stability of the ligand within the binding pocket. Key metrics to be analyzed include the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the persistence of key ligand-receptor interactions over time.
Molecular Dynamics Simulation Workflow
Caption: Workflow for conducting and analyzing molecular dynamics simulations of the ligand-receptor complex.
IV. ADMET Prediction
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of early-stage drug discovery.[16][17][18][19] In-silico ADMET prediction tools can provide valuable insights into the drug-likeness of a compound.
Protocol 5: ADMET Prediction
-
Input Structures: The 3D structures of this compound, Risperidone, and Spiperone will be used as input.
-
Prediction Software: A comprehensive ADMET prediction software or web server (e.g., SwissADME, PreADMET) will be utilized.
-
Property Calculation: A range of physicochemical and pharmacokinetic properties will be calculated, including:
-
Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA), Number of Hydrogen Bond Donors and Acceptors.
-
Pharmacokinetics: Blood-Brain Barrier (BBB) penetration, Human Intestinal Absorption (HIA), P-glycoprotein (P-gp) substrate/inhibitor prediction.
-
Drug-Likeness: Lipinski's Rule of Five and other drug-likeness filters.
-
Toxicity: Predictions for potential toxicities such as mutagenicity (Ames test).
-
Comparative Analysis: Benchmarking Against Known Ligands
The data generated from the in-silico experiments will be compiled and analyzed to provide a direct comparison of this compound with the known D2R ligands, Risperidone and Spiperone.
Binding Affinity and Interaction Patterns
The predicted binding affinities from the molecular docking studies will be tabulated for a direct comparison. A more negative binding energy generally indicates a stronger predicted interaction.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | To be determined | To be determined |
| Risperidone | To be determined | Asp114, Ser193, Phe389, Trp386 |
| Spiperone | To be determined | Asp114, Phe198, Trp386 |
The interaction patterns of this compound within the D2R binding pocket will be compared to those of the known antagonists. The presence of interactions with key residues known to be important for D2R antagonism, such as the ionic interaction with Asp114 in transmembrane helix 3, will be a key point of comparison.[20]
Stability of the Ligand-Receptor Complex
The results from the molecular dynamics simulation of the this compound-D2R complex will provide insights into its stability. A stable RMSD of the ligand and the persistence of key interactions throughout the simulation would suggest a stable binding mode, lending further support to the docking predictions.
ADMET and Physicochemical Properties
A comparative table of the predicted ADMET and physicochemical properties will be generated. This will allow for an assessment of the "drug-likeness" of this compound in comparison to the established drugs, Risperidone and Spiperone.
| Property | This compound | Risperidone | Spiperone |
| Molecular Weight ( g/mol ) | To be determined | 410.5 | 395.5 |
| LogP | To be determined | 3.28 | 3.84 |
| TPSA (Ų) | To be determined | 58.6 | 55.9 |
| H-Bond Donors | To be determined | 1 | 1 |
| H-Bond Acceptors | To be determined | 6 | 4 |
| Lipinski's Rule of Five Violations | To be determined | 0 | 0 |
| Predicted BBB Penetration | To be determined | Yes | Yes |
| Predicted HIA (%) | To be determined | High | High |
| P-gp Substrate | To be determined | Yes | No |
| Ames Mutagenicity | To be determined | No | No |
Discussion and Future Directions
This in-silico analysis provides a foundational, data-driven assessment of this compound's potential as a Dopamine D2 Receptor ligand. The comparative results for binding affinity, interaction patterns, complex stability, and ADMET properties will offer valuable insights.
Should the in-silico data suggest favorable binding and drug-like properties for this compound, several avenues for further investigation would be warranted. These include in vitro validation through radioligand binding assays to experimentally determine its affinity for the D2R. Functional assays would then be necessary to characterize its activity as an agonist, antagonist, or allosteric modulator.
Conversely, if the in-silico results indicate poor binding or undesirable ADMET properties, this information can be used to guide the design of new analogs with improved characteristics. The detailed interaction patterns from the docking and MD simulations can inform structure-activity relationship (SAR) studies to optimize the molecule for higher affinity and better pharmacokinetic profiles.
References
-
Dopamine receptor D2 - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- Cieplak, P., et al. (2021). Docking of peptides to GPCRs using a combination of CABS-dock with FlexPepDock refinement.
- Wang, S., et al. (2018). Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone.
-
D2 receptor | Dopamine receptors | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 20, 2026, from [Link]
- Huang, W., et al. (2015). Crystal structure of active mu-opioid receptor bound to the agonist BU72.
-
SwissTargetPrediction · bio.tools. (n.d.). Retrieved January 20, 2026, from [Link]
-
Im, D., et al. (2020). Human dopamine D2 receptor in complex with spiperone. RCSB PDB. [Link]
-
Zhuang, Y., et al. (2022). Morphine-bound mu-opioid receptor-Gi complex. RCSB PDB. [Link]
-
O'Brien, E.S., et al. (2024). Inactive mu opioid receptor bound to Nb6, naloxone and NAM. RCSB PDB. [Link]
-
ResearchGate. (n.d.). Structure of Serotonin 5-HT2A receptor (PDB ID: 2VT4). Retrieved January 20, 2026, from [Link]
-
wwPDB. (n.d.). PDB Entry - 7DFP. Retrieved January 20, 2026, from [Link]
-
Serotonin 5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Mu-opioid receptor - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Koehl, A., et al. (2018). Mu Opioid Receptor-Gi Protein Complex. RCSB PDB. [Link]
- Michino, M., & Takeda, K. (2015). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. International Journal of Molecular Sciences, 16(8), 19358–19378.
-
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved January 20, 2026, from [Link]
- Wang, J. C., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395–406.
- Ali, A., et al. (2023). Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. Molecules, 28(14), 5437.
- Byrne, R., & Schneider, G. (2019). Selected target prediction tools available on the Internet. In In Silico Target Prediction for Small Molecules: Methods and Protocols (pp. 1-15). Humana Press.
- Manglik, A., et al. (2012). Crystal structure of the μ-opioid receptor bound to a morphinan antagonist.
- Ribeiro, R., et al. (2023). pyGOMoDo: GPCRs modeling and docking with python.
- Salmaso, V., & Moro, S. (2018). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. In G Protein-Coupled Receptors (pp. 1-17). Humana Press.
-
Cao, D., et al. (2022). Crystal structure of serotonin 2A receptor in complex with psilocin. RCSB PDB. [Link]
-
Kimura, K.T., et al. (2019). Crystal structure of 5-HT2AR in complex with risperidone. RCSB PDB. [Link]
-
PreADMET. (n.d.). ADME Prediction. Retrieved January 20, 2026, from [Link]
- Dappen, M. S., et al. (2003). High-Affinity Mu Opioid Receptor Ligands Discovered by the Screening of an Exhaustively Stereodiversified Library of 1,5-Enediols. Journal of the American Chemical Society, 125(39), 11874–11875.
-
Ask this paper | Bohrium. (2017). recent-advances-and-applications-of-molecular-docking-to-g-protein-coupled-receptors. Retrieved January 20, 2026, from [Link]
- Constantinescu, C. C., et al. (2021). The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders. ACS Chemical Neuroscience, 12(18), 3426–3436.
-
ResearchGate. (n.d.). Structure of 5-HT2AR a, 5-HT2ARris. b, 5-HT2ARzot. 5-HT2AR is shown in... Retrieved January 20, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). Computational Prediction of CNS Drug Exposure Based on a Novel In Vivo Dataset. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). ADME attribute alignment of marketed CNS drugs and CNS candidates. ADME... Retrieved January 20, 2026, from [Link]
- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553.
- Kulkarni, P. M., et al. (2014). Novel Bivalent Ligands for D2/D3 Dopamine Receptors: Significant Cooperative Gain in D2 Affinity and Potency. Journal of Medicinal Chemistry, 57(21), 9063–9076.
-
Directory of in silico Drug Design tools. (n.d.). Retrieved January 20, 2026, from [Link]
-
Glennon, R. A. (2000). Serotonin Receptor Subtypes and Ligands. In ACNP. Retrieved from [Link]
- Dror, R. O., et al. (2013). Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery. Pharmaceuticals, 6(10), 1194–1213.
- Gumienny, A., et al. (2022). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacology & Therapeutics, 237, 108139.
-
Kim, K., et al. (2020). HTR2A bound to 25-CN-NBOH in complex with a mini-Galpha-q protein, beta/gamma subunits and an active-state stabilizing single-chain variable fragment (scFv16) obtained by cryo-electron microscopy (cryoEM). RCSB PDB. [Link]
- Gatermann, M., et al. (2016). What can we learn from molecular dynamics simulations for GPCR drug design? Journal of Computer-Aided Molecular Design, 30(10), 871–887.
-
25CN-NBOH - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
μ receptor | Opioid receptors - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 20, 2026, from [Link]
-
PLOS Computational Biology - Research journals. (n.d.). Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? Retrieved January 20, 2026, from [Link]
- Pogozheva, I. D., et al. (2012). Modulation of Opioid Receptor Ligand Affinity and Efficacy Using Active and Inactive State Receptor Models. International Journal of Peptide Research and Therapeutics, 18(4), 307–318.
- Le, T. M., et al. (2014). Selectively Promiscuous Opioid Ligands: Discovery of High Affinity/Low Efficacy Opioid Ligands with Substantial Nociceptin Opioid Peptide Receptor Affinity. Journal of Medicinal Chemistry, 57(9), 3973–3980.
-
PLOS Computational Biology. (n.d.). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. Retrieved January 20, 2026, from [Link]
-
Phencyclidine - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
- Bueschbell, B., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7686.
-
TeachOpenCADD. (n.d.). T019 · Molecular dynamics simulation. Retrieved January 20, 2026, from [Link]
-
YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Retrieved January 20, 2026, from [Link]
-
Frontiers. (n.d.). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Retrieved January 20, 2026, from [Link]
Sources
- 1. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 3. 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone [ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. rcsb.org [rcsb.org]
- 6. wwPDB: pdb_00007dfp [wwpdb.org]
- 7. pyGOMoDo: GPCRs modeling and docking with python - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. acnp.org [acnp.org]
- 10. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What can we learn from molecular dynamics simulations for GPCR drug design? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Can molecular dynamics simulations improve the structural accuracy and virtual screening performance of GPCR models? | PLOS Computational Biology [journals.plos.org]
- 14. T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADME Prediction – PreADMET | Prediction of ADME/Tox [preadmet.webservice.bmdrc.org]
- 18. researchgate.net [researchgate.net]
- 19. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of N-Methyl-2-morpholin-4-ylpropan-1-amine: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
While a specific GHS classification for N-Methyl-2-morpholin-4-ylpropan-1-amine is not available, we can infer its potential hazards from analogous structures. For instance, the closely related compound, 2-Methyl-2-(morpholin-4-yl)propan-1-amine, is classified as causing severe skin burns and eye damage[1]. The presence of the amine functional group suggests that this compound is likely to be corrosive and a skin and eye irritant. Amines can also be respiratory tract irritants[2][3].
Inferred Primary Hazards:
-
Corrosive: Likely to cause severe skin burns and eye damage upon contact.
-
Irritant: Potential for skin, eye, and respiratory tract irritation.
-
Harmful if Swallowed or Inhaled: A common characteristic of amine compounds[4].
Given these potential hazards, a cautious and well-defined handling protocol is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). Check manufacturer's compatibility charts. | Protects against skin contact and potential burns. The morpholine and amine moieties necessitate a robust chemical barrier. |
| Eye & Face Protection | Chemical splash goggles and a face shield. | Provides comprehensive protection against splashes to the eyes and face, which could cause severe damage[5]. |
| Body Protection | A lab coat that is fully buttoned, and additional chemical-resistant apron when handling larger quantities. | Prevents contamination of personal clothing and skin[5]. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary[5][6]. | Minimizes inhalation of potentially harmful vapors or aerosols. The amine functional group suggests a risk of respiratory irritation[6]. |
Workflow for Safe Handling and Operations
A systematic approach to handling this compound will ensure minimal exposure and a safe working environment.
Preparation and Weighing
-
Engineering Controls : All handling of this compound must be conducted within a certified chemical fume hood to control vapor exposure[6][7].
-
PPE Donning : Before handling the compound, don all required PPE as outlined in the table above.
-
Spill Kit : Ensure a spill kit containing an appropriate absorbent material (e.g., sand, diatomaceous earth) is readily accessible[8][9].
-
Weighing : Use a tared, sealed container for weighing to minimize the risk of generating dust or aerosols.
Dissolution and Reaction Setup
-
Solvent Addition : When dissolving, add the solvent to the container with this compound slowly to avoid splashing.
-
Closed System : Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.
-
Temperature Control : Be aware that amines can react exothermically with acids and other reagents. Monitor the reaction temperature closely.
Post-Reaction Work-up and Purification
-
Quenching : If quenching is required, perform it slowly and with appropriate cooling to control any exothermic reactions.
-
Extraction and Purification : All extraction and purification steps should be carried out within the chemical fume hood.
The following diagram illustrates the decision-making process for ensuring adequate operational safety.
Caption: Decision workflow for safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.
Waste Segregation and Collection
-
Liquid Waste : Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Solid Waste : Any contaminated solid waste, such as gloves, absorbent paper, and pipette tips, should be collected in a separate, clearly labeled, and sealed container[10].
-
Labeling : All waste containers must be labeled with the full chemical name: "this compound Waste" and the appropriate hazard symbols (e.g., corrosive).
Disposal Procedure
-
Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.
-
Follow Regulations : Dispose of the waste in accordance with all local, state, and federal regulations[11]. Do not pour any waste down the drain[8][9].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
Spills
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain : For small spills within a fume hood, use an inert absorbent material to contain the spill[6].
-
Clean-up : Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water[10].
-
Report : Report all spills to your supervisor and EHS department.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].
By adhering to these guidelines, you can confidently and safely handle this compound in your laboratory, ensuring the well-being of yourself and your colleagues while advancing your critical research.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
- Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from a generic non-hazardous substance SDS.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- DuPont UK. (2012). Product Safety Summary Sheet. Retrieved from a similar N-Methyl-Pyrrolidone summary.
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-2-(morpholin-4-yl)propan-1-amine. Retrieved from [Link]
-
Loba Chemie. (2015). N-METHYL MORPHOLINE EXTRA PURE MSDS. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Morpholin-4-yl)propan-1-amine. Retrieved from [Link]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from a generic skin and eye irritant SDS.
- CHEMetrics. (2020). Safety Data Sheet: K-7325, K-7335, K-7350S, K-7355, K-7360S, K-7365, K-7370S, K-7375.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
Sources
- 1. 2-Methyl-2-(morpholin-4-yl)propan-1-amine | C8H18N2O | CID 1989641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Morpholin-4-yl)propan-1-amine | C7H16N2O | CID 16641454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lobachemie.com [lobachemie.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. fishersci.com [fishersci.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com [carlroth.com]
- 10. N-METHYL-2-PYRROLIDONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
